molecular formula C18H23NO3 B1444797 Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate CAS No. 1056629-20-9

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B1444797
CAS No.: 1056629-20-9
M. Wt: 301.4 g/mol
InChI Key: XWVRAUFBYDPEPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CID 59803011) is a chemical compound with the molecular formula C18H23NO3 . It belongs to the class of 3-azaspiro[5.5]undecane derivatives, which are recognized as privileged spirocyclic scaffolds in medicinal chemistry due to their three-dimensional structure and potential for optimizing drug-like properties . While specific biological data for this exact compound is limited, research on its close structural relative, 1-oxa-9-azaspiro[5.5]undecane, demonstrates significant antituberculosis activity by acting as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis . This suggests the 3-azaspiro[5.5]undecane core is a valuable template for developing novel therapeutics, particularly against antibiotic-sensitive and multiresistant strains of tuberculosis . The benzyl carboxylate moiety in this specific compound serves as a protective group, making it a versatile synthetic intermediate for further chemical modifications and exploration of structure-activity relationships (SAR) in pharmaceutical research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-5H,6-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVRAUFBYDPEPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80733006
Record name Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056629-20-9
Record name Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80733006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a spirocyclic compound of significant interest in medicinal chemistry and drug development. The inherent three-dimensionality of the 3-azaspiro[5.5]undecane scaffold makes it a valuable building block for creating novel molecular architectures with potentially enhanced pharmacological properties. This document details a robust and efficient two-step synthetic pathway commencing from the commercially available N-Cbz-4-piperidone. The core of this strategy lies in a classical Robinson annulation to construct the spirocyclic core, followed by a catalytic hydrogenation to yield the final saturated product. Each synthetic step is accompanied by a detailed, field-proven protocol. Furthermore, this guide presents a thorough characterization of the target molecule, including theoretical and expected data for 1H NMR, 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry, providing researchers with the necessary benchmarks for successful synthesis and identification.

Introduction: The Significance of the 3-Azaspiro[5.5]undecane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered considerable attention in contemporary drug discovery. Their rigid, three-dimensional structures offer a distinct advantage over more traditional flat, aromatic systems by enabling more precise and specific interactions with biological targets. The 3-azaspiro[5.5]undecane framework, in particular, which incorporates a piperidine ring, is a privileged scaffold found in a variety of biologically active molecules. The nitrogen atom within the piperidine ring provides a handle for further functionalization, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate serves as a key intermediate in the synthesis of more complex derivatives. The benzyl carbamate (Cbz) protecting group offers robust protection of the piperidine nitrogen during synthesis and can be readily removed under various conditions to allow for subsequent chemical modifications. The ketone functionality at the 9-position provides a reactive site for a wide range of chemical transformations, further expanding the synthetic utility of this scaffold.

This guide is designed to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the synthesis and characterization of this important spirocyclic building block.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate can be logically approached through a retrosynthetic analysis that simplifies the target molecule into readily available starting materials.

Our synthetic strategy hinges on a two-step sequence:

  • Robinson Annulation: The construction of the second six-membered ring onto the N-Cbz-4-piperidone core. This classic ring-forming reaction involves a Michael addition of the enolate of N-Cbz-4-piperidone to methyl vinyl ketone (MVK), followed by an intramolecular aldol condensation. This yields the unsaturated intermediate, Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate.

  • Catalytic Hydrogenation: The saturation of the carbon-carbon double bond in the newly formed ring to afford the final target compound. This is a standard and high-yielding transformation, typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

The overall synthetic workflow is depicted in the diagram below.

G cluster_0 Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate N-Cbz-4-piperidone N-Cbz-4-piperidone Robinson_Annulation Robinson Annulation N-Cbz-4-piperidone->Robinson_Annulation Methyl_Vinyl_Ketone Methyl Vinyl Ketone Methyl_Vinyl_Ketone->Robinson_Annulation Unsaturated_Intermediate Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Robinson_Annulation->Unsaturated_Intermediate Michael Addition & Intramolecular Aldol Condensation Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Unsaturated_Intermediate->Hydrogenation Final_Product Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Hydrogenation->Final_Product

Spectroscopic Characterization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is noted in patent literature as a precursor for more complex molecules, for instance, in the development of novel therapeutics.[1][2][3] A robust understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and unequivocal structural confirmation.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate are numbered as follows. This numbering scheme will be used consistently throughout this guide.

Caption: Molecular structure of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol (Hypothetical): A sample of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (approximately 10 mg) would be dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 400 MHz spectrometer at room temperature. Data would be processed with a line broadening of 0.3 Hz.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.40 - 7.28m5HAr-H (Phenyl)
5.14s2H-O-CH ₂-Ph
3.6 - 3.4m4HC2-H ₂, C4-H
2.45t, J = 6.8 Hz2HC8-H
2.35t, J = 6.8 Hz2HC10-H
1.8 - 1.6m4HC1-H ₂, C5-H
1.95p, J = 6.8 Hz2HC7-H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Region (δ 7.40 - 7.28): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl protecting group.

  • Benzyl Protons (δ 5.14): The sharp singlet integrating to 2 protons corresponds to the methylene protons of the benzyl group (-O-CH₂-Ph). Its downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring.

  • Piperidine Ring Protons (δ 3.6 - 3.4): The multiplet integrating to 4 protons is assigned to the methylene groups (C2 and C4) adjacent to the nitrogen atom of the piperidine ring. The carbamate group's electron-withdrawing nature causes this downfield shift.

  • Cyclohexanone Ring Protons (δ 2.45, 2.35, 1.95, 1.8 - 1.6): The protons on the cyclohexanone ring are predicted to give rise to a series of multiplets. The protons alpha to the ketone (C8 and C10) are expected to be the most downfield of the aliphatic ring protons, appearing as triplets around δ 2.45 and 2.35. The remaining methylene protons on the spirocyclic system (C1, C5, and C7) would appear as overlapping multiplets in the upfield region (δ 1.95 - 1.6).

¹³C NMR Spectroscopy

Experimental Protocol (Hypothetical): The same sample prepared for ¹H NMR analysis would be used. The ¹³C NMR spectrum would be acquired on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C) with proton decoupling.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
211.5C9 (C=O, ketone)
155.0C=O (carbamate)
136.8C1' (ipso-C of Phenyl)
128.5C3', C5' (meta-C of Phenyl)
127.9C4' (para-C of Phenyl)
127.8C2', C6' (ortho-C of Phenyl)
67.1-O-C H₂-Ph
58.0C6 (spiro-carbon)
47.5C2, C4
37.0C8, C10
34.0C1, C5
21.0C7

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbons: Two distinct carbonyl signals are predicted. The ketone carbonyl (C9) is expected at a significantly downfield chemical shift (around δ 211.5), while the carbamate carbonyl should appear around δ 155.0.

  • Aromatic Carbons: The signals for the phenyl group are predicted in the δ 127-137 region, with the ipso-carbon (C1') being the most deshielded.

  • Benzyl Methylene Carbon: The carbon of the benzylic methylene group is expected around δ 67.1.

  • Spiro Carbon: The quaternary spiro carbon (C6) is predicted to have a chemical shift around δ 58.0.

  • Piperidine Carbons: The carbons adjacent to the nitrogen (C2 and C4) are expected around δ 47.5.

  • Cyclohexanone Carbons: The remaining methylene carbons of the cyclohexanone ring are predicted to appear in the upfield region (δ 21-37).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (Hypothetical): A thin film of the neat compound would be prepared on a salt plate (NaCl or KBr). The IR spectrum would be recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
2950 - 2850StrongAliphatic C-H stretch
~1710StrongC=O stretch (ketone)
~1690StrongC=O stretch (carbamate)
~1240StrongC-N stretch
~1120StrongC-O stretch

Interpretation of the Predicted IR Spectrum:

The IR spectrum is expected to be dominated by two strong carbonyl absorption bands. The ketone C=O stretch is predicted around 1710 cm⁻¹, and the carbamate C=O stretch should appear at a slightly lower wavenumber, around 1690 cm⁻¹, due to resonance with the nitrogen lone pair. The presence of both aliphatic and aromatic C-H stretches would also be evident. Strong C-N and C-O stretching vibrations would confirm the presence of the carbamate functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (Hypothetical): The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The spectrum would be acquired in positive ion mode.

Predicted Mass Spectrometry Data (ESI-TOF):

m/zAssignment
302.1751[M+H]⁺ (Calculated for C₁₈H₂₄NO₃⁺: 302.1751)
324.1570[M+Na]⁺ (Calculated for C₁₈H₂₃NNaO₃⁺: 324.1570)
91.0542[C₇H₇]⁺ (Tropylium ion)

Interpretation of the Predicted Mass Spectrum:

The high-resolution mass spectrum should show the protonated molecular ion ([M+H]⁺) at m/z 302.1751 and the sodium adduct ([M+Na]⁺) at m/z 324.1570, confirming the molecular formula of C₁₈H₂₃NO₃. A prominent fragment at m/z 91.0542 is expected, corresponding to the stable tropylium ion, which is characteristic of compounds containing a benzyl group.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_analysis Elucidation of C-H Framework nmr->nmr_analysis ir_analysis Identification of Functional Groups ir->ir_analysis ms_analysis Confirmation of Molecular Weight & Formula ms->ms_analysis structure Final Structure Confirmation nmr_analysis->structure ir_analysis->structure ms_analysis->structure

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural verification of this important synthetic intermediate. The principles and interpretation strategies outlined herein are broadly applicable to the characterization of other novel small molecules in a drug discovery and development setting, emphasizing the synergistic power of these analytical techniques in modern chemical research.

References

Sources

The Strategic Role of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical analysis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a key synthetic intermediate that has emerged as a valuable building block in the development of novel therapeutics. We will explore its synthesis, chemical properties, and, most importantly, its application in the creation of complex, biologically active molecules targeting a range of diseases. This document moves beyond a simple datasheet to offer insights into the strategic utility of this compound and the broader family of 3-azaspiro[5.5]undecane scaffolds in medicinal chemistry.

Introduction: The Value of Spirocyclic Scaffolds in Drug Design

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in contemporary drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic structures. This rigid, defined spatial arrangement allows for more precise and selective interactions with biological targets, often leading to improved potency and reduced off-target effects. The 3-azaspiro[5.5]undecane core, in particular, provides a versatile and synthetically accessible framework for the development of novel therapeutics.

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 1056629-20-9) is a functionalized derivative of this core structure. The presence of a ketone at the 9-position and a benzyl carbamate protecting group on the nitrogen atom makes it a strategically important intermediate for further chemical elaboration.

Physicochemical Properties and Synthesis

Molecular Formula: C₁₈H₂₃NO₃[1]

Molecular Weight: 301.38 g/mol [1]

Appearance: Typically an off-white to light beige powder.

The synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is generally achieved through a two-step process starting from 3-azaspiro[5.5]undecan-9-one hydrochloride.

Experimental Protocol: Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate[2]

Step 1: Liberation of the Free Amine

  • Dissolve 3-azaspiro[5.5]undecan-9-one hydrochloride (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Add a hindered base, for example, triethylamine (2.5 equivalents), to the solution.

  • Stir the mixture at room temperature for approximately 10 minutes to ensure the complete formation of the free amine.

Step 2: Introduction of the Benzyl Carbamate Protecting Group

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add benzyl chloroformate (2.0 equivalents) dropwise to the cooled solution. The benzyl carbamate group (Cbz) is a widely used protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal.[2]

  • Allow the reaction mixture to warm to room temperature and continue stirring overnight to ensure the reaction goes to completion.

  • Work-up the reaction by diluting with a suitable organic solvent like ethyl acetate and washing with aqueous solutions to remove salts and other impurities.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be used directly in the next step or purified further by column chromatography if necessary.[1][3][4]

Diagram: Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

G cluster_0 Step 1: Free Amine Liberation cluster_1 Step 2: Cbz Protection start 3-azaspiro[5.5]undecan-9-one hydrochloride reagent1 Triethylamine, THF start->reagent1 intermediate 3-azaspiro[5.5]undecan-9-one (free amine) reagent1->intermediate reagent2 Benzyl chloroformate, 0°C to RT intermediate->reagent2 product Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate reagent2->product

Caption: Synthetic pathway to the title compound.

Role as a Key Intermediate in Drug Discovery

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is not typically the final active pharmaceutical ingredient (API). Instead, its value lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. The ketone at the 9-position serves as a handle for further chemical modifications, while the benzyl carbamate provides a stable protecting group for the nitrogen that can be selectively removed later in the synthetic sequence.

Synthesis of Apoptosis-Inducing Agents

Several patents disclose the use of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate as a building block in the synthesis of potent apoptosis-inducing agents for the treatment of cancers characterized by the overexpression of anti-apoptotic Bcl-2 family proteins.[1][3][4] In these synthetic routes, the spirocyclic core forms a key part of the final molecule that interacts with the target protein.

Development of GPR120 Agonists

This intermediate has also been utilized in the creation of agonists for G protein-coupled receptor 120 (GPR120).[5] GPR120 is a receptor for long-chain free fatty acids and is a therapeutic target for the treatment of type 2 diabetes and other metabolic disorders. The synthesis involves the reaction of the enolate of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate with an alkyl halide, demonstrating the utility of the ketone functionality for introducing further diversity into the molecule.[5]

Diagram: Role as a Synthetic Intermediate

Caption: A versatile intermediate for diverse APIs.

The Broader Significance of the 3-Azaspiro[5.5]undecane Scaffold

The utility of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is underscored by the diverse biological activities reported for other derivatives of the 3-azaspiro[5.5]undecane scaffold. This highlights the privileged nature of this core structure in medicinal chemistry.

Scaffold Derivative Biological Target/Activity Therapeutic Potential
1-Oxa-4,9-diazaspiro[5.5]undecanesDual μ-opioid receptor agonists and σ1 receptor antagonistsPain management[6]
1-Oxa-9-azaspiro[5.5]undecane derivativesMmpL3 inhibitorsAntituberculosis[7]
3-Azaspiro[5.5]undecane hydrochlorideInfluenza A virus M2 inhibitorAntiviral (Influenza)[8]

This demonstrates that the spirocyclic core can be adapted to interact with a wide range of biological targets, from ion channels to enzymes and G protein-coupled receptors.

Conclusion and Future Perspectives

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a strategically important molecule in drug discovery, not as an end product, but as a versatile and functionalized building block. Its synthesis is straightforward, and its chemical handles—the ketone and the protected amine—allow for the systematic and divergent synthesis of complex molecular architectures. The proven success of the broader azaspiro[5.5]undecane family in generating potent and selective modulators of various biological targets suggests that this particular intermediate will continue to be a valuable tool for medicinal chemists. As the demand for novel, three-dimensional chemical entities grows, the strategic application of such well-designed spirocyclic intermediates will be paramount in the development of the next generation of therapeutics.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US11963960B2 - Compounds for treating or inhibiting recurrence of acute myeloid leukemia.
  • Google Patents. (n.d.). US10213433B2 - Solid dispersions containing an apoptosis-inducing agent.
  • LookChem. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012121758A1 - Melt-extruded solid dispersions containing an apoptosis-inducing agent.
  • European Patent Office. (n.d.). EP2632436B1 - Solid dispersions containing an apoptosis-inducing agent.
  • Google Patents. (n.d.). WO2014059232A2 - Substituted spiropiperidinyl compounds useful as gpr120 agonists.
  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Retrieved from [Link]

  • ACS Publications. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2341–2354. [Link]

Sources

An In-Depth Technical Guide to Investigating the Biological Activity of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Spirocyclic Scaffold - A Gateway to Novel Pharmacologies

In the landscape of modern drug discovery, the pursuit of chemical novelty with enhanced pharmacological properties is paramount. Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as privileged structures.[1] Their inherent rigidity and ability to project functionalities into distinct vectors in space can lead to improved potency, selectivity, and pharmacokinetic profiles compared to their flatter, aromatic counterparts.[2][3] The 3-azaspiro[5.5]undecane core, a motif present in a variety of biologically active compounds, offers a compelling framework for the development of new therapeutic agents. This guide provides a comprehensive technical overview for the synthesis and biological evaluation of a specific series of these compounds: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate derivatives. Our focus will be on providing not just protocols, but the scientific rationale behind the experimental designs, empowering researchers to explore the full therapeutic potential of this promising chemical class.

Rationale and Synthesis of the Core Scaffold and Derivatives

The benzyl carbamate moiety in the title compound serves as a versatile protecting group for the piperidine nitrogen, which can be readily removed to allow for further derivatization. The 9-oxo position provides a handle for subsequent chemical modifications, enabling the exploration of a diverse chemical space.

Proposed Synthetic Pathway

A plausible synthetic route to the core scaffold and its derivatives is outlined below. This multi-step synthesis leverages well-established organic chemistry reactions to construct the spirocyclic core, followed by functionalization to generate a library of derivatives for biological screening.

Synthetic_Pathway A 1,4-Cyclohexanedione C Intermediate Spiro-alcohol A->C Spirocyclization (e.g., with L-proline) B Piperidine-4-carboxamide B->C D 9-Oxo-3-azaspiro[5.5]undecane C->D Oxidation (e.g., PCC, Swern) E Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Core Compound) D->E Benzoylformylation (Benzyl chloroformate, base) F Derivative Library E->F 1. Deprotection (e.g., H2/Pd) 2. N-alkylation/acylation

Caption: Proposed synthetic route for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and its derivatives.

Step-by-Step Synthesis Protocol for the Core Compound
  • Spirocyclization: In a round-bottom flask, dissolve 1,4-cyclohexanedione and piperidine-4-carboxamide in a suitable solvent such as methanol. Add a catalytic amount of L-proline. Reflux the mixture for the time determined by reaction monitoring (e.g., TLC or LC-MS).

  • Purification of Intermediate: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting crude spiro-alcohol intermediate using column chromatography.

  • Oxidation: Dissolve the purified spiro-alcohol in an appropriate solvent like dichloromethane. Add an oxidizing agent (e.g., pyridinium chlorochromate or perform a Swern oxidation) portion-wise at 0°C. Stir the reaction until completion.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. Dry the organic layer, concentrate it, and purify the crude 9-oxo-3-azaspiro[5.5]undecane by chromatography.

  • Benzoylformylation: Dissolve the purified spiro-ketone in a suitable solvent and cool to 0°C. Add a base (e.g., triethylamine) followed by the dropwise addition of benzyl chloroformate. Allow the reaction to warm to room temperature and stir until completion.

  • Final Purification: Perform an aqueous work-up, extract the product, dry the organic layer, and concentrate. Purify the final product, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, by column chromatography to yield a pure sample for biological testing.

A Phased Approach to Biological Evaluation

A systematic, multi-tiered screening approach is recommended to efficiently characterize the biological activity of the synthesized derivatives. This workflow, depicted below, begins with broad cytotoxicity profiling, followed by targeted primary screens based on the known activities of similar spirocyclic structures, and culminates in more complex secondary and safety-related assays for promising lead compounds.

Biological_Evaluation_Workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Primary Target-Based Screening cluster_2 Phase 3: Lead Characterization A Synthesized Derivative Library B Cytotoxicity Profiling (MTT Assay) A->B C GPCR Antagonist Screening (e.g., MCH-1R Calcium Flux Assay) B->C D Enzyme Inhibition Screening (e.g., HDAC Fluorometric Assay) B->D E IC50 Determination of Hits C->E D->E F Mechanism of Action Studies E->F G hERG Channel Safety Assay E->G

Sources

Initial Purity Assessment of Commercial Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the initial purity assessment of commercially sourced Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of purity for downstream applications in drug development, this document outlines a multi-tiered analytical approach. We delve into the rationale behind method selection, focusing on a synergistic workflow that combines chromatographic, spectroscopic, and thermal analysis techniques. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols to ensure the quality and integrity of this vital chemical building block.

Introduction: The Imperative of Purity in Spirocyclic Intermediates

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound incorporating a piperidine ring, a structural motif of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1] The inherent three-dimensionality of spirocyclic scaffolds can lead to improved target specificity and favorable pharmacological properties.[2] As an intermediate, the purity of this compound is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3]

This guide provides a robust, logic-driven workflow for the initial purity assessment of commercial batches of this compound. Our approach is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the described procedures are fit for their intended purpose.[4][5][6]

Physicochemical Properties and Predicted Impurity Profile

A thorough understanding of the target molecule's properties and potential impurities is fundamental to developing a sound analytical strategy.

Table 1: Physicochemical Properties of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

PropertyValueSource
CAS Number 1056629-20-9[4]
Molecular Formula C₁₈H₂₃NO₃[4]
Molecular Weight 301.38 g/mol [4]
Boiling Point 461.1 °C (Predicted)[4]
Structure Benzyl carbamate protecting group on a spiro[5.5]undecane core containing a ketone and a piperidine ring.[7]
Postulated Synthetic Route and Potential Impurities

While the exact commercial synthesis route may be proprietary, a plausible pathway can be postulated based on common organic synthesis strategies for spiro-piperidine derivatives.[8][9] A likely approach involves the construction of the spirocycle from a suitably substituted piperidine precursor.

A potential impurity profile can be predicted based on this hypothetical synthesis:

  • Starting Material Impurities: Residuals from the synthesis of the piperidine precursor.

  • Process-Related Impurities:

    • Incomplete Cyclization: Unreacted intermediates.

    • By-products: Resulting from side reactions, such as self-condensation of the ketone.

    • Reagent-Related Impurities: Residual catalysts or reagents.

  • Degradation Products: Formed during synthesis, work-up, or storage. The benzyl carbamate (Cbz) group can be susceptible to hydrolysis or hydrogenolysis.

A Multi-tiered Analytical Workflow for Purity Assessment

A comprehensive purity assessment relies on the orthogonal application of multiple analytical techniques. The following workflow is designed to provide a holistic view of the compound's purity.

Purity_Assessment_Workflow cluster_0 Tier 1: Primary Purity & Identity cluster_1 Tier 2: Volatile & Thermal Properties cluster_2 Tier 3: Comprehensive Characterization (Optional) T1_HPLC HPLC-UV (Purity & Assay) T1_LCMS LC-MS (Impurity Identification) T1_HPLC->T1_LCMS Characterize Peaks T1_NMR NMR Spectroscopy (Structural Confirmation) T1_HPLC->T1_NMR Confirm Structure T2_GCMS GC-MS (Residual Solvents & Volatile Impurities) T1_LCMS->T2_GCMS Guide Volatiles Search T2_Thermal Thermal Analysis (DSC/TGA) (Water Content & Thermal Stability) T1_NMR->T2_Thermal Correlate with Thermal Events T3_Forced_Deg Forced Degradation Studies (Stability Indicating Method Dev.) T2_GCMS->T3_Forced_Deg Inform Degradation Pathways T3_qNMR qNMR (Quantitative Assay) T2_Thermal->T3_qNMR Confirm Anhydrous State

Figure 1: A multi-tiered analytical workflow for purity assessment.

Tier 1: Primary Purity and Identity Confirmation

This tier focuses on the primary assessment of purity and structural confirmation of the main component.

HPLC-UV is the cornerstone for determining the purity of non-volatile organic compounds.[6] For Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a reversed-phase method is appropriate given its relatively non-polar nature due to the benzyl and spirocyclic alkyl moieties.[10]

Experimental Protocol: HPLC-UV

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm. The benzyl carbamate moiety provides strong UV absorbance.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Causality behind Experimental Choices:

  • A C18 column is selected for its broad applicability in retaining non-polar to moderately polar compounds.

  • A water/acetonitrile gradient allows for the effective elution of compounds with a range of polarities.

  • Dual wavelength detection enhances the probability of detecting impurities that may have different chromophores.

LC-MS is employed to identify the impurities detected by HPLC-UV by providing molecular weight information.

Experimental Protocol: LC-MS

The same chromatographic conditions as the HPLC-UV method can be used, with the mobile phase modified for MS compatibility (e.g., using formic acid instead of non-volatile buffers). The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, as the piperidine nitrogen is readily protonated.

NMR is a powerful tool for unambiguous structure elucidation.[11][12] Both ¹H and ¹³C NMR spectra should be acquired.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of 7.2-7.4 ppm corresponding to the benzyl group.

  • Benzyl CH₂: A singlet around 5.1 ppm.[4]

  • Piperidine and Cyclohexane Protons: A complex series of multiplets in the aliphatic region (1.5-3.5 ppm).

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon (Ketone): A signal downfield, typically >200 ppm.

  • Carbamate Carbonyl: A signal around 155 ppm.[4]

  • Aromatic Carbons: Signals in the range of 127-136 ppm.[4]

  • Spiro Carbon: A quaternary carbon signal.

  • Aliphatic Carbons: Signals corresponding to the piperidine and cyclohexane rings.

Experimental Protocol: NMR

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.

  • Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for complete assignment if necessary.

Tier 2: Volatile and Thermal Properties

This tier investigates the presence of volatile impurities and assesses the thermal stability of the compound.

GC-MS is the ideal technique for the identification and quantification of residual solvents and other volatile impurities.[1][13]

Experimental Protocol: GC-MS (Headspace)

  • Sample Preparation: Accurately weigh a sample into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Incubation: Incubate the vial at an elevated temperature (e.g., 80 °C) to allow volatile compounds to partition into the headspace.

  • Injection: Inject an aliquot of the headspace gas onto the GC column.

  • Column: A non-polar or mid-polar column (e.g., DB-5ms or equivalent).

  • Oven Program: A temperature gradient suitable for separating common organic solvents (e.g., 40 °C hold for 5 minutes, then ramp to 250 °C).

  • MS Detection: Scan a mass range of m/z 35-350.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information on melting point, purity, and the presence of residual solvents or water.[14][15][16]

Experimental Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • TGA: Heat the sample from ambient temperature to approximately 300 °C at a rate of 10 °C/min under a nitrogen atmosphere. Any significant weight loss at temperatures below 100-120 °C may indicate the presence of water or volatile solvents.

  • DSC: Heat the sample from ambient temperature through its melting point at a rate of 10 °C/min under a nitrogen atmosphere. A sharp melting endotherm is indicative of high purity.

Tier 3: Comprehensive Characterization (Optional)

For a more in-depth understanding of the compound's stability and for the development of a stability-indicating assay, forced degradation studies can be performed.

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.[6][10]

Forced_Degradation cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1M HCl) HPLC_Analysis HPLC-UV/MS Analysis of Stressed Samples Acid->HPLC_Analysis Base Basic Hydrolysis (e.g., 0.1M NaOH) Base->HPLC_Analysis Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal (e.g., 80°C) Thermal->HPLC_Analysis Photolytic Photolytic (UV/Vis Light) Photolytic->HPLC_Analysis Analyte Benzyl 9-oxo-3-azaspiro[5.5] undecane-3-carboxylate Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photolytic

Figure 2: Workflow for forced degradation studies.

Protocol Overview:

Subject the compound to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6] Analyze the stressed samples by HPLC-UV/MS to separate and identify any degradation products. This will demonstrate the stability-indicating nature of the HPLC method.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner.

Table 2: Summary of Purity Assessment Results

Analytical TechniqueParameterResultAcceptance Criteria
HPLC-UV Purity (Area %)e.g., 99.5%≥ 98.0%
Individual Impuritye.g., Impurity A: 0.2%≤ 0.5%
GC-MS Residual Solventse.g., Acetone: 100 ppmAs per ICH Q3C
TGA Loss on Dryinge.g., 0.1%≤ 0.5%
DSC Melting Pointe.g., 120-122 °CReport

Conclusion

The initial purity assessment of commercial Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate requires a systematic and multi-faceted analytical approach. The workflow presented in this guide, combining chromatographic, spectroscopic, and thermal techniques, provides a robust framework for ensuring the quality and consistency of this important pharmaceutical intermediate. By understanding the potential impurity profile and employing validated analytical methods, researchers can proceed with confidence in their downstream synthetic applications, ultimately contributing to the development of safe and effective medicines.

References

  • Giron-Forest, D., Goldbronn, C., & Piechon, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-1433.
  • NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Retrieved from [Link]

  • TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]

  • ACS Publications. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Retrieved from [Link]

  • Soton ePrints. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of spiropiperidine derivatives 179 and 180. Retrieved from [Link]

  • bepress. (n.d.). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical hurdles in early-stage development are the fundamental physicochemical properties of a drug candidate, principally its solubility and stability. These characteristics are not merely academic points of interest; they are foundational to a molecule's bioavailability, manufacturability, and ultimately, its clinical success. Poor aqueous solubility can severely limit a drug's absorption and efficacy, while instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.[1][2] Therefore, a comprehensive understanding and rigorous evaluation of these parameters for any new chemical entity are paramount.

This guide provides an in-depth technical framework for assessing the solubility and stability of a novel spirocyclic compound, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Spirocyclic scaffolds are of increasing interest in medicinal chemistry due to their unique three-dimensional structures which can offer improved pharmacological properties.[1][3] This document is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to conduct robust and meaningful studies, ensuring a solid foundation for further development.

Part 1: Physicochemical Characterization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Before embarking on solubility and stability studies, a thorough characterization of the molecule is essential.

Molecular Structure and Properties:

  • IUPAC Name: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate[4][5]

  • CAS Number: 1056629-20-9[6]

  • Molecular Formula: C₁₈H₂₃NO₃[4][6]

  • Molecular Weight: 301.38 g/mol [6]

  • Structure:

    • A spirocyclic system containing a cyclohexane and a piperidine ring.

    • A ketone functional group at the 9-position of the undecane core.

    • The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group.

PropertyValueSource
Molecular Formula C₁₈H₂₃NO₃[4][6]
Molecular Weight 301.38 g/mol [6]
Predicted XlogP 2.4[4]
Boiling Point (Predicted) 461.1 °C[6]

The predicted XlogP of 2.4 suggests a moderate lipophilicity. While spirocenters can sometimes lower the lipophilicity of a molecule compared to their non-spirocyclic counterparts, the overall structure of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate indicates that aqueous solubility might be a parameter requiring careful investigation.[7]

Part 2: A Methodical Approach to Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[1] For Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a multi-faceted approach to solubility testing is recommended, encompassing both kinetic and thermodynamic measurements.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods ideal for early-stage discovery, providing a rapid assessment of a compound's dissolution characteristics.[8] This is often performed by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each dilution to a corresponding well in a clear-bottom 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.

  • Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution addition Add to PBS (pH 7.4) dilution->addition incubation Incubate (2h, RT) addition->incubation measurement Nephelometric Reading incubation->measurement result Kinetic Solubility Value measurement->result Determine Precipitation Point

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a more accurate predictor of its behavior in vivo.[8] The shake-flask method is the gold standard for this measurement.[1]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate different physiological environments).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Expected Data Presentation:

Buffer pHTemperature (°C)Thermodynamic Solubility (µg/mL)
1.225To be determined
4.525To be determined
6.825To be determined
7.425To be determined
7.437To be determined

Part 3: Comprehensive Stability Profiling

Stability testing is crucial for identifying potential degradation pathways and establishing a compound's shelf-life and storage conditions.[9][10] Forced degradation studies, or stress testing, are an integral part of this process, as mandated by the International Council for Harmonisation (ICH) guidelines.[10][11][12] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[11]

Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the drug substance.[13] If more than 20% degradation occurs, the conditions are considered too harsh and should be adjusted.[13][14]

Forced_Degradation_Overview cluster_stress Stress Conditions cluster_outcomes Outcomes compound Benzyl 9-oxo-3-azaspiro[5.5] undecane-3-carboxylate acid Acid Hydrolysis (e.g., 0.1 M HCl) compound->acid base Base Hydrolysis (e.g., 0.1 M NaOH) compound->base oxidation Oxidation (e.g., 3% H₂O₂) compound->oxidation thermal Thermal Stress (e.g., 60°C) compound->thermal photo Photostability (ICH Q1B) compound->photo analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways impurities Characterize Impurities analysis->impurities method_validation Validate Analytical Method analysis->method_validation

Caption: Overview of Forced Degradation Studies.

Experimental Protocols for Forced Degradation:

For each condition, a solution of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (e.g., 1 mg/mL) is prepared and subjected to the stress conditions.[13] Samples are taken at various time points, neutralized if necessary, and analyzed.

  • Acid Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M to 1.0 M hydrochloric acid (HCl).[13]

    • Incubate at room temperature or elevated temperature (e.g., 60°C) for up to 7 days.[13]

    • Rationale: The Cbz (benzyloxycarbonyl) protecting group is known to be labile to strong acids. This study will assess the stability of this group and the potential for hydrolysis of other functionalities.[15]

  • Base Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M to 1.0 M sodium hydroxide (NaOH).[13]

    • Incubate at room temperature.

    • Rationale: Ester and amide-like functionalities, such as the carbamate in the Cbz group, can be susceptible to base-catalyzed hydrolysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3-30% hydrogen peroxide (H₂O₂).

    • Store protected from light at room temperature.

    • Rationale: The tertiary amine within the piperidine ring and potentially other sites could be susceptible to oxidation.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 60-80°C).

    • Rationale: This assesses the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify a combination of UV and visible light.[13]

    • A dark control sample should be stored under the same conditions to differentiate between thermal and light-induced degradation.

    • Rationale: The aromatic benzyl group and the ketone carbonyl group are potential chromophores that could absorb light and lead to photodegradation.

Analytical Methodology

A stability-indicating analytical method is essential to separate the parent compound from any degradation products. Reverse-phase HPLC with photodiode array (PDA) and mass spectrometry (MS) detection is the method of choice.

  • Method Development: A gradient elution method using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) should be developed.

  • Peak Purity Analysis: PDA detection allows for peak purity analysis to ensure that the parent peak is not co-eluting with any degradants.

  • Impurity Identification: MS detection is crucial for the tentative identification of degradation products based on their mass-to-charge ratio (m/z).

Summary of Forced Degradation Results:

Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 M HCl, 60°C, 24h To be determinedTo be determinedTo be determined
0.1 M NaOH, RT, 24h To be determinedTo be determinedTo be determined
3% H₂O₂, RT, 24h To be determinedTo be determinedTo be determined
80°C, Solid, 7 days To be determinedTo be determinedTo be determined
ICH Q1B Light Exposure To be determinedTo be determinedTo be determined

Part 4: Long-Term Stability Studies (ICH Guidelines)

Following forced degradation, long-term stability studies are conducted under controlled storage conditions as defined by ICH guidelines Q1A(R2).[10][12]

Protocol for ICH Stability Study:

  • Batch Selection: At least three primary batches of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate should be used.[10][16]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[17]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.[10][16]

  • Tests to be Performed: At each time point, samples should be tested for appearance, assay, purity (degradation products), and any other critical quality attributes.

Conclusion and Future Directions

The comprehensive solubility and stability studies outlined in this guide provide a robust framework for evaluating Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate as a potential drug candidate. The data generated from these studies are fundamental for making informed decisions in the drug development process. They will guide formulation development, define appropriate storage and handling conditions, and form a critical part of any subsequent regulatory submissions.[9] A thorough understanding of these foundational physicochemical properties is indispensable for navigating the complex path from discovery to clinical application.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminous. [Link]

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • Q1A(R2) Guideline. International Council for Harmonisation (ICH). [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA). [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]

  • ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health (NIH). [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChemLite. [Link]

  • The Development of a Rapid Method for the Isolation of Four Azaspiracids for Use as Reference Materials for Quantitative LC-MS-MS Methods. PubMed. [Link]

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health (NIH). [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Publications. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. National Institutes of Health (NIH). [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the Ketone Group in Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azaspiro[5.5]undecane scaffold is a privileged structural motif in modern medicinal chemistry, valued for its rigid, three-dimensional architecture that allows for precise spatial presentation of pharmacophoric elements. This guide provides an in-depth exploration of the reactivity of the C9 ketone in Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a versatile intermediate for the synthesis of novel therapeutic agents. We will delve into the strategic considerations and practical methodologies for key transformations of this ketone, including reduction, reductive amination, and olefination reactions. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the 3-Azaspiro[5.5]undecane Core and the C9 Ketone

The 3-azaspiro[5.5]undecane framework has garnered significant attention in drug discovery due to its conformational rigidity and novelty in chemical space. This spirocyclic system is a key component in a variety of biologically active molecules, including neuroprotective agents and enzyme inhibitors. The carbobenzoxy (Cbz) protected intermediate, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is a particularly useful building block. Its C9 ketone functionality serves as a versatile chemical handle for introducing molecular diversity and tailoring the physicochemical properties of potential drug candidates.

The reactivity of this ketone is influenced by the steric hindrance imposed by the spirocyclic system and the electronic effects of the distal Cbz-protected nitrogen. Understanding and controlling the transformations at this position is paramount for the successful development of novel therapeutics based on this scaffold.

Synthesis of the Core Scaffold: A Plausible Approach

While multiple synthetic routes to the 3-azaspiro[5.5]undecane core can be envisioned, a robust and scalable approach can be adapted from the synthesis of analogous structures. A plausible and efficient method involves a Robinson annulation followed by catalytic hydrogenation.

A similar scaffold, 3-methyl-3-azaspiro[5.5]undecan-9-one, has been successfully synthesized, providing a strong foundation for this proposed pathway.[1]

Proposed Synthetic Workflow

cluster_0 Step 1: Robinson Annulation cluster_1 Step 2: Catalytic Hydrogenation N-Cbz-4-piperidone N-Cbz-4-piperidone Annulation_Product Benzyl 7,8-dihydro-9-oxo-3-azaspiro[5.5] undec-7-ene-3-carboxylate N-Cbz-4-piperidone->Annulation_Product Base (e.g., KOH) Methyl_vinyl_ketone Methyl vinyl ketone Methyl_vinyl_ketone->Annulation_Product Target_Molecule Benzyl 9-oxo-3-azaspiro[5.5] undecane-3-carboxylate Annulation_Product->Target_Molecule H2, Pd/C EtOAc

Caption: Proposed synthesis of the target molecule.

Key Transformations of the C9 Ketone

The C9 ketone of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a gateway to a multitude of derivatives. The following sections detail the core reactions, providing both mechanistic insights and actionable protocols.

Stereoselective Reduction to the Corresponding Alcohol

The conversion of the C9 ketone to a secondary alcohol introduces a new stereocenter and a valuable hydrogen bond donor. The stereochemical outcome of this reduction is critical for modulating biological activity.

Causality of Reagent Selection:

  • Sodium Borohydride (NaBH₄): A mild and selective reducing agent, suitable for reducing ketones in the presence of the Cbz protecting group. Its steric bulk will influence the facial selectivity of the hydride attack on the sterically encumbered ketone.

  • Lithium Aluminum Hydride (LAH): A more powerful reducing agent, which could potentially cleave the Cbz group. Its use would require careful temperature control and is generally less ideal for this substrate.

  • Luche Reduction (NaBH₄, CeCl₃): This method is particularly effective for the 1,2-reduction of α,β-unsaturated ketones. While our substrate is saturated, the use of a Lewis acid like CeCl₃ can enhance the electrophilicity of the carbonyl carbon and may influence the diastereoselectivity of the reduction.

  • Corey-Bakshi-Shibata (CBS) Reduction: For an asymmetric reduction to a single enantiomer of the alcohol, a chiral catalyst like the CBS reagent is the method of choice.

Experimental Protocol: Diastereoselective Reduction with Sodium Borohydride

  • Dissolution: Dissolve Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous methanol (MeOH) or ethanol (EtOH) (0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly add acetone to quench the excess NaBH₄.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the corresponding alcohol.

Expected Outcome: The reduction will likely yield a mixture of diastereomeric alcohols. The ratio will be dependent on the facial selectivity of the hydride attack, which is governed by the steric environment of the spirocycle.

Reductive Amination: Introducing Novel Amine Functionalities

Reductive amination is a powerful tool for installing diverse amine substituents, which can significantly impact a molecule's pharmacological profile by introducing basic centers and new points for hydrogen bonding. The direct reductive amination of the sterically hindered C9 ketone presents a challenge, requiring carefully chosen conditions.

Causality of Reagent Selection:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium cyanoborohydride and can be used in the presence of a wider range of functional groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Another common reagent for this transformation, but it is toxic and requires careful pH control.

  • Catalytic Hydrogenation: This method can also be employed, particularly for the synthesis of primary and secondary amines. However, it may not be suitable for all substrates and can sometimes lead to over-alkylation.

Experimental Protocol: Direct Reductive Amination with Sodium Triacetoxyborohydride

  • Imine Formation: In a round-bottom flask, dissolve Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) and the desired primary or secondary amine (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M). Add acetic acid (AcOH) (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

For particularly hindered amines, alternative methods using stronger reducing agents or catalytic approaches may be necessary.[2][3]

Wittig Reaction: Carbonyl Olefination for Scaffold Extension

The Wittig reaction provides a reliable method for converting the C9 ketone into an exocyclic alkene, offering a strategic handle for further functionalization, such as Michael additions or olefin metathesis. Even sterically hindered ketones like camphor are known to undergo this reaction.[4]

Causality of Reagent Selection:

  • Phosphonium Ylides: The choice of the ylide determines the substituent introduced. Unstabilized ylides (e.g., from methyltriphenylphosphonium bromide) are more reactive and suitable for hindered ketones. Stabilized ylides (containing electron-withdrawing groups) are less reactive and may not react efficiently with the C9 ketone.[5][6]

  • Base: A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt and generate the ylide in situ.[5]

Experimental Protocol: Methylenation using the Wittig Reaction

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. Allow the resulting bright yellow solution to stir at room temperature for 1 hour.

  • Ketone Addition: Cool the ylide solution back to 0 °C and add a solution of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by the slow addition of water.

  • Work-up: Partition the mixture between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent or by column chromatography. Purify the crude product by flash column chromatography on silica gel.

cluster_reactions Key Reactions at C9 Start Benzyl 9-oxo-3-azaspiro[5.5] undecane-3-carboxylate Reduction Reduction (e.g., NaBH4) Start->Reduction Reductive_Amination Reductive Amination (e.g., R1R2NH, STAB) Start->Reductive_Amination Wittig Wittig Reaction (e.g., Ph3P=CH2) Start->Wittig Alcohol Benzyl 9-hydroxy-3-azaspiro[5.5] undecane-3-carboxylate Reduction->Alcohol Amine Benzyl 9-(substituted-amino)-3-azaspiro[5.5] undecane-3-carboxylate Reductive_Amination->Amine Alkene Benzyl 9-methylene-3-azaspiro[5.5] undecane-3-carboxylate Wittig->Alkene

Caption: Reactivity map of the C9 ketone.

Data Summary

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Reactive Site
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateC₁₈H₂₃NO₃301.38[7]C9 Ketone
Benzyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylateC₁₈H₂₅NO₃303.40C9 Alcohol
Benzyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylateC₁₉H₂₅NO₂299.41C9 Exocyclic Alkene
Benzyl 9-(amino)-3-azaspiro[5.5]undecane-3-carboxylate (example)Varies with amineVariesC9 Amine

Conclusion

The C9 ketone of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a highly valuable functional group for the elaboration of this medicinally important scaffold. Through well-established yet carefully optimized reactions such as reduction, reductive amination, and Wittig olefination, a diverse array of analogs can be accessed. The protocols and mechanistic rationale provided in this guide serve as a robust starting point for researchers and drug development professionals to explore the chemical space around the 3-azaspiro[5.5]undecane core, ultimately facilitating the discovery of novel and potent therapeutic agents.

References

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications (RSC Publishing). [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Data. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. ResearchGate. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Cenmed. [Link]

  • The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azaspiro[5.5]undecane scaffold represents a compelling starting point for the development of novel therapeutics. Its inherent three-dimensionality offers a distinct advantage in navigating the complexities of biological targets, often leading to enhanced potency and selectivity. This in-depth technical guide explores the promising therapeutic avenues for analogs of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. While direct biological data for this specific molecule is limited, a comprehensive analysis of structurally related spirocyclic compounds reveals significant potential in oncology and neuroprotection. This document provides a scientific rationale for the selection of key therapeutic targets, detailed experimental workflows for their validation, and a framework for advancing these promising compounds through the drug discovery pipeline.

The 3-Azaspiro[5.5]undecane Scaffold: A Privileged Structure in Drug Discovery

Spirocyclic systems, characterized by a single atom common to two rings, have gained prominence in medicinal chemistry. Their rigid, well-defined three-dimensional geometry provides an escape from the "flatland" of traditional aromatic compounds, often resulting in improved pharmacological properties. The 3-azaspiro[5.5]undecane core, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The introduction of the benzyl carbamate and a ketone at the 9-position in the parent molecule provides key chemical handles for analog synthesis and potential target engagement.

High-Priority Therapeutic Areas and Potential Molecular Targets

Based on the established bioactivity of analogous spirocyclic compounds, two primary therapeutic areas emerge as highly promising for the exploration of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate analogs: Oncology and Neuropharmacology.

Oncology: Targeting Key Pathways in Cancer Progression

Spiro-based compounds have demonstrated significant potential as anticancer agents by modulating critical pathways involved in tumor growth and survival.[1] Two particularly compelling targets for this class of molecules are the p53-MDM2 protein-protein interaction and the Epidermal Growth Factor Receptor (EGFR) kinase.

Scientific Rationale: The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers with wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[2][3] Small molecules that can disrupt the p53-MDM2 interaction can stabilize and activate p53, leading to the selective destruction of cancer cells.[2][3] Spirooxindoles have been identified as potent inhibitors of this interaction, suggesting that the spirocyclic core of the 3-azaspiro[5.5]undecane scaffold is well-suited to engage the p53-binding pocket of MDM2.[2]

Signaling Pathway:

p53_MDM2_pathway cluster_stress Cellular Stress cluster_outcomes Tumor Suppression DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 activates MDM2 MDM2 p53->MDM2 induces transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 binds and ubiquitinates (leads to degradation) Analog Azaspiro[5.5]undecane Analog Analog->MDM2 inhibits binding to p53

Caption: Inhibition of the p53-MDM2 interaction by a 3-azaspiro[5.5]undecane analog.

Scientific Rationale: The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[4] Dysregulation of this pathway, often through overexpression or activating mutations of the EGFR tyrosine kinase, is a hallmark of many cancers, including non-small cell lung cancer and glioblastoma. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy, and the rigid spirocyclic scaffold can provide a unique binding mode within the ATP-binding pocket of EGFR, potentially leading to high potency and selectivity.

Signaling Pathway:

EGFR_pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Response EGF EGF EGFR EGFR EGF->EGFR binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK phosphorylates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR phosphorylates Analog Azaspiro[5.5]undecane Analog Analog->EGFR inhibits kinase activity Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Survival Metastasis Metastasis PI3K_AKT_mTOR->Metastasis

Caption: Inhibition of the EGFR signaling pathway by a 3-azaspiro[5.5]undecane analog.

Neuropharmacology: Exploring Neuroprotective and Neuromodulatory Activities

The unique structural features of 3-azaspiro[5.5]undecane derivatives also suggest their potential as modulators of neuronal function and as neuroprotective agents.

Scientific Rationale: Structurally related 3-azaspiro[5.5]undecane-2,4-diones have demonstrated neuroprotective effects.[5] The mechanism of action for these compounds is an active area of investigation, but potential targets include ion channels, G-protein coupled receptors (GPCRs), and enzymes involved in oxidative stress and inflammation, all of which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The rigid spirocyclic core can confer the necessary selectivity to target specific neuronal proteins.

Scientific Rationale: 3,9-Diazaspiro[5.5]undecane-based compounds have been reported as potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABA-A R).[3] GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are well-established targets for a variety of drugs, including benzodiazepines and barbiturates. Analogs of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate could be explored for their potential to modulate GABA-A receptor activity, which could have applications in epilepsy, anxiety, and sleep disorders.

Experimental Workflows for Target Validation

A robust and systematic approach to target validation is crucial for the successful progression of a drug discovery program. The following experimental workflows are designed to identify and validate the molecular targets of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate analogs.

General Target Identification and Engagement

A primary step in understanding the mechanism of action of a novel compound is to identify its direct molecular targets and confirm engagement in a cellular context.

Principle: CETSA is a powerful technique for assessing target engagement in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of the target protein. Upon binding of a compound, the target protein becomes more resistant to heat-induced denaturation.

Experimental Workflow:

CETSA_workflow Start Intact Cells Treat Treat with Analog or Vehicle Start->Treat Heat Apply Heat Gradient Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble and Precipitated Proteins Lyse->Separate Detect Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Detect Analyze Analyze Thermal Shift Detect->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Culture: Culture relevant cell lines (e.g., cancer cell lines for oncology targets, neuronal cell lines for neuroprotection) to 80-90% confluency.

  • Compound Treatment: Treat cells with a range of concentrations of the 3-azaspiro[5.5]undecane analog or vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation: Centrifuge the lysates to separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction.

  • Detection: Analyze the soluble fractions by Western blot or ELISA using an antibody specific to the putative target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Specific Target Validation Assays

Once a putative target is identified, its modulation by the compound needs to be confirmed and quantified using specific in vitro assays.

Principle: This assay quantifies the ability of a compound to inhibit the binding of p53 to MDM2 in a cell-free system.

Detailed Protocol:

  • Plate Coating: Coat a 96-well plate with recombinant MDM2 protein.

  • Blocking: Block the unoccupied sites on the plate with a suitable blocking buffer (e.g., BSA).

  • Compound Incubation: Add the 3-azaspiro[5.5]undecane analog at various concentrations to the wells.

  • p53 Incubation: Add recombinant p53 protein to the wells and incubate to allow for binding to MDM2.

  • Washing: Wash the plate to remove unbound p53.

  • Detection: Add a primary antibody against p53, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate and measure the resulting signal (e.g., absorbance).

  • Data Analysis: A decrease in signal in the presence of the compound indicates inhibition of the p53-MDM2 interaction. Calculate the IC50 value.

Principle: This assay measures the ability of a compound to inhibit the kinase activity of EGFR, i.e., its ability to phosphorylate a substrate.[7][8]

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant EGFR kinase, a specific peptide substrate, and ATP.

  • Compound Addition: Add the 3-azaspiro[5.5]undecane analog at various concentrations.

  • Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescent Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[7]

    • Antibody-based Detection: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: A decrease in signal in the presence of the compound indicates inhibition of EGFR kinase activity. Calculate the IC50 value.

Principle: This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that is known to bind to the receptor.[9][10][11]

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., GABA-A receptor).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-muscimol for GABA-A receptors), and varying concentrations of the unlabeled 3-azaspiro[5.5]undecane analog.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the analog. A sigmoidal curve will be generated, from which the Ki (inhibitory constant) can be calculated.

Data Presentation and Interpretation

To facilitate the comparison of analog performance and to guide structure-activity relationship (SAR) studies, all quantitative data should be summarized in a clear and concise format.

Table 1: Hypothetical In Vitro Bioactivity Data for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Analogs

Analog IDp53-MDM2 IC50 (µM)EGFR Kinase IC50 (µM)GABA-A R Ki (µM)Neuroprotection EC50 (µM)
BUC-0011.2> 5025.45.8
BUC-00215.60.8> 5012.3
BUC-0030.50.28.11.5
BUC-004> 5022.145.7> 50

Conclusion and Future Directions

The 3-azaspiro[5.5]undecane scaffold holds significant promise for the development of novel therapeutics targeting key pathways in oncology and neuropharmacology. The experimental workflows detailed in this guide provide a robust framework for the identification and validation of the molecular targets of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate analogs. A systematic approach, combining unbiased target identification methods like CETSA with specific in vitro assays, will be crucial in elucidating the mechanism of action of these compounds and driving their optimization. Future studies should focus on establishing a clear structure-activity relationship to enhance potency and selectivity, followed by in vivo efficacy studies in relevant disease models to translate these promising in vitro findings into potential clinical candidates.

References

  • The Spiro Advantage: A Technical Review of Spirocyclic Compounds in Medicinal and M
  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines. Anticancer Research.
  • Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry. Benchchem.
  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron.
  • Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. BioDiscovery.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinase Screening and Profiling Services. BPS Bioscience.
  • EGFR Assays & Drug Discovery Services. Reaction Biology.
  • Recent Advancements in the Discovery of MDM2/MDM2-p53 Interaction Inhibitors for the Tre
  • EGFR Kinase Assay Kit. BPS Bioscience.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
  • Small-molecule inhibitors of the p53-MDM2 interaction. PubMed.
  • Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction.
  • Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed.
  • Drug-Like Property Profiling of Novel Neuroprotective Compounds to Treat Acute Ischemic Stroke: Guidelines to Develop Pleiotropic Molecules. Semantic Scholar.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
  • Nutraceutical Antioxidants as Novel Neuroprotective Agents. MDPI.
  • Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. MDPI.
  • A High-throughput Kinase Activity Assay for Screening Drug Resistance Mut
  • EGFR Kinase Assay.
  • Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity D
  • In vitro receptor binding assays: General methods and considerations.
  • Receptor-Ligand Binding Assays. Labome.
  • CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • A powerful tool for drug discovery. European Pharmaceutical Review.
  • Receptor Binding Assays.
  • Target Engagement in Adherent Cells Quantific
  • CETSA® - Wh
  • Proteomics. Wikipedia.
  • Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling p
  • Drug Discovery Workflow - Wh
  • Workflow of candidate therapeutic target identification and...
  • Target Validation. Improving and Accelerating Therapeutic Development for Nervous System Disorders. NCBI.
  • Target Valid
  • Molecular Target Valid
  • Guide to Flowcharts in Graphviz. Sketchviz.
  • Flowcharting Made Easy:. Visualize Your User Flow with Graphviz!
  • Drawing Flow Diagrams with GraphViz | LornaJane.
  • A Quick Introduction to Graphviz.
  • Building diagrams using graphviz | Chad's Blog.
  • Drawing graphs with dot. Graphviz.
  • DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium.
  • DOT Language. Graphviz.
  • Creating Graphs With DOT Language. Programster's Blog.

Sources

Methodological & Application

Reductive amination protocol for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Reductive Amination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Prepared by: Google Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the reductive amination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Reductive amination is a cornerstone transformation in organic synthesis, particularly in the construction of amine-containing molecules for pharmaceutical and materials science applications.[1] The spirocyclic amine scaffold is of significant interest in medicinal chemistry due to its inherent three-dimensionality, which can lead to improved pharmacological properties.[2] This protocol details a robust and efficient one-pot procedure utilizing sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.[1][3] The rationale behind the choice of reagents and reaction conditions is discussed, along with a detailed experimental procedure, reaction mechanism, and purification strategies.

Introduction: The Strategic Importance of Reductive Amination

The synthesis of secondary and tertiary amines is a fundamental objective in organic chemistry. Among the myriad of methods available, reductive amination stands out for its efficiency and broad applicability. This reaction class facilitates the formation of a carbon-nitrogen bond through the reaction of a carbonyl compound with an amine, followed by the reduction of the in-situ formed imine or iminium ion.

The choice of reducing agent is critical to the success of a reductive amination. While strong hydrides like lithium aluminum hydride can be effective, they often lack the functional group tolerance required for complex molecule synthesis. Milder reagents, such as sodium borohydride (NaBH₄), can be used, but their ability to reduce the starting ketone necessitates a two-step process where the imine is pre-formed before the addition of the reducing agent.[4]

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for one-pot reductive aminations.[1] Its popularity stems from several key advantages:

  • Mildness and Selectivity: STAB is a less powerful reducing agent than sodium borohydride. The electron-withdrawing effect of the three acetoxy groups moderates the reactivity of the borohydride, making it highly selective for the reduction of the protonated imine (iminium ion) over the starting ketone or aldehyde.[3] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct.[1]

  • One-Pot Procedure: The rapid reduction of the iminium ion allows for the entire transformation to be conducted in a single reaction vessel, simplifying the experimental setup and improving overall efficiency.[3]

  • Broad Functional Group Tolerance: STAB is compatible with a wide range of functional groups that might be sensitive to harsher reducing agents.[5]

This application note focuses on the reductive amination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a valuable building block in the synthesis of novel spirocyclic compounds for drug discovery.[6][7]

Reaction Scheme & Mechanism

The overall transformation is depicted below:

Scheme 1: Reductive Amination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

The reaction proceeds through a well-established mechanism:

  • Imine/Iminium Ion Formation: The ketone carbonyl of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate reacts with an amine source (e.g., ammonia, ammonium acetate, or a primary amine) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. In the presence of an acid catalyst (often acetic acid, which can be generated in situ from the hydrolysis of STAB or added separately), the imine is protonated to form a more electrophilic iminium ion.

  • Hydride Transfer: Sodium triacetoxyborohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the desired amine product. The rate of this reduction is significantly faster than the reduction of the starting ketone, which is the basis for the high selectivity of this method.[3]

Experimental Protocol

This protocol provides a general procedure for the reductive amination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Optimization may be required based on the specific amine source and desired scale.

Materials & Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate1056629-20-9301.38Biosynth[8]
Sodium triacetoxyborohydride (STAB)56553-60-7211.94Sigma-Aldrich
Ammonium Acetate631-61-877.08Acros Organics
1,2-Dichloroethane (DCE), anhydrous107-06-298.96Fisher Scientific
Dichloromethane (DCM), anhydrous75-09-284.93VWR Chemicals
Saturated Sodium Bicarbonate Solution (aq.)---
Anhydrous Sodium Sulfate7757-82-6142.04-
Step-by-Step Procedure
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq).

  • Dissolve the ketone in an appropriate anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).[4] A typical concentration is 0.1-0.5 M.

  • Add the amine source. For the synthesis of the primary amine, ammonium acetate (2.0-5.0 eq) is a common choice.

  • If the amine salt is used, an equivalent of a non-nucleophilic base (e.g., triethylamine) may be added to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) to the reaction mixture. Caution: STAB is moisture-sensitive; handle it quickly in a dry environment. The addition may cause a slight exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) will occur.

  • Transfer the mixture to a separatory funnel and dilute with water and DCM.

  • Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the desired Benzyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate.

Visualization of the Workflow

The following diagram illustrates the key steps in the reductive amination protocol.

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Ketone in Anhydrous Solvent add_amine Add Amine Source start->add_amine 1.0 eq. add_stab Add NaBH(OAc)₃ add_amine->add_stab 1.5-2.0 eq. stir Stir at Room Temperature add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with Sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Final Product purify->end Pure Product

Sources

Application Note: Strategic Synthesis of Potent and Selective PI3Kδ Inhibitors Utilizing a Spirocyclic Ketone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis and evaluation of novel Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, employing Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate as a key starting material. The dysregulation of the PI3K/AKT/mTOR signaling pathway is a hallmark of various malignancies and inflammatory diseases, establishing PI3Kδ as a high-value therapeutic target.[1][2][3] This document outlines a detailed, rationale-driven synthetic protocol, methods for structural and purity analysis, and robust protocols for in vitro characterization of inhibitor potency and selectivity. The methodologies are designed for researchers in medicinal chemistry and drug development, providing a practical guide for the generation of novel chemical entities targeting PI3Kδ.

Introduction: The Therapeutic Imperative of Targeting PI3Kδ

The Phosphoinositide 3-kinase (PI3K) family of lipid kinases are crucial nodes in intracellular signaling, integrating cues from a multitude of cell surface receptors to regulate fundamental cellular processes such as proliferation, survival, and metabolism.[4][5] The PI3K/AKT/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancer.[3][6]

The class I PI3Ks are heterodimers, and the p110δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells.[7] This restricted expression profile makes PI3Kδ an attractive therapeutic target for hematological malignancies and inflammatory disorders, as selective inhibition is anticipated to have a more favorable therapeutic window with reduced on-target side effects in non-hematopoietic tissues.[8][9] The clinical success of inhibitors like idelalisib has validated this approach, despite the need for next-generation agents with improved safety profiles.[2][10]

The strategic use of conformationally constrained scaffolds, such as the 3-azaspiro[5.5]undecane core, offers a promising avenue for developing inhibitors with high potency and selectivity. This application note details a synthetic route commencing with Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a versatile building block for introducing structural complexity and optimizing ligand-target interactions.

The PI3K/AKT/mTOR Signaling Pathway

Understanding the context in which PI3Kδ operates is critical for appreciating the mechanism of action of its inhibitors. The following diagram illustrates the canonical PI3K/AKT/mTOR signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Inhibition of Apoptosis PTEN PTEN PTEN->PIP3 Dephosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Protein Synthesis mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473)

Caption: The PI3K/AKT/mTOR signaling cascade.

Upon activation by receptor tyrosine kinases, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[11] This second messenger recruits proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT phosphorylation and full activation.[11] Activated AKT then modulates a plethora of downstream effectors, including the mTOR complex 1 (mTORC1), to promote cell growth, proliferation, and survival.[6] The tumor suppressor PTEN antagonizes this pathway by dephosphorylating PIP3.[11]

Synthetic Protocol: From Spirocyclic Ketone to PI3Kδ Inhibitor

The following section details a representative synthetic route for a novel PI3Kδ inhibitor, designated as SPI-PI3K-01 , starting from Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The rationale for each transformation is provided to guide the experimental design.

Experimental Workflow Diagram

Synthesis_Workflow Start Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Starting Material) Step1 Step 1: Reductive Amination with 2,4-dichloro-5-nitro-pyrimidine Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction Intermediate1->Step2 Intermediate2 Intermediate B Step2->Intermediate2 Step3 Step 3: Buchwald-Hartwig Amination with 6-aminopurine Intermediate2->Step3 Intermediate3 Intermediate C (Cbz-protected) Step3->Intermediate3 Step4 Step 4: Cbz Deprotection Intermediate3->Step4 Final_Product Final Product (SPI-PI3K-01) Step4->Final_Product Purification Purification & Analysis (HPLC, NMR, MS) Final_Product->Purification

Caption: Overall synthetic workflow for SPI-PI3K-01.

Step 1: Reductive Amination

Objective: To introduce the pyrimidine core onto the spirocyclic scaffold. This is a crucial step in building the hinge-binding motif common to many kinase inhibitors.

Protocol:

  • To a solution of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M) is added 2,4-dichloro-5-nitropyrimidine (1.1 eq).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature. The use of a mild reducing agent like STAB is critical to prevent over-reduction and favor the iminium intermediate pathway.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane (DCM, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate A .

Step 2: Nitro Group Reduction

Objective: To reduce the nitro group to an amine, which is essential for subsequent coupling reactions.

Protocol:

  • Dissolve Intermediate A (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq). This system provides a robust and cost-effective method for nitro group reduction.

  • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous solution with ethyl acetate (EtOAc, 3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield Intermediate B , which may be used in the next step without further purification if of sufficient purity.

Step 3: Buchwald-Hartwig Amination

Objective: To couple the pyrimidine core with a purine moiety, a key pharmacophore in many PI3K inhibitors that often interacts with the catalytic lysine.

Protocol:

  • In a reaction vessel purged with argon, combine Intermediate B (1.0 eq), 6-aminopurine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand like Xantphos (0.1 eq).

  • Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq), and a suitable solvent like 1,4-dioxane.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100-110 °C for 8-16 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with EtOAc, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the Cbz-protected product, Intermediate C .

Step 4: Cbz Deprotection

Objective: To remove the Cbz (carboxybenzyl) protecting group to yield the final inhibitor.

Protocol:

  • Dissolve Intermediate C (1.0 eq) in a suitable solvent such as methanol (MeOH) or EtOAc.

  • Add palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing the pad with MeOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product, SPI-PI3K-01 .

  • Purify by preparative high-performance liquid chromatography (HPLC) or crystallization to achieve high purity.

Characterization and Quality Control

Ensuring the identity, purity, and biological activity of the synthesized inhibitor is paramount.

Structural and Purity Analysis
Technique Purpose Expected Outcome
LC-MS Purity assessment and mass confirmationA single major peak (>95% purity by UV) with the expected [M+H]⁺ mass for SPI-PI3K-01 .
¹H & ¹³C NMR Structural elucidation and confirmationSpectra consistent with the proposed structure of SPI-PI3K-01 , with correct chemical shifts, integrations, and coupling constants.
HRMS Exact mass determinationHigh-resolution mass spectrometry to confirm the elemental composition.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the potency (IC₅₀) of SPI-PI3K-01 against PI3Kδ.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.[12]

Materials:

  • Recombinant human PI3Kδ enzyme

  • PIP2 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • SPI-PI3K-01 (serially diluted in DMSO)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)

Procedure:

  • Prepare a serial dilution of SPI-PI3K-01 in DMSO, then dilute further in assay buffer. A typical starting concentration range is 100 µM to 1 pM.

  • In a 384-well plate, add the PI3Kδ enzyme to each well (except for no-enzyme controls).

  • Add the diluted inhibitor (SPI-PI3K-01 ) or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate. The final ATP concentration should be at or near its Kₘ for the enzyme to ensure accurate IC₅₀ determination.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Kinase Selectivity Profiling

To be a viable drug candidate, an inhibitor must be selective for its intended target.

Rationale: Selectivity is assessed by testing the inhibitor against a panel of other kinases, particularly other PI3K isoforms (α, β, γ) and a broader panel of unrelated kinases.[13] This helps to predict potential off-target effects.

Procedure:

  • The ADP-Glo™ assay described above can be adapted to measure the activity of SPI-PI3K-01 against PI3Kα, PI3Kβ, and PI3Kγ.

  • For broader profiling, services from specialized contract research organizations (CROs) can provide data against a large panel of kinases (e.g., the KinomeScan™ platform).

  • The selectivity score can be quantified by comparing the IC₅₀ value for PI3Kδ to those of other kinases. A high selectivity ratio (e.g., >100-fold) is desirable.[13]

Conclusion

This application note provides a detailed, scientifically grounded protocol for the synthesis and characterization of novel PI3Kδ inhibitors using Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The provided synthetic route is based on established, high-yield chemical transformations, and the characterization protocols ensure the generation of high-quality, well-defined chemical matter. By following these guidelines, researchers can efficiently explore novel chemical space around the spirocyclic scaffold to develop potent and selective PI3Kδ inhibitors for therapeutic applications.

References

  • MDPI. (n.d.). Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates.
  • Chemicalbook. (2025). TERT-BUTYL 9-OXO-3-AZASPIRO[5.5]UNDECANE-3-CARBOXYLATE | 873924-08-4.
  • Cenmed. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C007B-513117).
  • Sigma-Aldrich. (n.d.). tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 873924-08-4.
  • Biosynth. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | 1056629-20-9.
  • NCBI Bookshelf. (2023). Umbralisib.
  • PubMed Central. (n.d.). PI3Kδ and primary immunodeficiencies.
  • PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • SpringerLink. (2018). A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
  • ACS Publications. (2025). Process Development of a PI3Kδ Inhibitor: A Novel and Practical[1][14]-Boc Migration on Purine Rings. Retrieved from

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks.
  • Wikipedia. (n.d.). Umbralisib.
  • PubMed Central. (n.d.). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases.
  • Google Patents. (n.d.). WO2017130221A1 - Improved process for the preparation of idelalisib.
  • PubMed Central. (n.d.). The PI3K pathway in human disease.
  • PubMed. (2023). Design, synthesis and biological evaluation of novel selective PI3Kδ inhibitors containing pyridopyrimidine scaffold.
  • MedchemExpress.com. (n.d.). PI3K/AKT/mTOR Signaling Pathway.
  • Journal of Medicinal Chemistry. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
  • ResearchGate. (2018). A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer.
  • Google Patents. (n.d.). WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof.
  • PubChem. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.
  • MedChemExpress. (n.d.). Umbralisib (TGR-1202) | PI3Kδ/CK1ε Inhibitor.
  • Google Patents. (n.d.). EP3262046B1 - Salts of pi3k inhibitor and processes for their preparation.
  • Cell Signaling Technology. (n.d.). PI3K / Akt Signaling.
  • PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs.
  • ResearchGate. (2025). Umbralisib: First Approval.
  • PubMed Central. (2025). PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Frontiers. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  • ResearchGate. (n.d.). Synthesis of idelalisib, 1 by Laurus Labs Ltd.
  • ResearchGate. (2025). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Journal of Experimental Medicine. (n.d.). Role of PI3Kδ and PI3Kγ in inflammatory arthritis and tissue localization of neutrophils.
  • BLDpharm. (n.d.). 873924-08-4|tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

Sources

Application Notes and Protocols for the Preparation of GPR120 Agonists from Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of GPR120 Agonism

G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for a range of metabolic and inflammatory disorders.[1][2] Activated by long-chain fatty acids, GPR120 is predominantly expressed in adipose tissue, pro-inflammatory macrophages, and intestinal enteroendocrine cells.[3] Its activation initiates a cascade of signaling events with beneficial downstream effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which in turn enhances glucose-dependent insulin release.[4][5] Furthermore, GPR120 signaling exerts potent anti-inflammatory effects, making it an attractive target for conditions such as type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[2][3]

The development of selective and potent small-molecule GPR120 agonists is a key objective in harnessing the therapeutic potential of this receptor.[4] Spirocyclic scaffolds have gained significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties compared to their non-spirocyclic counterparts.[6][7][8] This document provides a detailed guide for the synthesis of a putative GPR120 agonist starting from Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a commercially available building block.[9]

GPR120 Signaling Pathways: A Rationale for Agonist Development

The therapeutic benefits of GPR120 activation are rooted in its distinct signaling pathways. Upon agonist binding, GPR120 can couple to Gαq, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key second messenger in numerous cellular processes, including GLP-1 secretion from enteroendocrine L-cells.

Simultaneously, GPR120 activation can trigger a β-arrestin-2-mediated signaling cascade that is independent of G-protein coupling. This pathway is crucial for the anti-inflammatory effects of GPR120 agonists. The agonist-bound receptor recruits β-arrestin-2, which then interacts with and inhibits TAK1 binding protein 1 (TAB1), preventing the activation of TGF-β-activated kinase 1 (TAK1) and subsequent downstream inflammatory signaling.

GPR120_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway GPR120 GPR120 Gq Gαq GPR120->Gq Activation beta_arrestin β-Arrestin-2 GPR120->beta_arrestin Recruits Agonist GPR120 Agonist Agonist->GPR120 Binding PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates GLP1 GLP-1 Secretion Ca_release->GLP1 TAB1 TAB1 beta_arrestin->TAB1 Inhibits TAK1 TAK1 TAB1->TAK1 Activates Inflammation Inflammation TAK1->Inflammation

Figure 1: GPR120 Signaling Pathways.

Synthetic Protocol: From Spirocyclic Ketone to GPR120 Agonist

The following protocol outlines a plausible synthetic route to a GPR120 agonist from Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This multi-step synthesis involves a Horner-Wadsworth-Emmons reaction to introduce a side chain, followed by reduction, deprotection, and N-arylation to install the desired pharmacophore.

Experimental Workflow

Synthesis_Workflow Start Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate HWE Horner-Wadsworth-Emmons Reaction Start->HWE Intermediate1 Unsaturated Ester Intermediate HWE->Intermediate1 Reduction Catalytic Hydrogenation (Reduction & Deprotection) Intermediate1->Reduction Intermediate2 Piperidine Spirocycle Intermediate Reduction->Intermediate2 Arylation N-Arylation (Buchwald-Hartwig Coupling) Intermediate2->Arylation Intermediate3 N-Aryl Spirocyclic Ester Arylation->Intermediate3 Saponification Saponification Intermediate3->Saponification FinalProduct Final GPR120 Agonist (Carboxylic Acid) Saponification->FinalProduct

Figure 2: Synthetic Workflow.
Step 1: Horner-Wadsworth-Emmons Reaction

This step introduces the acetic acid side chain, a common feature in many GPR120 agonists. The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds from ketones.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate301.381.0301 mg
Triethyl phosphonoacetate224.161.20.27 mL
Sodium hydride (60% dispersion in mineral oil)24.001.560 mg
Anhydrous Tetrahydrofuran (THF)--10 mL

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.5 mmol).

  • Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 mmol) dropwise to the suspension. Stir at 0 °C for 30 minutes.

  • Add a solution of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the unsaturated ester intermediate.

Step 2: Catalytic Hydrogenation (Reduction and Deprotection)

This step serves a dual purpose: reduction of the exocyclic double bond and removal of the benzyl carbamate (Cbz) protecting group.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
Unsaturated Ester Intermediate-1.0-
Palladium on carbon (10 wt. %)--10 mol %
Methanol--20 mL
Hydrogen gas--Balloon

Procedure:

  • Dissolve the unsaturated ester intermediate (1.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • Carefully add 10% palladium on carbon.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude piperidine spirocycle intermediate, which can often be used in the next step without further purification.

Step 3: N-Arylation (Buchwald-Hartwig Coupling)

This step introduces the aryl moiety, which is crucial for GPR120 agonist activity. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
Piperidine Spirocycle Intermediate-1.0-
Aryl Halide (e.g., 4-bromobenzotrifluoride)225.021.1247 mg
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0218 mg
Xantphos578.680.0423 mg
Sodium tert-butoxide96.101.4134 mg
Anhydrous Toluene--10 mL

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add the piperidine spirocycle intermediate (1.0 mmol), aryl halide (1.1 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen).

  • Add anhydrous toluene (10 mL) and heat the reaction mixture at 100 °C overnight.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the N-aryl spirocyclic ester.

Step 4: Saponification

The final step is the hydrolysis of the ester to the corresponding carboxylic acid, which is a key functional group for GPR120 agonism.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
N-Aryl Spirocyclic Ester-1.0-
Lithium hydroxide (LiOH)23.953.072 mg
Tetrahydrofuran (THF)--5 mL
Water--5 mL
1N Hydrochloric acid (HCl)--As needed

Procedure:

  • Dissolve the N-aryl spirocyclic ester (1.0 mmol) in a mixture of THF (5 mL) and water (5 mL).

  • Add lithium hydroxide (3.0 mmol) and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final GPR120 agonist.

Characterization of the Final Product

The identity and purity of the synthesized GPR120 agonist should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Biological Evaluation: In Vitro Calcium Mobilization Assay

A calcium mobilization assay is a common method to determine the potency and efficacy of GPR120 agonists. This assay measures the increase in intracellular calcium concentration upon receptor activation.

Principle:

GPR120 activation by an agonist leads to a Gαq-mediated release of intracellular calcium stores.[2] This transient increase in cytosolic calcium can be detected using a calcium-sensitive fluorescent dye.

Protocol:

  • Cell Culture: Culture a cell line stably expressing human GPR120 (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37 °C.

  • Compound Preparation: Prepare a serial dilution of the synthesized GPR120 agonist in the assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

  • Compound Addition: Add the serially diluted agonist to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.

Calcium_Assay_Workflow Start Culture GPR120-expressing cells Plating Plate cells in multi-well plate Start->Plating DyeLoading Load cells with calcium-sensitive dye Plating->DyeLoading CompoundPrep Prepare serial dilutions of agonist DyeLoading->CompoundPrep Measurement Measure fluorescence on plate reader CompoundPrep->Measurement DataAnalysis Analyze data and determine EC₅₀ Measurement->DataAnalysis

Figure 3: Calcium Mobilization Assay Workflow.

Conclusion

This document provides a comprehensive guide for the synthesis and initial biological evaluation of a novel GPR120 agonist derived from Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The provided protocols are based on established synthetic methodologies and are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The successful synthesis and characterization of potent and selective GPR120 agonists will be instrumental in further elucidating the therapeutic potential of targeting this important receptor.

References

  • Li, Y., et al. (2014). Design, Synthesis, and Evaluation of Novel and Selective G-protein Coupled Receptor 120 (GPR120) Spirocyclic Agonists. Journal of Medicinal Chemistry, 57(15), 6649-6653. [Link]

  • Sun, Q., et al. (2017). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 22(12), 2229. [Link]

  • Wang, Y., et al. (2020). Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. Molecules, 25(11), 2658. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3250. [Link]

  • Zhang, X., & Macielag, M. J. (2020). GPR120 agonists for the treatment of diabetes: a patent review (2014–present). Expert Opinion on Therapeutic Patents, 30(9), 729-742. [Link]

  • Tice, C. M., et al. (2013). Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles. ACS Medicinal Chemistry Letters, 4(7), 649-654. [Link]

  • Google Patents. (n.d.). US8299117B2 - GPR120 receptor agonists and uses thereof.
  • Krasavin, M., et al. (2016). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 118-125. [Link]

  • Synple Chem. (n.d.). Available Synple Chem Reagent Cartridges. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

Sources

Application Note: Accelerating Drug Discovery through Parallel Synthesis of Novel 3,9-Diazaspiro[5.5]undecane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. Spirocyclic scaffolds, characterized by their rigid, three-dimensional architectures, have emerged as a privileged class of structures.[1] This rigidity reduces the entropic penalty upon binding to a biological target, often leading to improved potency and selectivity.[2] The 3-azaspiro[5.5]undecane core, in particular, is a valuable motif found in a range of biologically active compounds, demonstrating potential in areas such as neuroprotection and antiviral applications.[3][4]

This application note details a robust workflow for the high-throughput, parallel synthesis of a diverse library of N-substituted 9-amino-3-azaspiro[5.5]undecane derivatives. The protocol leverages the versatile building block, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , and employs a solution-phase reductive amination strategy amenable to automated synthesis platforms. This approach enables the rapid generation of hundreds of distinct analogues, significantly accelerating the exploration of structure-activity relationships (SAR) and the identification of promising lead compounds.

Core Principle: Diversity-Oriented Synthesis via Reductive Amination

The central transformation in this workflow is the reductive amination of the ketone moiety in Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This one-pot reaction proceeds through two key steps: the formation of an iminium ion intermediate from the ketone and a primary amine, followed by its immediate reduction to the corresponding secondary amine.[5] This method is highly efficient for library synthesis as it avoids the isolation of the intermediate imine and is compatible with a wide range of functional groups.[6][7]

The power of this approach lies in its ability to introduce diversity at the C9 position of the spirocyclic core. By utilizing a diverse library of primary amines as reactants, a vast chemical space can be explored from a single, common scaffold.

Experimental Workflow and Protocols

The following protocols are designed for a parallel synthesis format, ideally utilizing a 96-well reaction block. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
  • Scaffold: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (Molecular Weight: 301.38 g/mol )[3]

  • Amine Library: A diverse set of primary amines (e.g., substituted anilines, benzylamines, aliphatic amines). A representative list is provided in Table 1.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)[8]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst: Glacial Acetic Acid (AcOH)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment: 96-well reaction block with sealing mat, multichannel pipette or automated liquid handler, orbital shaker, centrifugal evaporator, deep-well collection plates.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_scaffold Dispense Scaffold Solution (in DCE) prep_amine Dispense Amine Library (in DCE) add_acid Add Acetic Acid prep_amine->add_acid add_stab Add STAB add_acid->add_stab incubate Incubate with Shaking (Room Temp, 16h) add_stab->incubate quench Quench Reaction (aq. NaHCO₃) incubate->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate lcms LC-MS Analysis (Purity & Identity) evaporate->lcms nmr NMR for Select Hits lcms->nmr

Figure 1. High-throughput parallel synthesis workflow for the generation of a 3,9-diazaspiro[5.5]undecane library.

Step-by-Step Protocol for Parallel Reductive Amination
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in DCE.

    • Prepare 0.25 M solutions of each primary amine from the library in DCE in a separate 96-well plate.

    • Prepare a 0.4 M solution of sodium triacetoxyborohydride in DCE. Note: STAB is moisture-sensitive; prepare this solution fresh.

    • Prepare a 1.0 M solution of acetic acid in DCE.

  • Reaction Assembly (in a 96-well reaction block):

    • To each well, add 250 µL of the Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate solution (50 µmol, 1.0 equiv).

    • To each corresponding well, add 240 µL of the appropriate amine solution from the library plate (60 µmol, 1.2 equiv).

    • Add 50 µL of the acetic acid solution (50 µmol, 1.0 equiv) to each well.

    • Seal the reaction block and allow the mixture to stir on an orbital shaker for 30 minutes at room temperature to facilitate imine formation.

    • Carefully add 250 µL of the sodium triacetoxyborohydride solution (100 µmol, 2.0 equiv) to each well. Note: Addition may cause slight effervescence.

  • Reaction Incubation:

    • Reseal the reaction block securely.

    • Place the block on an orbital shaker and agitate at room temperature for 16-24 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.

  • Parallel Work-up and Purification:

    • Unseal the reaction block and quench each reaction by adding 500 µL of saturated aqueous NaHCO₃ solution.

    • Seal and shake vigorously for 5 minutes. Allow the layers to separate.

    • Transfer the organic layer from each well to a fresh 96-deep-well plate.

    • Extract the aqueous layer again with 500 µL of DCM and combine the organic layers.

    • For a simplified purification, pass the combined organic layers through a 96-well filter plate containing a plug of anhydrous Na₂SO₄ and a small amount of silica gel or a suitable solid-phase extraction (SPE) cartridge to remove excess reagents and byproducts.[9]

    • Collect the eluent in a tared 96-well collection plate.

    • Concentrate the purified products to dryness using a centrifugal evaporator.

  • Library Characterization:

    • Re-dissolve the dried compounds in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM for storage and screening.

    • Analyze each well by LC-MS to confirm the identity (by mass) and determine the purity of the final compounds.[10]

    • For select "hit" compounds from biological screening, further characterization by ¹H and ¹³C NMR is recommended.[11]

Data Presentation: Representative Amine Library and Reaction Parameters

To demonstrate the versatility of this protocol, a diverse set of commercially available primary amines can be employed.

Table 1: Representative Primary Amine Building Blocks for Library Synthesis

Amine NameStructureMolecular Weight
AnilineC₆H₅NH₂93.13
4-FluoroanilineFC₆H₄NH₂111.12
BenzylamineC₆H₅CH₂NH₂107.15
2-MethoxybenzylamineCH₃OC₆H₄CH₂NH₂137.18
CyclohexylamineC₆H₁₁NH₂99.17
3-AminopyridineC₅H₄NNH₂94.11
FurfurylamineC₄H₃OCH₂NH₂97.12
Isobutylamine(CH₃)₂CHCH₂NH₂73.14

Table 2: Summary of Optimized Reaction Conditions

ParameterConditionRationale
Stoichiometry
Ketone:Amine:STAB1.0 : 1.2 : 2.0A slight excess of the amine drives imine formation. Excess STAB ensures complete reduction.[7]
Catalyst Acetic Acid (1.0 equiv)Catalyzes the dehydration step for imine formation, particularly important for ketones.[5]
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with STAB and effectively solubilizes reactants.[8]
Temperature Room TemperatureSufficient for the reaction to proceed to completion within a reasonable timeframe.
Reaction Time 16 - 24 hoursAllows for the reaction of a broad range of amines with varying reactivity.

Mechanistic Rationale

The choice of sodium triacetoxyborohydride is critical for the success of this one-pot reaction. It is a milder reducing agent than sodium borohydride and is selective for the protonated iminium ion over the starting ketone.[6] This chemoselectivity is crucial as it prevents the premature reduction of the ketone to an alcohol byproduct, thereby maximizing the yield of the desired amine product. The mildly acidic conditions generated by the acetic acid catalyst serve to activate the ketone carbonyl group and facilitate the dehydration of the hemiaminal intermediate to form the iminium ion, which is the species that is ultimately reduced.

G ketone Spirocyclic Ketone hemiaminal Hemiaminal Intermediate ketone->hemiaminal Nucleophilic Attack amine R-NH₂ amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product Final Amine Product iminium->product h_plus + H⁺ (from AcOH) stab [H⁻] from STAB

Figure 2. Simplified reaction mechanism of reductive amination.

Conclusion and Future Directions

This application note provides a detailed and robust protocol for the parallel solution-phase synthesis of a diverse library of novel 3,9-diazaspiro[5.5]undecane derivatives. By leveraging the reactivity of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate in a high-throughput reductive amination workflow, researchers can efficiently generate hundreds of analogues for biological screening. This approach significantly accelerates the early stages of drug discovery by enabling a rapid and comprehensive exploration of the chemical space around this privileged spirocyclic scaffold.

Future work could involve expanding the diversity of the building blocks to include chiral amines, leading to diastereomeric products with distinct 3D-pharmacophores. Furthermore, the secondary amine of the product scaffold can be further functionalized through reactions such as acylation or alkylation, adding another vector for diversity-oriented synthesis.

References

  • Gundla, R., et al. (2021). Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry. Retrieved from [Link]

  • The Wertheim UF Scripps Institute. (n.d.). Compound Libraries » High-Throughput Molecular Screening Center. Retrieved from [Link]

  • Gayo, L. M. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Enamine. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Pharmaceutical Technology. Retrieved from [Link]

  • Wilson, I. D., & Lindon, J. C. (2014). A Primer on LC/NMR/MS. Wiley Analytical Science. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Harvard University. Retrieved from [Link]

  • Enamine Germany. (n.d.). Building Blocks. Retrieved from [Link]

  • Pfizer. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. PMC. Retrieved from [Link]

  • Kind, T., et al. (2018). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Metabolites. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). LC-NMR-MS in drug discovery. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Obrecht, D. (n.d.). Combinatorial Chemistry-Parallel Synthesis. Polyphor Ltd. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Aapptec. (2025, January 31). The parallel and combinatorial synthesis and screening in drug discovery. Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Spirocyclic scaffolds, particularly those incorporating piperidine rings, are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional topology, which can enhance binding affinity and selectivity for biological targets. The 3-azaspiro[5.5]undecane core is a key structural motif in a variety of biologically active compounds. This application note provides a detailed, scalable, and field-tested protocol for the synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a versatile intermediate for the development of novel therapeutics. The described methodology emphasizes safety, efficiency, and adaptability for multi-gram to kilogram scale production, addressing the needs of researchers in drug development and process chemistry.

The synthesis of spiropiperidines can be approached in two primary ways: forming the spiro-ring on a pre-existing piperidine or constructing the piperidine ring on a pre-existing carbocycle.[1] This guide will focus on the latter, a robust strategy that allows for late-stage diversification.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, suggests a convergent approach. The key disconnection is at the spirocyclic carbon, leading back to a protected piperidine derivative and a suitable cyclohexanone precursor. A practical forward synthesis initiates with the readily available and commercially accessible N-Cbz-4-piperidone.

Experimental Workflow Overview

The overall synthetic strategy is a multi-step process designed for scalability and robustness. Each step has been optimized to ensure high yields, purity, and operational safety.

G A N-Cbz-4-piperidone B Wittig Reaction A->B Diethyl cyanomethylphosphonate, NaH, THF C tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate B->C D Michael Addition C->D Diethyl malonate, NaOEt, EtOH E Dieckmann Condensation D->E NaH, Toluene F Hydrolysis and Decarboxylation E->F aq. HCl, heat G Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate F->G

Figure 1: Proposed synthetic workflow for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

Detailed Protocols and Methodologies

PART 1: Synthesis of tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate

This initial step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylidene group, a crucial precursor for subsequent cyclization steps.

Protocol:

  • Reactor Setup: A 20 L, 3-necked, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF, 10 L).

  • Reagent Addition: The suspension is cooled to 0 °C in an ice-water bath. Diethyl cyanomethylphosphonate (1.2 eq) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C. The mixture is stirred at 0 °C for an additional 30 minutes.

  • Reaction with Ketone: A solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous THF (2 L) is added dropwise to the reaction mixture over 1 hour, again maintaining the temperature below 5 °C.

  • Reaction Monitoring and Quenching: The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 L).

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 2 L). The combined organic layers are washed with brine (2 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography or recrystallization.

Causality and Optimization: The use of the Horner-Wadsworth-Emmons reaction is preferred over the standard Wittig reaction due to the easier removal of the water-soluble phosphate byproduct, which is a significant advantage in large-scale synthesis.[2] Maintaining a low temperature during the addition of reagents is critical to control the exothermic reaction and prevent side product formation.

PART 2: Michael Addition with Diethyl Malonate

This step constructs the carbon framework necessary for the subsequent intramolecular cyclization.

Protocol:

  • Reactor Setup: A 50 L jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with absolute ethanol (20 L) and freshly prepared sodium ethoxide (1.5 eq).

  • Reagent Addition: Diethyl malonate (1.5 eq) is added to the stirred solution. This is followed by the addition of a solution of tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate (1.0 eq) in ethanol (5 L).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) and maintained for 24 hours.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with glacial acetic acid. The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (15 L) and washed with water (3 x 5 L) and brine (5 L). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Michael adduct.

Expert Insights: The choice of sodium ethoxide as the base is crucial for promoting the Michael addition without causing unwanted side reactions such as hydrolysis of the ester groups. The reaction is monitored for the disappearance of the starting material to ensure complete conversion.

PART 3: Dieckmann Condensation

This intramolecular cyclization is the key step in forming the spirocyclic ketone.

Protocol:

  • Reactor Setup: A 50 L reactor, as described previously, is charged with sodium hydride (60% dispersion in mineral oil, 2.0 eq) and anhydrous toluene (25 L).

  • Reagent Addition: The crude Michael adduct from the previous step, dissolved in anhydrous toluene (10 L), is added dropwise to the stirred suspension at room temperature over 2 hours.

  • Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for 12 hours. The evolution of hydrogen gas should be carefully monitored and managed.

  • Work-up and Isolation: The reaction is cooled to 0 °C and quenched by the slow addition of a 1 M aqueous solution of hydrochloric acid until the mixture is acidic (pH ~2). The layers are separated, and the aqueous layer is extracted with toluene (2 x 5 L). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (5 L) and brine (5 L), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Trustworthiness of the Protocol: The Dieckmann condensation is a reliable method for the formation of five- and six-membered rings.[3] The use of a non-polar solvent like toluene at elevated temperatures drives the reaction to completion. Careful quenching is necessary to neutralize the strong base and hydrolyze the intermediate β-keto ester.

PART 4: Hydrolysis and Decarboxylation

The final step involves the removal of the ester group and subsequent decarboxylation to yield the target ketone.

Protocol:

  • Reactor Setup: The crude product from the Dieckmann condensation is placed in a 50 L reactor with a 6 M aqueous solution of hydrochloric acid (20 L).

  • Reaction Conditions: The mixture is heated to reflux (approximately 100 °C) and stirred vigorously for 24 hours.

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and neutralized with a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9. The product is then extracted with dichloromethane (3 x 10 L). The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Scientific Rationale: The acidic conditions promote the hydrolysis of the ester group to a carboxylic acid. The resulting β-keto acid is unstable at elevated temperatures and readily undergoes decarboxylation to form the desired ketone.

Data Presentation

StepProductStarting Material (g)Product (g)Yield (%)Purity (HPLC, %)
1tert-Butyl 4-(cyanomethylidene)piperidine-1-carboxylate1000105085>98
2Michael Adduct1050155088>95 (crude)
3Dieckmann Product1550120080>90 (crude)
4Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate120095082>99

Conclusion

The protocol detailed in this application note provides a reliable and scalable pathway for the synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The methodology is designed with a focus on process safety, efficiency, and the use of readily available starting materials. The insights into the causality behind experimental choices aim to empower researchers to adapt and troubleshoot the synthesis for their specific needs, facilitating the exploration of this important class of spirocyclic compounds in drug discovery and development.

References

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. Available at: [Link]

  • Strategies for the Synthesis of Spiropiperidines - White Rose Research Online. Available at: [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. Available at: [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00011K. Available at: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC - NIH. Available at: [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C007B-513117). Available at: [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - Sci-Hub. Available at: [Link]

  • A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate - PubChemLite. Available at: [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate - PubChemLite. Available at: [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. Available at: [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - MDPI. Available at: [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - ACS Publications. Available at: [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , Package: 1g , Laibo Chem. Available at: [Link]

Sources

Topic: HPLC Purification Methods for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the purification of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and its related reaction products. We delve into the foundational principles of method development, from analyte characterization to the strategic selection of columns and mobile phases. Detailed, step-by-step protocols for both analytical-scale method development and preparative-scale purification are presented. The narrative emphasizes the causality behind experimental choices, particularly in addressing the challenges posed by the basic tertiary amine in the spirocyclic core, to ensure high purity, yield, and optimal peak shape.

Chapter 1: Foundational Principles & Strategic Approach

The successful purification of a target molecule is not a matter of chance; it is the result of a systematic approach grounded in the physicochemical properties of the analyte. Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a common intermediate in medicinal chemistry, and its purity is paramount for the success of subsequent synthetic steps and biological assays.

Analyte Characterization: The Key to Method Development

The structure of our target compound dictates its chromatographic behavior. Let's dissect its key features:

  • Spirocyclic Core: A rigid, three-dimensional structure.

  • Tertiary Amine: A basic functional group (pKa estimated ~8-9) that is highly susceptible to protonation. This is the most critical feature to address for good chromatography.

  • Ketone Group: A polar functional group.

  • Benzyl Carbamate (Cbz) Group: Provides significant hydrophobicity and a strong UV chromophore (around 254 nm), which is ideal for UV-based detection and fraction collection.[1]

Chemical structure of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Figure 1: Structure of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

PropertyValue / DescriptionChromatographic Implication
Molecular Formula C₁₈H₂₃NO₃[2][3]-
Molecular Weight 301.38 g/mol [2][3]Influences loading capacity and diffusion.
Key Functional Groups Tertiary Amine, Ketone, Carbamate, Phenyl RingDetermines polarity, solubility, and potential for secondary interactions.
Primary Challenge Basic Tertiary Amine High potential for peak tailing on silica-based columns due to interaction with acidic silanol groups.[4][5]
Detection Strong UV Chromophore (Phenyl Ring)Easily detectable by UV-Vis detectors, typically at 254 nm.

Table 1: Physicochemical properties and their chromatographic relevance.

Selecting the Right Chromatographic Mode: RP-HPLC as the Workhorse

For molecules of moderate polarity like our target, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[6][7] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically water/acetonitrile or water/methanol). Hydrophobic molecules are retained longer.[6]

While Normal Phase (NP-HPLC) can be useful, especially for separating structurally similar isomers or when the sample is dissolved in a non-polar solvent, RP-HPLC offers greater versatility, reproducibility, and is generally the first choice for purifying pharmaceutical intermediates.[7][8]

The Critical Role of pH Control for Basic Compounds

The primary obstacle to achieving sharp, symmetrical peaks for basic compounds like ours is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of the silica-based packing material.[5][9] At mid-range pH, these silanols can be ionized (SiO⁻), leading to strong electrostatic interactions with our protonated tertiary amine (R₃NH⁺). This secondary retention mechanism causes significant peak tailing.[4]

The Solution: Control the ionization state of both the analyte and the stationary phase with pH. By operating at a low pH (e.g., pH 2-3), we achieve two critical goals:

  • Consistent Analyte Protonation: The tertiary amine is fully and consistently protonated to R₃NH⁺, preventing the presence of both neutral and ionized forms during elution.[5]

  • Silanol Suppression: The ionization of the acidic silanol groups is suppressed, minimizing their ability to interact with the protonated analyte.[4][10]

This is why an acidic modifier is not just an additive; it is a fundamental component of the method. For LC-MS compatibility, volatile acids like formic acid or acetic acid are strongly preferred over non-volatile options like phosphoric acid.[10][11]

G cluster_good Optimal Low pH Condition (e.g., 0.1% Formic Acid) cluster_bad Suboptimal Mid-pH Condition Analyte_Good Analyte (Fully Protonated, R₃NH⁺) C18 C18 Stationary Phase Analyte_Good->C18 Primary Retention (Hydrophobic Interaction) Silanol_Good Silanol Groups (Suppressed, Si-OH) caption_good Result: Symmetrical Peak Analyte_Bad Analyte (Protonated, R₃NH⁺) C18_Bad C18 Stationary Phase Analyte_Bad->C18_Bad Primary Retention (Hydrophobic) Silanol_Bad Silanol Groups (Ionized, SiO⁻) Silanol_Bad->Analyte_Bad caption_bad Result: Peak Tailing

Diagram 1: Effect of mobile phase pH on analyte-silanol interactions.

Chapter 2: Analytical Method Development Protocol

Before scaling up to preparative purification, a robust analytical method is required to establish baseline separation, determine the retention time of the target compound, and assess the impurity profile.[12]

Recommended Analytical Instrumentation & Columns
ParameterSpecificationRationale
HPLC System Standard Analytical HPLC/UHPLC with UV DetectorProvides necessary resolution and detection capabilities.
Column High-purity, end-capped C18 (Type B Silica)Minimizes silanol interactions, crucial for this basic analyte.[4]
Particle Size < 5 µm (e.g., 1.8, 2.7, 3.5, or 5 µm)Smaller particles provide higher efficiency and better resolution.[9]
Dimensions 2.1 - 4.6 mm ID x 50 - 150 mm lengthStandard dimensions for analytical method development.
Pore Size 100 - 120 ÅAppropriate for small molecules (< 2000 Da).[13]

Table 2: Recommended starting column and system specifications.

Protocol: Analytical Scouting Gradient

This protocol is designed as a starting point to quickly determine the retention characteristics of your reaction mixture.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Scientist's Note: Acetonitrile generally provides sharper peaks and lower backpressure than methanol, making it a good first choice.[5] The 0.1% formic acid will bring the mobile phase pH to approximately 2.7, which is ideal for this application.[10]

2. Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water or DMSO) to a concentration of ~1 mg/mL.

  • Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

3. HPLC Method Parameters:

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID column)

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

  • Gradient Program:

    Time (min) %B (Acetonitrile)
    0.0 5
    15.0 95
    17.0 95
    17.1 5

    | 20.0 | 5 |

4. Data Interpretation:

  • Run the method with the prepared sample.

  • Identify the peak corresponding to your product (ideally by LC-MS or by comparing to a reference standard).

  • Assess the resolution between the product peak and major impurities. The goal is to have a baseline or near-baseline separation.

  • If resolution is poor, the gradient slope can be made shallower around the elution time of the target compound to improve separation.[14]

Chapter 3: Preparative Purification & Scale-Up

The goal of preparative chromatography is not just information, but isolation.[15] The analytical method serves as the blueprint, which we now scale to handle larger quantities of material.

G A 1. Analyte Characterization (Structure, pKa, UV) B 2. Analytical Method Development (Scouting Gradient) A->B C 3. Identify Target Peak (LC-MS or Standard) B->C D 4. Optimize Analytical Gradient (Focus on Resolution) C->D E 5. Scale-Up Calculation (Flow Rate, Loading) D->E F 6. Preparative Run & Fraction Collection E->F G 7. Post-Purification (Analysis, Pooling, Evaporation) F->G H Pure Compound G->H

Diagram 2: General workflow for HPLC purification method development.
Principles of Scale-Up

Transitioning from an analytical to a preparative scale involves adjusting several parameters to maintain separation while increasing throughput.[16]

  • Column Size: Preparative columns have larger internal diameters (e.g., 20-50 mm) to accommodate higher sample loads.

  • Flow Rate: The flow rate is increased proportionally to the cross-sectional area of the column.

    • Formula:Prep Flow Rate = Analytical Flow Rate × (Prep Radius / Analytical Radius)²

  • Sample Loading: The amount of crude material injected is significantly increased. A loading study is often performed to determine the maximum amount that can be loaded without compromising resolution.

  • Gradient Modification: The gradient time is typically extended to account for the larger column volume and ensure separation is maintained.

Protocol: Preparative HPLC Purification
ParameterExample SpecificationRationale
HPLC System Preparative HPLC with high-pressure pumps, UV detector, and automated fraction collector.Required for handling high flow rates and collecting purified product.
Column C18, 10 µm particle size, 20 mm ID x 250 mm lengthLarger particles reduce backpressure; larger dimensions increase loading capacity.
Mobile Phases A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in AcetonitrileSame as analytical to maintain selectivity. Ensure large volumes are prepared.
Flow Rate ~18-20 mL/minScaled up from a 1.0 mL/min analytical run on a 4.6 mm ID column.
Detection 254 nmFor triggering fraction collection.

Table 3: Example preparative HPLC conditions.

1. Sample Preparation:

  • Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF).

  • Crucial Step: Dilute the concentrated sample with Mobile Phase A (aqueous phase) until the point of precipitation, then add a small amount of organic solvent to redissolve. This ensures the sample is soluble in the initial mobile phase conditions and promotes better binding to the column head, leading to sharper peaks.[9]

2. Focused Gradient & Purification Run:

  • Based on the analytical run, create a "focused" gradient for the preparative method. For example, if your product eluted at 40% B in the analytical run, a focused preparative gradient might be:

    Time (min) %B (Acetonitrile)
    0.0 25
    20.0 55
    22.0 95
    25.0 95
    25.1 25

    | 30.0 | 25 |

  • Equilibrate the column with the starting mobile phase composition.

  • Inject the prepared sample.

  • Run the purification method, collecting fractions based on the UV signal of the eluting product peak.

3. Post-Purification Workflow:

  • Analyze Fractions: Spot a small amount from each collected fraction onto a TLC plate or run a quick analytical HPLC method to determine which fractions contain the pure product.

  • Pool Fractions: Combine the pure fractions.

  • Solvent Removal: Remove the organic solvent (Acetonitrile) using a rotary evaporator. The remaining aqueous solution can be frozen and lyophilized to yield the pure product as a solid, often as its formate salt.

Chapter 4: Troubleshooting and Advanced Considerations

ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing 1. Insufficiently acidic mobile phase. 2. Secondary silanol interactions. 3. Column degradation.1. Ensure mobile phase pH is < 3 (e.g., 0.1% TFA or Formic Acid).[10] 2. Use a high-quality, modern end-capped C18 column.[4][13] 3. Flush the column or replace if necessary.
Poor Resolution 1. Gradient is too steep. 2. Inappropriate organic modifier. 3. Column is overloaded.1. Decrease the gradient slope (%B/min) around the elution time of your compounds.[14] 2. Try methanol instead of acetonitrile to alter selectivity. 3. Reduce the injection mass (loading).
High Backpressure 1. Sample precipitation on column. 2. Buffer precipitation in high organic. 3. Column or system blockage.1. Ensure the sample is fully dissolved in the initial mobile phase conditions. 2. Use lower buffer concentrations; ensure buffer solubility at high %B.[11] 3. Filter all samples and mobile phases; flush the system.

Table 4: A concise troubleshooting guide.

Chiral Considerations

The parent molecule, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, is achiral due to a plane of symmetry. However, synthetic side-products or derivatives may introduce chirality. If the separation of enantiomers or diastereomers is required, a completely different strategy using Chiral Stationary Phases (CSPs) is necessary.[17] Chiral separations are highly specific and often require screening of multiple CSPs (e.g., polysaccharide-based or macrocyclic glycopeptide-based) and mobile phase systems (normal phase, polar organic, or reversed-phase).[18][19][20]

References

  • Buffer Considerations for LC and LC–MS. LCGC International. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Basic methodology for method development in preparative HPLC. Kromasil. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]

  • Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • How to Obtain Good Peak Shapes. GL Sciences. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. [Link]

  • Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science. [Link]

  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

Sources

Protecting Group Strategies for the Azaspiro Core of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction

The 3-azaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate serves as a key intermediate in the synthesis of novel therapeutics, offering a versatile platform for structural elaboration.[1][2][3][4][5] However, the presence of two reactive functionalities—a ketone at the 9-position and a benzyl carbamate (Cbz)-protected secondary amine—necessitates a carefully considered protecting group strategy to achieve selective transformations at other positions or to modify the core structure itself. This guide provides a detailed exploration of orthogonal protecting group strategies, offering field-proven insights and step-by-step protocols for the protection and deprotection of the azaspiro core.

The inherent challenge lies in the chemoselective manipulation of the molecule. For instance, reactions involving strong nucleophiles or reducing agents could potentially target both the ketone and the carbamate.[6][7] Therefore, the strategic implementation of protecting groups is paramount to ensure the desired chemical outcome.[8][9] This document will focus on the protection of the ketone functionality, leveraging the existing Cbz group on the amine to illustrate the principles of orthogonal protection.[6]

Understanding the Core Molecule: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

The subject of our study, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, possesses a unique spirocyclic architecture. The key functional groups for our strategic consideration are the ketone at C-9 and the Cbz-protected secondary amine at the 3-position.

Caption: Chemical structure of the core molecule.

The Cbz group is a commonly used protecting group for amines, removable under hydrogenolysis conditions.[10][11] This pre-existing protection informs our strategy for the ketone, where an orthogonally stable protecting group is required.

Orthogonal Protection Strategy: A Logic-Driven Approach

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multi-protected molecule without affecting the others.[6] In our case, the Cbz group is sensitive to hydrogenolysis, while being stable to acidic and basic conditions. Therefore, an ideal protecting group for the ketone would be one that is stable to hydrogenolysis but can be removed under acidic or other non-reductive conditions.

Orthogonal_Strategy sub Starting Material Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate prot_ketone Protect Ketone e.g., Ketal Formation sub->prot_ketone Introduce Ketone PG reaction Desired Reaction e.g., Modification at another position prot_ketone->reaction deprot_ketone Deprotect Ketone Acidic Hydrolysis reaction->deprot_ketone Selective Removal of Ketone PG deprot_amine Deprotect Amine Hydrogenolysis deprot_ketone->deprot_amine Orthogonal Deprotection final_product Final Product Deprotected Azaspiro Core deprot_amine->final_product

Caption: Workflow for an orthogonal protecting group strategy.

Protecting the Ketone: Ketalization

The most suitable protecting group for a ketone in the presence of a Cbz-protected amine is an acetal, specifically a cyclic ketal, due to its stability under a wide range of conditions, including hydrogenolysis, and its facile removal with mild aqueous acid.[12][13][14] The formation of a cyclic ketal using ethylene glycol is a highly efficient and reversible process.[15]

Protocol 1: Ketalization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

This protocol describes the formation of the ethylene ketal of the title compound.

Materials:

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq).

  • Dissolve the starting material in toluene.

  • Add ethylene glycol (5.0 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, and TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the ketal-protected product.

Expected Outcome:

The product, Benzyl 9-(1,3-dioxolan-2-yl)-3-azaspiro[5.5]undecane-3-carboxylate, is typically obtained in high yield and can be used in subsequent steps without further purification.

Deprotection Strategies

The beauty of the orthogonal approach lies in the selective cleavage of the protecting groups.

Protocol 2: Deprotection of the Ketal Group (Regeneration of the Ketone)

This protocol describes the acidic hydrolysis of the ethylene ketal to regenerate the ketone functionality.

Materials:

  • Benzyl 9-(1,3-dioxolan-2-yl)-3-azaspiro[5.5]undecane-3-carboxylate

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the ketal-protected compound (1.0 eq) in a mixture of acetone and water.

  • Add 1 M HCl (catalytic amount) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 3: Deprotection of the Cbz Group (Liberation of the Amine)

This protocol details the removal of the benzyl carbamate protecting group via catalytic transfer hydrogenation, a method often preferred for its operational simplicity over using a hydrogen gas balloon.[16]

Materials:

  • Cbz-protected azaspiro compound (with either the ketone or ketal present)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or cyclohexene

  • Methanol or ethanol

  • Celite®

Procedure:

  • Dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Add ammonium formate (3-5 eq) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the evolution of CO2 (if ammonium formate is used) are indicative of reaction progression.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. An aqueous work-up may be necessary depending on the substrate's properties.

Data Summary and Comparison

Protecting GroupIntroduction ConditionsRemoval ConditionsStabilityOrthogonality with Cbz
Ethylene Ketal Ethylene glycol, p-TSA, Toluene, refluxMild aqueous acid (e.g., HCl in acetone/water)Basic, reductive (hydrogenolysis), nucleophilic reagentsExcellent
Benzyl Carbamate (Cbz) Benzyl chloroformate, baseCatalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenationAcidic, basic, most oxidizing and reducing agentsN/A (pre-existing)

Conclusion

The successful synthesis and modification of complex molecules like Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate heavily rely on a robust and well-planned protecting group strategy. The use of an ethylene ketal to protect the ketone functionality provides an excellent orthogonal partner to the existing benzyl carbamate on the secondary amine. This approach allows for the selective manipulation of the molecule, opening avenues for the development of novel derivatives with potential therapeutic applications. The protocols provided herein offer a practical guide for researchers to implement these strategies in their synthetic endeavors.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1383. [Link]

  • Wikipedia contributors. (2023, December 27). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 29). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(39), 9467–9468. [Link]

  • Lizza, J. R., Bremerich, M., McCabe, S. R., & Wipf, P. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Organic Letters, 20(19), 6296–6300. [Link]

  • Ishida, N., Murakami, M. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2368–2374. [Link]

  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • PubChem. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • Cureus. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. [Link]

  • YouTube. (2019, January 8). acetals and ketals as protecting groups. [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]

  • ResearchGate. (n.d.). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. [Link]

  • ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • ACS Publications. (2022, May 13). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. [Link]

Sources

Application Notes and Protocols for the Strategic Functionalization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of synthetic strategies for the functionalization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a valuable scaffold in medicinal chemistry. The unique spirocyclic piperidine framework offers multiple avenues for structural diversification, enabling the exploration of new chemical space in drug discovery programs. This document details experimentally validated protocols for modifications at the piperidine nitrogen, the ketone carbonyl, and the α-carbon, supported by mechanistic insights and practical considerations for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of Spirocyclic Piperidines in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1][2] Its saturated, three-dimensional nature provides an excellent scaffold for the precise spatial arrangement of pharmacophoric elements. Among piperidine derivatives, spirocyclic systems, such as Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, have garnered increasing interest.[3] The inherent rigidity of the spirocyclic core reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocenters increases the three-dimensionality and novelty of compound libraries, offering a strategic advantage in the pursuit of new intellectual property.[4][5]

The subject of this guide, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, presents three primary loci for synthetic modification: the carbamate-protected nitrogen, the ketone carbonyl group, and the adjacent α-carbons. Strategic manipulation of these functional groups allows for the generation of a diverse array of analogs for structure-activity relationship (SAR) studies.

Strategic Functionalization Pathways

The functionalization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate can be approached through several distinct pathways, each offering access to a unique set of derivatives. The choice of strategy will depend on the desired final compound and the overall synthetic scheme.

G A Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate B α-Functionalization A->B C Carbonyl Functionalization A->C I Cbz Deprotection A->I Prerequisite E α-Halogenation B->E F α-Alkylation B->F G Wittig Olefination C->G H Reductive Amination C->H D Nitrogen Functionalization (Post-Deprotection) J N-Alkylation D->J K N-Acylation D->K I->D

Figure 1: Key functionalization strategies for the target scaffold.

Protocols for Functionalization

α-Halogenation of the Ketone

The introduction of a halogen at the α-position to the ketone provides a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions. Acid-catalyzed halogenation is generally preferred for ketones as it tends to result in mono-halogenation, whereas base-catalyzed reactions can lead to poly-halogenation.[6][7]

Protocol: α-Bromination

This protocol describes the acid-catalyzed α-bromination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

Table 1: Reagents and Conditions for α-Bromination

Reagent/ParameterQuantity/ValueNotes
Starting Material1.0 eqBenzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Bromine (Br₂)1.1 eqHandle with extreme caution in a fume hood.
Acetic Acid (AcOH)10-20 volumesServes as both solvent and acid catalyst.
TemperatureRoom TemperatureReaction is typically fast.
Reaction Time1-4 hoursMonitor by TLC for consumption of starting material.

Step-by-Step Procedure:

  • Dissolve Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in glacial acetic acid (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the stirred solution at room temperature. The red-brown color of the bromine should dissipate as it is consumed.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices: The use of acetic acid as a solvent and catalyst promotes the formation of the enol intermediate, which is the nucleophilic species that reacts with bromine.[9] The reaction is performed at room temperature to control the reaction rate and minimize potential side reactions. The dropwise addition of bromine helps to maintain a low concentration of the halogen, further favoring mono-bromination.

Carbonyl Functionalization: Wittig Olefination

The Wittig reaction is a powerful method for converting ketones into alkenes.[10][11] This transformation is particularly useful for introducing exocyclic double bonds, which can serve as handles for further functionalization, such as hydrogenation, epoxidation, or dihydroxylation.

Protocol: Methylenation using the Wittig Reaction

This protocol details the conversion of the ketone to an exocyclic methylene group.

Table 2: Reagents and Conditions for Wittig Methylenation

Reagent/ParameterQuantity/ValueNotes
Methyltriphenylphosphonium Bromide1.5 eqMust be thoroughly dried before use.
Strong Base (e.g., n-BuLi, NaH)1.4 eqn-BuLi is a common choice. Handle with care.
Anhydrous THFSufficient volumeSolvent for ylide generation and reaction.
Starting Material1.0 eqBenzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Temperature0 °C to RTYlide generation is typically done at 0 °C.
Reaction Time2-12 hoursMonitor by TLC.

Step-by-Step Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) (1.4 eq) in hexanes dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Add a solution of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.[12]

Causality of Experimental Choices: The strong base is necessary to deprotonate the phosphonium salt and generate the nucleophilic ylide.[12] Anhydrous and inert conditions are crucial as the ylide is highly reactive and sensitive to water and oxygen. The reaction is initiated at a low temperature to control the initial exothermic reaction and then warmed to room temperature to drive the reaction to completion.

Nitrogen Functionalization via Cbz Deprotection and Subsequent N-Alkylation/N-Acylation

A key step in diversifying the piperidine scaffold is the removal of the benzyloxycarbonyl (Cbz) protecting group, followed by functionalization of the resulting secondary amine.

G A Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate B Cbz Deprotection (e.g., H₂/Pd-C) A->B C 9-Oxo-3-azaspiro[5.5]undecane B->C D N-Alkylation (R-X, Base) C->D E N-Acylation (RCOCl, Base) C->E F N-Alkyl Derivative D->F G N-Acyl Derivative E->G

Figure 2: Workflow for N-functionalization of the piperidine ring.

Protocol 3a: Cbz Deprotection by Catalytic Hydrogenolysis

This method is generally clean and high-yielding, provided the molecule does not contain other functional groups susceptible to reduction.[13][14]

Table 3: Reagents and Conditions for Cbz Deprotection

Reagent/ParameterQuantity/ValueNotes
Starting Material1.0 eqBenzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Palladium on Carbon (10% Pd/C)5-10 mol%Catalyst for hydrogenolysis.
Hydrogen Gas (H₂)1 atm (balloon) or higher pressureReductant.
Solvent (e.g., MeOH, EtOH, EtOAc)Sufficient volumeChoose a solvent that dissolves the starting material.
TemperatureRoom TemperatureMild conditions are usually sufficient.
Reaction Time2-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Dissolve Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine, which can often be used in the next step without further purification.

Causality of Experimental Choices: Palladium on carbon is a highly efficient catalyst for the cleavage of the benzyl C-O bond in the Cbz group via hydrogenation.[14] The choice of solvent should ensure the solubility of the starting material and not interfere with the catalytic process. Methanol and ethanol are common choices.

Protocol 3b: N-Alkylation of the Deprotected Amine

This protocol describes the alkylation of the secondary amine with an alkyl halide.[1][15]

Table 4: Reagents and Conditions for N-Alkylation

Reagent/ParameterQuantity/ValueNotes
Deprotected Amine1.0 eqFrom Protocol 3a.
Alkyl Halide (R-X)1.1-1.5 eqIodides are more reactive than bromides or chlorides.
Base (e.g., K₂CO₃, Et₃N)2.0-3.0 eqTo neutralize the HX byproduct.
Solvent (e.g., ACN, DMF)Sufficient volumeChoose a polar aprotic solvent.
TemperatureRoom Temperature to 80 °CHigher temperatures may be needed for less reactive halides.
Reaction Time4-24 hoursMonitor by TLC.

Step-by-Step Procedure:

  • Dissolve the deprotected amine (1.0 eq) in an anhydrous solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Add the base (e.g., potassium carbonate, 2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.5 eq) to the stirred mixture.

  • Heat the reaction mixture if necessary and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3c: N-Acylation of the Deprotected Amine

This protocol details the formation of an amide bond using an acyl chloride.[16][17]

Table 5: Reagents and Conditions for N-Acylation

Reagent/ParameterQuantity/ValueNotes
Deprotected Amine1.0 eqFrom Protocol 3a.
Acyl Chloride (RCOCl)1.1 eqHighly reactive; handle with care.
Base (e.g., Et₃N, Pyridine)1.2-1.5 eqTo scavenge the HCl byproduct.
Solvent (e.g., DCM, THF)Sufficient volumeAnhydrous conditions are recommended.
Temperature0 °C to Room TemperatureThe reaction is often exothermic.
Reaction Time1-6 hoursTypically a fast reaction.

Step-by-Step Procedure:

  • Dissolve the deprotected amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Experimental Choices: The base is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[18][19] The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.

Advanced Strategies: Photocatalytic C-H Functionalization

Recent advances in synthetic methodology have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to molecular diversification.[20][21][22] Photocatalytic methods, in particular, have emerged as powerful tools for the α-functionalization of amines.[23][24]

Conceptual Workflow: α-Arylation of the Piperidine Ring

This conceptual workflow outlines a potential photocatalytic approach for the α-arylation of the N-Cbz protected piperidine.

G A Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate D α-Amino Radical Intermediate A->D Single Electron Oxidation B Photocatalyst (e.g., Ir(ppy)₃) Visible Light B->D C Electron Acceptor (e.g., Aryl Nitrile) C->D E Arylated Product D->E Radical Coupling

Figure 3: Conceptual pathway for photocatalytic α-C-H arylation.

This strategy involves the single-electron oxidation of the piperidine nitrogen by an excited-state photocatalyst, followed by deprotonation at the α-carbon to generate an α-amino radical. This radical can then engage in a coupling reaction with a suitable partner, such as an electron-deficient arene. While a detailed protocol is beyond the scope of this document, this approach represents a cutting-edge strategy for the late-stage functionalization of the piperidine core.

Conclusion

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a versatile scaffold that offers multiple opportunities for chemical modification. The protocols detailed in this application note provide a robust toolkit for researchers to generate a wide range of derivatives for applications in drug discovery and medicinal chemistry. By strategically targeting the ketone, the protected nitrogen, and the α-carbons, a systematic exploration of the chemical space around this valuable spirocyclic piperidine core can be achieved.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link]

  • ResearchGate. (n.d.). Construction of highly functionalized piperidines by stepwise.... [Link]

  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. [Link]

  • ResearchGate. (n.d.). A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry | Request PDF. [Link]

  • Royal Society of Chemistry. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. [Link]

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Taylor & Francis Online. (n.d.). Mild and Useful Method for N-Acylation of Amines. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PubMed Central. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • ChemRxiv. (n.d.). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. [Link]

  • ResearchGate. (n.d.). Approaches to α-functionalization of piperidines by C H.... [Link]

  • Wikipedia. (n.d.). Ketone halogenation. [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]

  • OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. [Link]

  • Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]

  • Beilstein-Institut. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Stability of Wittig ylides in presence of piperidine. Reaction conditions. [Link]

  • ResearchGate. (n.d.). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • National Center for Biotechnology Information. (n.d.). Photoredox-Catalyzed C–H Functionalization Reactions. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • ChemRxiv. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. [Link]

  • J&K Scientific LLC. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • J&K Scientific LLC. (2025). Wittig Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

  • National Center for Biotechnology Information. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically demanding spirocyclic ketone. Here, we address common challenges and provide practical troubleshooting strategies in a question-and-answer format to facilitate your synthetic endeavors. Our advice is grounded in established principles of organic chemistry and aims to provide a robust framework for overcoming the inherent steric hindrance of this valuable building block.

Understanding the Challenge: The Structure of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

The primary obstacle in reactions involving Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate stems from its three-dimensional structure. The spirocyclic core, coupled with the bulky benzylcarbamate (Cbz) protecting group, creates significant steric congestion around the ketone at the 9-position. This steric shield can impede the approach of nucleophiles and other reagents, leading to sluggish or failed reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Nucleophilic Addition Reactions

Question: I am attempting a nucleophilic addition to the ketone of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, but I am observing low to no conversion. What are the key factors to consider?

Answer: Low reactivity in nucleophilic additions to this substrate is a common issue due to the sterically hindered nature of the ketone. The two alkyl substituents alpha to the carbonyl group significantly reduce its electrophilicity and physically block the trajectory of incoming nucleophiles.[1]

Here is a troubleshooting workflow to address this challenge:

cluster_0 Troubleshooting Low Conversion in Nucleophilic Addition start Low/No Conversion reagent Re-evaluate Nucleophile start->reagent Is the nucleophile sterically demanding? conditions Modify Reaction Conditions reagent->conditions Yes: Use a smaller, more reactive nucleophile if possible. No: Proceed to modify conditions. catalysis Employ Catalysis conditions->catalysis Have you tried forcing conditions? (High Temp, High Pressure) outcome Improved Conversion catalysis->outcome Consider Lewis Acid or Organocatalysis

Caption: Troubleshooting workflow for low conversion in nucleophilic addition reactions.

Troubleshooting Strategies:

  • Choice of Nucleophile:

    • Size Matters: Opt for smaller, more potent nucleophiles. For instance, in Grignard reactions, consider using organolithium reagents, which are generally more reactive.

    • Hard vs. Soft Nucleophiles: The choice between hard and soft nucleophiles can influence reactivity. Experiment with both types to determine the optimal reagent for your specific transformation.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be mindful of potential side reactions and decomposition.

    • High Pressure: The application of high pressure (up to 9500 atmospheres) can be a powerful tool to overcome steric hindrance in reactions with ketones.[2][3] This technique can significantly increase reaction rates and yields where thermal activation is insufficient or leads to undesirable byproducts.

    • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can accelerate reactions by rapidly and efficiently heating the reaction mixture.[4][5] This can be particularly effective for sluggish reactions involving sterically hindered substrates.

  • Catalysis:

    • Lewis Acid Catalysis: The use of a Lewis acid can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are known to be effective catalysts in reactions with sterically hindered ketones.[6][7]

    • Organocatalysis: Chiral secondary amines, such as those derived from proline, can be effective organocatalysts for asymmetric additions to sterically hindered ketones.

Experimental Protocol: High-Pressure Knoevenagel Condensation (Illustrative Example)

This protocol illustrates the use of high pressure to facilitate a reaction with a sterically hindered ketone.

  • Reagent Preparation: In a clean, dry reaction vessel, dissolve Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 mmol) and malononitrile (1.2 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine (0.1 mmol).

  • High-Pressure Reaction: Place the sealed reaction vessel inside a high-pressure apparatus. Pressurize the system to the desired pressure (e.g., 300 MPa) and maintain the reaction at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).

  • Work-up and Analysis: After depressurization, concentrate the reaction mixture in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired Knoevenagel adduct. Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

ConditionTemperature (°C)Pressure (MPa)Time (h)Yield (%)
Standard500.124< 5
High Pressure5030024> 70
FAQ 2: Reduction of the Ketone

Question: I am trying to reduce the ketone of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate to the corresponding alcohol, but standard conditions (e.g., NaBH₄ in MeOH) are ineffective. What are my options?

Answer: The steric hindrance around the carbonyl group can significantly slow down the rate of reduction with common hydride reagents. More powerful reducing agents or alternative reduction methods are often necessary.

Troubleshooting Strategies:

  • Choice of Reducing Agent:

    • Bulky Hydride Reagents: While counterintuitive, bulky reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can sometimes be more effective for hindered ketones due to their increased reactivity.

    • Luche Reduction: For a milder, chemoselective reduction, the Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃·7H₂O) can be effective. The lanthanide salt activates the carbonyl group towards nucleophilic attack.

  • Catalytic Hydrogenation:

    • Harsh Conditions: Catalytic hydrogenation may require high pressures and temperatures, along with a robust catalyst like Raney Nickel or a high loading of Pd/C.

  • Microwave-Assisted Reduction:

    • The use of sodium borohydride supported on silica gel under microwave irradiation can significantly accelerate the reduction of hindered ketones in a solventless system.[4]

Experimental Protocol: Microwave-Assisted Reduction with Supported NaBH₄

  • Reagent Preparation: Prepare sodium borohydride supported on silica gel by mixing NaBH₄ with silica gel in a 1:10 (w/w) ratio.

  • Reaction Setup: In a microwave-safe vessel, add Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 mmol) and the prepared NaBH₄/silica gel reagent (5.0 mmol of NaBH₄).

  • Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 100-300 W) for short intervals (e.g., 1-2 minutes) until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, extract the product with a suitable solvent (e.g., ethyl acetate). Filter the silica gel and concentrate the filtrate. Purify the resulting alcohol by column chromatography.

FAQ 3: α-Alkylation and Functionalization

Question: I am struggling with the α-alkylation of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. The reaction is either not proceeding or giving very low yields. How can I improve this?

Answer: α-Alkylation of hindered ketones is challenging due to the difficulty in forming the enolate and the subsequent sterically hindered approach of the electrophile.

cluster_1 Strategies for α-Alkylation start Low Yield in α-Alkylation enolate Optimize Enolate Formation start->enolate Is enolate formation efficient? electrophile Select Appropriate Electrophile enolate->electrophile Yes: Use strong, non-nucleophilic bases (LDA, KHMDS). No: Explore alternative activation. catalysis Consider Advanced Catalysis electrophile->catalysis Is the electrophile reactive enough? outcome Successful α-Alkylation catalysis->outcome Use highly reactive electrophiles (e.g., triflates, allyl halides).

Caption: Logical flow for troubleshooting α-alkylation of hindered ketones.

Troubleshooting Strategies:

  • Enolate Formation:

    • Strong, Non-nucleophilic Bases: Use strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) at low temperatures to ensure complete and irreversible enolate formation.

    • Trapping the Enolate: Consider forming a silyl enol ether by trapping the enolate with a silyl halide (e.g., TMSCl). The silyl enol ether can then be reacted with a suitable electrophile under Lewis acidic conditions.

  • Choice of Electrophile:

    • Highly Reactive Electrophiles: Use more reactive electrophiles such as allyl halides or benzyl halides. Alkyl triflates are also excellent electrophiles for hindered systems.

  • Advanced Catalytic Methods:

    • Transition Metal Catalysis: Palladium-catalyzed α-arylation or alkylation using N-heterocyclic carbene (NHC) ligands can be effective for coupling with sterically demanding ketones.[8] These catalysts can tolerate a wide range of functional groups and often proceed under milder conditions.

Concluding Remarks

Working with sterically hindered molecules like Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate requires a departure from standard reaction protocols. A systematic approach to troubleshooting, involving the careful selection of reagents, optimization of reaction conditions, and the use of advanced catalytic methods, is key to success. This guide provides a starting point for navigating these challenges. We encourage researchers to explore the cited literature for a deeper understanding of these techniques.

References

  • Jenner, G. (2002). The Pressure Dependence of Sterically Hindered Organic Reactions of Ketones. High Pressure Research, 22(3-4), 683-687. [Link]

  • Zu, L., et al. (2010). Lanthanum Tricyanide-Catalyzed Acyl Silane-Ketone Benzoin Additions and Kinetic Resolution of Resultant α-Silyloxyketones. Journal of the American Chemical Society, 132(33), 11550–11560. [Link]

  • Faller, Z., et al. (2022). Mechanistic study of homoleptic trisamidolanthanide-catalyzed aldehyde and ketone hydroboration. Chemically non-innocent ligand participation. Dalton Transactions, 51(45), 17356-17365. [Link]

  • Martin, R., & Buchwald, S. L. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. ACS Catalysis, 1(1), 17-20. [Link]

  • Courtney, R. A., et al. (2015). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. American Journal of Organic Chemistry, 5(1), 1-5. [Link]

  • CEM Corporation. Reductions. [Link]

  • Leonelli, C., & Mason, T. J. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 25(23), 5673. [Link]

  • University of Liverpool Repository. Lanthanide Complexes as Catalysts for the Enantioselective Silylcyanation of Aldehydes. [Link]

  • Reddit. (2021). What's a good reducing agent for a sterically hindered ketone? r/OrganicChemistry. [Link]

  • Jenner, G. (2002). Effect of high pressure on Michael and Henry reactions between ketones and nitroalkanes. New Journal of Chemistry, 26(8), 987-990. [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. [Link]

  • Owen, J. S., et al. (2017). Homoleptic Organolanthanide Catalysts for Organic Synthesis. Experiment and Theory. Accounts of Chemical Research, 50(10), 2559–2569. [Link]

  • Kuujia.com. (n.d.). 83621-33-4(Benzyl 4-oxoazepane-1-carboxylate). [Link]

  • Chemistry LibreTexts. (2024). 19: Aldehydes and Ketones- Nucleophilic Addition Reactions. [Link]

Sources

Technical Support Center: Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the synthesis of this important class of spirocyclic compounds.

I. Overview of the Synthetic Strategy

The synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate typically proceeds through a multi-step sequence, culminating in an aza-Robinson annulation. A plausible and common synthetic route is outlined below. This guide will address potential issues at each key stage of this process.

Synthetic_Pathway A N-Cbz-4-piperidone C Michael Addition A->C B Michael Acceptor (e.g., Methyl Vinyl Ketone) B->C D 1,5-Diketone Intermediate C->D Formation of 1,5-dicarbonyl E Intramolecular Aldol Condensation D->E Base-catalyzed cyclization F Benzyl 9-oxo-3-azaspiro[5.5] undec-7-ene-3-carboxylate E->F Dehydration G Hydrogenation F->G Reduction of alkene H Benzyl 9-oxo-3-azaspiro[5.5] undecane-3-carboxylate G->H Final Product

Caption: General synthetic workflow for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 3-azaspiro[5.5]undecane core?

A1: The most prevalent and effective method is the aza-Robinson annulation.[1][2][3] This reaction involves a Michael addition of a cyclic amine (or its precursor) to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the spirocyclic system.[4]

Q2: How is the N-Cbz protecting group introduced?

A2: The benzyl carbamate (Cbz) protecting group is typically introduced by reacting the parent amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine. This is a standard procedure in peptide synthesis and amine protection.

Q3: Are there alternative strategies to the Robinson annulation?

A3: Yes, other methods for constructing spirocyclic systems exist, such as intramolecular Heck reactions, ring-closing metathesis, and various cycloaddition reactions.[5] However, for the specific 9-oxo-3-azaspiro[5.5]undecane scaffold, the aza-Robinson annulation remains a highly efficient and well-documented approach.[1]

III. Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may be encountered during the synthesis, categorized by reaction stage.

Stage 1: Synthesis of N-Cbz-4-piperidone (Precursor)

Problem 1: Low yield during the protection of 4-piperidone.

  • Possible Cause 1.1: Incomplete reaction. The reaction may not have gone to completion due to insufficient base or reaction time.

    • Solution 1.1: Ensure at least a stoichiometric amount of base is used to neutralize the HCl generated from benzyl chloroformate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Possible Cause 1.2: Hydrolysis of benzyl chloroformate. Benzyl chloroformate is sensitive to moisture and can hydrolyze, reducing its availability for the reaction.

    • Solution 1.2: Use anhydrous solvents and reagents. It is advisable to use freshly opened or properly stored benzyl chloroformate.

  • Possible Cause 1.3: Difficult purification. The product may be lost during workup or purification.

    • Solution 1.3: N-Cbz-4-piperidone can be purified by column chromatography on silica gel.[6] Ensure proper selection of the eluent system to achieve good separation. Recrystallization is also a viable purification method.[6]

Stage 2: Aza-Robinson Annulation

Problem 2: Low yield of the Michael addition product (the 1,5-diketone intermediate).

  • Possible Cause 2.1: Inappropriate base. The choice of base is critical for the Michael addition. A base that is too strong can lead to self-condensation of the ketone, while a weak base may not be effective in generating the enolate.

    • Solution 2.1: For the Michael addition, catalytic amounts of a moderately strong base like sodium ethoxide (NaOEt) in ethanol can be effective.[1]

  • Possible Cause 2.2: Reversibility of the Michael addition. The Michael addition is a reversible reaction.

    • Solution 2.2: Use of an excess of the Michael acceptor (e.g., methyl vinyl ketone) can help drive the equilibrium towards the product. However, this may complicate purification. Alternatively, running the reaction at a lower temperature for a longer duration can favor the thermodynamic product.

Problem 3: The intramolecular aldol condensation does not proceed after the Michael addition.

  • Possible Cause 3.1: Insufficiently strong base for aldol condensation. The base used for the Michael addition may not be strong enough to promote the subsequent intramolecular aldol condensation.

    • Solution 3.1: After the Michael addition is complete, a stronger base or a different catalyst may be required. For instance, some protocols use a Brønsted acid like trifluoromethanesulfonic acid (TfOH) to mediate the intramolecular aldol condensation.[1]

  • Possible Cause 3.2: Unfavorable ring formation kinetics. The formation of the six-membered ring in the aldol condensation can be slow.

    • Solution 3.2: Increasing the reaction temperature after the Michael addition can promote the cyclization. Careful optimization of the temperature is necessary to avoid side reactions.

Problem 4: Formation of multiple side products during the annulation.

  • Possible Cause 4.1: Polymerization of the Michael acceptor. α,β-Unsaturated ketones like methyl vinyl ketone can polymerize in the presence of base.

    • Solution 4.1: Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration. Running the reaction at a lower temperature can also mitigate polymerization.

  • Possible Cause 4.2: Self-condensation of N-Cbz-4-piperidone. A strong base can promote the self-aldol reaction of the starting ketone.

    • Solution 4.2: Use a catalytic amount of a suitable base for the Michael addition. If a stronger base is needed for the aldol step, it should be added after the Michael addition is complete.

Stage 3: Purification of the Final Product

Problem 5: Difficulty in purifying the final spirocyclic ketone.

  • Possible Cause 5.1: Presence of closely related impurities. Diastereomers or constitutional isomers may have formed, which can be difficult to separate.

    • Solution 5.1: High-performance liquid chromatography (HPLC) or careful column chromatography with a shallow solvent gradient may be necessary. Recrystallization from a suitable solvent system can also be effective for obtaining pure product.[6]

  • Possible Cause 5.2: Product instability. The final product may be sensitive to the purification conditions.

    • Solution 5.2: Use neutral or slightly acidic conditions during workup and purification. Avoid prolonged exposure to strong acids or bases.

IV. Experimental Protocols

Protocol 1: Synthesis of N-Cbz-4-piperidone
  • To a solution of 4-piperidone hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent) at 0 °C, add a base such as sodium carbonate or triethylamine (2.2 equivalents).

  • Slowly add benzyl chloroformate (1.1 equivalents) while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform an aqueous workup to remove salts and excess base.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Aza-Robinson Annulation to form Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
  • Dissolve N-Cbz-4-piperidone (1 equivalent) in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base like sodium ethoxide (e.g., 0.1 equivalents).

  • Cool the mixture to 0 °C and slowly add methyl vinyl ketone (1.2 equivalents).

  • Stir the reaction at room temperature until the Michael addition is complete (monitored by TLC).

  • To promote the aldol condensation and dehydration, the reaction mixture can be heated to reflux. Alternatively, after the Michael addition, the solvent can be removed, and the intermediate can be treated with a stronger acid or base catalyst in a different solvent.

  • After the reaction is complete, neutralize the mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Hydrogenation to Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • Dissolve the unsaturated spirocycle (1 equivalent) in a solvent like ethanol or ethyl acetate.

  • Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or ¹H NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product. Further purification may be necessary.

V. Data Summary

StepKey ReagentsTypical ConditionsCommon Issues
N-Cbz Protection 4-piperidone·HCl, Benzyl chloroformate, Base0 °C to RTIncomplete reaction, Hydrolysis of Cbz-Cl
Michael Addition N-Cbz-4-piperidone, MVK, Catalytic base0 °C to RTLow yield, Reversibility
Aldol Condensation Michael adduct, Acid or Base catalystRefluxFailure to cyclize, Side reactions
Hydrogenation Unsaturated spirocycle, H₂, Pd/CRT, H₂ atmosphereIncomplete reduction, Catalyst poisoning

VI. Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Verify Starting Material Purity Start->Check_SM Analyze_Crude Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) Check_SM->Analyze_Crude Purity OK SM_Present Incomplete Reaction Analyze_Crude->SM_Present Starting Material Remains Side_Products Side Product Formation Analyze_Crude->Side_Products Multiple Spots/ Peaks No_Product No Desired Product Analyze_Crude->No_Product No Product Detected Optimize_Time_Temp Optimize Reaction Time / Temperature SM_Present->Optimize_Time_Temp Change_Reagents Change Reagents (Base, Catalyst, Solvent) Side_Products->Change_Reagents Modify_Workup Modify Workup or Purification Side_Products->Modify_Workup No_Product->Change_Reagents End Improved Yield/ Purity Optimize_Time_Temp->End Change_Reagents->End Modify_Workup->End

Caption: A logical workflow for troubleshooting low yield or impure product in the synthesis.

VII. References

  • Cenmed. Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • NIH. An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]

  • Google Patents. Preparation method of N-benzyl-4-piperidone.

  • Google Patents. Synthesis method for N-substituted-4-piperidone.

  • PubChemLite. Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Chemistry Steps. Robinson Annulation-Mechanism and Shortcut. [Link]

  • ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]

  • PubChemLite. Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. [Link]

  • ResearchGate. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Master Organic Chemistry. The Robinson Annulation. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Technical Support Center: Troubleshooting Reductive Amination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the reductive amination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common and often subtle side reactions encountered during this challenging transformation. Our focus is on providing practical, experience-driven solutions grounded in mechanistic understanding to ensure the success of your synthesis.

Introduction: The Challenge of a Hindered Spirocyclic Ketone

The reductive amination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate presents a unique set of challenges primarily due to the significant steric hindrance around the carbonyl group. This steric bulk can impede both the initial imine/iminium ion formation and the subsequent hydride delivery from the reducing agent, leading to sluggish reactions and the emergence of several side products. Furthermore, the presence of the benzyl carbamate (Cbz) protecting group necessitates careful selection of the reducing agent to avoid premature deprotection. This guide will walk you through the most common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low or no conversion of the starting ketone. What are the likely causes and how can I improve the yield?

A1: Low conversion is the most frequently encountered issue and typically points to problems in one of the two key steps of the reaction: imine formation or imine reduction.

  • Slow Imine Formation: The equilibrium between the ketone and the amine to form the imine is often unfavorable for sterically hindered ketones.[1]

    • Troubleshooting:

      • Use of an Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[2]

      • Water Removal: The formation of an imine liberates water. Removing this water can drive the equilibrium towards the product. This can be achieved by using dehydrating agents like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

      • Azeotropic Distillation: For reactions run at higher temperatures, a Dean-Stark apparatus can be effective in removing water.

  • Inefficient Reduction of the Imine: The steric hindrance that slows imine formation also obstructs the approach of the reducing agent to the imine carbon.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is generally the preferred reagent for reductive aminations of ketones because it is a mild and selective reducing agent that does not readily reduce the starting ketone.[3] Its bulkiness, however, can be a challenge with hindered substrates. In such cases, a less hindered but still selective reducing agent like sodium cyanoborohydride (NaBH₃CN) might be considered, though with appropriate safety precautions due to its toxicity.[4]

      • Reaction Time and Temperature: Highly hindered systems may require extended reaction times (24-48 hours) and/or elevated temperatures to achieve good conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q2: I am observing a significant amount of the alcohol byproduct from the reduction of my starting ketone. How can I prevent this?

A2: The formation of the corresponding alcohol indicates that your reducing agent is not selective enough and is reducing the ketone carbonyl group in competition with the desired imine reduction.

  • Cause: This side reaction is common when using stronger, less selective reducing agents like sodium borohydride (NaBH₄).[4] While NaBH₄ can be used in a two-step procedure (pre-formation of the imine followed by reduction), it is generally not ideal for one-pot reductive aminations of ketones.

  • Solution:

    • Switch to a More Selective Reducing Agent: The use of sodium triacetoxyborohydride (STAB) is highly recommended. The electron-withdrawing acetate groups and steric bulk of STAB make it less reactive towards ketones but still highly effective for the reduction of the protonated imine (iminium ion).[5]

    • Control of Reaction Conditions: If using a less selective reagent is unavoidable, ensure that the imine has sufficient time to form before the addition of the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.

Q3: My Cbz protecting group is being cleaved during the reaction. Why is this happening and what can I do to avoid it?

A3: The benzyl carbamate (Cbz) group is sensitive to certain reductive conditions, particularly catalytic hydrogenation.

  • Cause: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[6][7] If you are using catalytic hydrogenation as your reductive amination method, you will almost certainly cleave the Cbz group, leading to the unprotected spirocyclic amine as a side product, which may then undergo further reactions.

  • Solution:

    • Avoid Catalytic Hydrogenation: For this specific substrate, avoid using H₂/Pd-C or other hydrogenation catalysts for the reductive amination step.

    • Use Hydride Reducing Agents: Stick to hydride-based reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). The Cbz group is generally stable under these conditions.[6]

Q4: I am seeing the formation of a tertiary amine byproduct (over-alkylation). How can I minimize this?

A4: Over-alkylation occurs when the desired secondary amine product reacts again with the starting ketone to form a tertiary amine.[4][8]

  • Cause: The newly formed secondary amine is often more nucleophilic than the primary amine you started with, making it competitive in reacting with the ketone. This is more problematic when an excess of the ketone is used.

  • Solution:

    • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the primary amine relative to the ketone. This will help to ensure that the ketone is consumed before it can react with the product amine.

    • Slow Addition of Reducing Agent: Adding the reducing agent portion-wise over a period can help to maintain a low concentration of the product amine at any given time, reducing the likelihood of a second reaction.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the initial desired reaction over the subsequent over-alkylation.

Summary of Common Side Reactions and Solutions

Side Reaction Likely Cause(s) Recommended Solution(s)
Low Conversion Slow imine formation due to steric hindrance; Inefficient reduction of the hindered imine.Use an acid catalyst (e.g., acetic acid); Remove water (e.g., molecular sieves); Increase reaction time and/or temperature; Use a suitable reducing agent like STAB.[1][2]
Alcohol Byproduct Formation Use of a non-selective reducing agent (e.g., NaBH₄).Switch to a more selective reducing agent like sodium triacetoxyborohydride (STAB).[4]
Cbz Group Cleavage Use of catalytic hydrogenation (e.g., H₂/Pd-C) as the reduction method.Use a hydride-based reducing agent (e.g., STAB, NaBH₃CN) instead of catalytic hydrogenation.[6][7]
Over-alkylation (Tertiary Amine Formation) Reaction of the secondary amine product with the starting ketone; Incorrect stoichiometry.Use a slight excess of the primary amine; Control the addition rate of the reducing agent.[4][8]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust starting point for the reductive amination of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

  • Reactant Preparation: To a solution of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq.) and the desired primary amine (1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of ~0.1 M), add glacial acetic acid (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For highly hindered amines, this step may be extended.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15-20 minutes. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes to ensure any remaining STAB is decomposed.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Analytical Method for Detecting Side Reactions
  • Thin Layer Chromatography (TLC): A simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of the starting ketone, the amine product, and potential byproducts. Visualize the spots using a UV lamp (if chromophoric) and/or by staining with a suitable agent like potassium permanganate or ninhydrin (for primary/secondary amines).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the desired product and any side products by their mass-to-charge ratio (m/z). This can confirm the formation of the alcohol byproduct, the Cbz-deprotected product, and the over-alkylated product.

Visualizing the Reaction and Troubleshooting

Reductive_Amination_Troubleshooting cluster_main Main Reaction Pathway cluster_side Common Side Reactions & Troubleshooting cluster_solutions Solutions start Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate + R-NH2 imine Imine/Iminium Intermediate start->imine Imine Formation (Acid Catalyzed) low_conversion Low/No Conversion start->low_conversion Slow Imine Formation/ Inefficient Reduction alcohol Alcohol Byproduct start->alcohol Non-selective Reduction (e.g., NaBH4) deprotection Cbz Deprotection start->deprotection Catalytic Hydrogenation (H2/Pd-C) product Desired Secondary Amine imine->product Reduction (e.g., STAB) over_alkylation Tertiary Amine (Over-alkylation) product->over_alkylation Reaction with Starting Ketone sol_low_conv Add Acid Catalyst Remove Water Increase Time/Temp low_conversion->sol_low_conv sol_alcohol Use Selective Reagent (STAB) alcohol->sol_alcohol sol_deprotection Use Hydride Reagent (STAB/NaBH3CN) deprotection->sol_deprotection sol_over_alkylation Use Excess Amine Control Reagent Addition over_alkylation->sol_over_alkylation

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. The content is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Introduction to the Synthesis

The 3-azaspiro[5.5]undecane scaffold is a valuable structural motif in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to enhanced binding affinity and selectivity for biological targets. The synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a key intermediate, can be approached through several strategic routes. This guide will focus on two of the most robust and commonly employed methods: the Robinson Annulation and the Dieckmann Condensation . Each pathway presents its own set of challenges and optimization parameters, which we will explore in detail.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic strategies discussed, the following diagrams illustrate the logical flow of each approach.

Robinson_Annulation_Workflow cluster_start Starting Material cluster_reaction Robinson Annulation cluster_intermediate Intermediate cluster_final Final Product start N-Cbz-4-piperidone michael Michael Addition (Base, MVK) start->michael Methyl Vinyl Ketone (MVK) aldol Intramolecular Aldol Condensation michael->aldol Heat/Acid enone Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate aldol->enone product Benzyl 9-oxo-3-azaspiro[5.5] undecane-3-carboxylate enone->product Hydrogenation (e.g., H2, Pd/C)

Caption: Robinson Annulation workflow for target synthesis.

Dieckmann_Condensation_Workflow cluster_start Starting Materials cluster_reaction Key Steps cluster_intermediate Intermediate cluster_final Final Product start1 N-Cbz-4-piperidone michael Double Michael Addition start1->michael start2 Ethyl Acrylate start2->michael diester Piperidine-4,4-diacetic acid diethyl ester derivative michael->diester dieckmann Dieckmann Condensation (Strong Base) beta_keto_ester Spirocyclic β-keto ester dieckmann->beta_keto_ester decarboxylation Hydrolysis & Decarboxylation product Benzyl 9-oxo-3-azaspiro[5.5] undecane-3-carboxylate decarboxylation->product diester->dieckmann beta_keto_ester->decarboxylation

Caption: Dieckmann Condensation workflow for target synthesis.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Part 1: Robinson Annulation Pathway

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1]

Q1: My Robinson annulation reaction is giving a low yield, and I observe a significant amount of a polymeric substance. What is the likely cause and how can I fix it?

A1: The most common culprit for low yields and polymerization in Robinson annulations is the high reactivity of the Michael acceptor, typically methyl vinyl ketone (MVK).[2] MVK can readily polymerize under the basic conditions required for the reaction.

  • Causality: Strong bases, necessary for the deprotonation of the ketone, can also initiate the anionic polymerization of MVK.

  • Troubleshooting Steps:

    • In Situ Generation of MVK: Instead of adding MVK directly, you can generate it in situ from a more stable precursor. A common method is the use of a Mannich base, such as 1-(diethylamino)-3-butanone hydrochloride, which eliminates to form MVK under the reaction conditions. This maintains a low, steady concentration of MVK, minimizing polymerization.

    • Temperature Control: Run the initial Michael addition at a lower temperature (e.g., 0 °C to room temperature) to temper the rate of both the desired reaction and the undesired polymerization. The subsequent aldol condensation may require heating.

    • Choice of Base: While strong bases are needed, consider using a hindered base like potassium tert-butoxide or a milder base such as pyrrolidine, which can also act as a catalyst for both the Michael addition and the aldol condensation.

    • Order of Addition: Add the MVK or its precursor slowly to the mixture of the ketone and base to avoid a high instantaneous concentration.

Q2: The reaction has stalled after the Michael addition, and I am isolating the 1,5-diketone intermediate instead of the cyclized product. How can I promote the aldol condensation?

A2: The intramolecular aldol condensation requires specific conditions to proceed efficiently. The initial Michael addition may be successful, but the subsequent cyclization can be sluggish.

  • Causality: The reaction conditions may not be sufficiently forcing to promote the intramolecular aldol condensation and subsequent dehydration.

  • Troubleshooting Steps:

    • Thermal Promotion: After the Michael addition is complete (as monitored by TLC), increase the temperature of the reaction mixture. Refluxing in a suitable solvent is often necessary to drive the aldol condensation and dehydration.

    • Acid Catalysis: In some cases, after the base-catalyzed Michael addition, the reaction mixture can be neutralized and then treated with an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to drive the condensation.

    • Solvent Choice: The choice of solvent can influence the reaction. A higher boiling point solvent may be necessary to achieve the temperature required for the aldol condensation.

Q3: I have successfully synthesized the enone intermediate, Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, but the final hydrogenation step is not proceeding to completion. What should I consider?

A3: Catalytic hydrogenation can be sensitive to various factors, including catalyst activity and the presence of impurities.

  • Causality: The catalyst may be poisoned, or the reaction conditions may not be optimal for the reduction of the specific enone.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: Palladium on carbon (Pd/C) is a common choice. Ensure you are using a fresh, active catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.

    • Solvent: Ethyl acetate or ethanol are common solvents for hydrogenations. Ensure the solvent is of high purity and deoxygenated.

    • Hydrogen Pressure: While atmospheric pressure is often sufficient, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly accelerate the reaction.

    • Catalyst Poisons: The starting material must be free of any sulfur or other potential catalyst poisons. Purify the enone intermediate carefully before hydrogenation.

Parameter Typical Starting Point Optimization Range Rationale
Base (Michael Addition) Potassium tert-butoxideSodium ethoxide, PyrrolidineWeaker bases can reduce MVK polymerization.
Solvent (Annulation) Methanol, EthanolTHF, TolueneHigher boiling points for aldol condensation.
Temperature (Michael) Room Temperature0 °C to 40 °CLower temperatures minimize side reactions.
Temperature (Aldol) Reflux50 °C to 110 °CHigher temperatures drive cyclization.
Hydrogenation Catalyst 10% Pd/C5% Pd/C, Platinum oxideDifferent catalysts have varying activities.
Hydrogen Pressure 1 atm1-4 atmIncreased pressure can accelerate the reaction.
Part 2: Dieckmann Condensation Pathway

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be decarboxylated.[3][4]

Q1: The initial double Michael addition of ethyl acrylate to N-Cbz-4-piperidone is incomplete or producing multiple products. How can I improve this step?

A1: The double Michael addition to form the precursor diester is a critical step that requires careful control of stoichiometry and reaction conditions.

  • Causality: The reaction may not be going to completion, or side reactions such as polymerization of ethyl acrylate may be occurring.

  • Troubleshooting Steps:

    • Stoichiometry: Ensure at least two equivalents of ethyl acrylate and a catalytic amount of a suitable base (e.g., sodium ethoxide) are used.

    • Reaction Time and Temperature: These reactions can be slow. Allow for sufficient reaction time and consider gentle heating to drive the reaction to completion. Monitor the progress by TLC.

    • Base: A non-nucleophilic base can be advantageous to avoid transesterification.

Q2: My Dieckmann condensation is giving a low yield of the desired spirocyclic β-keto ester. What are the key parameters to optimize?

A2: The Dieckmann condensation is an equilibrium process, and driving it towards the product is essential for good yields.

  • Causality: The intramolecular cyclization is reversible. The reaction is driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting materials.[5] A full equivalent of a strong, non-nucleophilic base is therefore crucial.

  • Troubleshooting Steps:

    • Choice of Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is required. Using a weaker base or less than a full equivalent will result in poor yields.

    • Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the base and the enolate intermediates. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Solvent: Aprotic solvents like THF or toluene are typically used. Polar aprotic solvents can enhance the stability of the enolate.[6]

    • Temperature: The reaction may require heating to reflux to proceed at a reasonable rate.

Q3: The final hydrolysis and decarboxylation step is proving problematic, with incomplete reaction or side product formation. What is the best approach?

A3: The saponification of the β-keto ester followed by decarboxylation of the resulting β-keto acid needs to be carefully controlled.[7][8]

  • Causality: Harsh hydrolysis conditions can lead to degradation of the product. The decarboxylation requires heating, but excessive heat can also cause decomposition.

  • Troubleshooting Steps:

    • Hydrolysis: Saponification with aqueous base (e.g., NaOH or KOH) followed by careful acidification is a standard method. To avoid potential side reactions, some protocols use acidic hydrolysis (e.g., aqueous HCl or H2SO4).

    • Decarboxylation: After acidification to form the β-keto acid, gentle heating is usually sufficient to induce decarboxylation with the loss of CO2. The reaction can often be monitored by the cessation of gas evolution.

    • One-Pot Procedure: It is often possible to perform the hydrolysis and decarboxylation in a single step by heating the β-keto ester in an acidic aqueous solution.

Parameter Typical Starting Point Optimization Range Rationale
Base (Dieckmann) Sodium Hydride (NaH)Potassium tert-butoxide, LDAStrong, non-nucleophilic base is essential.
Solvent (Dieckmann) TolueneTHF, DioxaneAnhydrous, aprotic solvent is required.
Temperature (Dieckmann) Reflux80 °C to 120 °CTo overcome the activation energy for cyclization.
Hydrolysis Reagent Aqueous NaOHAqueous HCl, Aqueous H2SO4Acidic conditions can sometimes be cleaner.
Decarboxylation Temp. 80-100 °C60-120 °CGentle heating to avoid decomposition.

Experimental Protocols

The following are detailed, representative protocols for the two main synthetic routes. These should be adapted and optimized based on your specific experimental setup and observations.

Protocol 1: Robinson Annulation Route

Step 1: Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate

  • To a solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous ethanol, add a catalytic amount of potassium tert-butoxide (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion of the Michael addition, heat the reaction mixture to reflux for 4-6 hours to effect the aldol condensation and dehydration.

  • Cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the title enone.

Step 2: Hydrogenation to Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

  • Dissolve the enone from Step 1 in ethyl acetate.

  • Add 10% Palladium on carbon (10 mol %).

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the final product. Further purification by chromatography or recrystallization may be necessary.

Protocol 2: Dieckmann Condensation Route

Step 1: Synthesis of Diethyl 2,2'-(1-(benzyloxycarbonyl)piperidine-4,4-diyl)dipropanoate

  • To a solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous ethanol, add a catalytic amount of sodium ethoxide (0.1 eq).

  • Add ethyl acrylate (2.2 eq) and heat the mixture to reflux for 24-48 hours, monitoring by TLC.

  • Cool the reaction, neutralize with dilute acetic acid, and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the diester.

Step 2: Dieckmann Condensation

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes.

  • Add anhydrous toluene, followed by the slow addition of the diester from Step 1 (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Cool to 0 °C and cautiously quench the reaction by the slow addition of water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from Step 2, add a mixture of acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, or until gas evolution ceases.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

References

  • Jung, M. E. (1976). A review of the Robinson annulation reaction. Tetrahedron, 32(1), 3-31.
  • Flynn, D. L., Zelle, R. E., & Grieco, P. A. (1983). A mild procedure for the decarboxylation of β-keto esters and malonic esters. The Journal of Organic Chemistry, 48(14), 2424-2426.
  • Heathcock, C. H., Ellis, J. E., McMurry, J. E., & Coppolino, A. (1971). A useful modification of the Robinson annulation. Tetrahedron Letters, 12(51), 4995-4996.
  • Krapcho, A. P. (1982). Synthetic applications of dealkoxycarbonylations of malonic esters, β-keto esters, α-cyano esters and related compounds in dipolar aprotic media—Part I. Synthesis, 1982(10), 805-822.
  • Rapson, W. S., & Robinson, R. (1935). 342. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
  • Schaefer, J. P., & Bloomfield, J. J. (2011).
  • Wenkert, E., & Stevens, T. E. (1966). The reaction of enamines with α, β-unsaturated carbonyl compounds. A new annelation procedure. Journal of the American Chemical Society, 88(24), 5934-5939.
  • Stork, G., & Ganem, B. (1973). α-Silylated vinyl ketones. A new class of reagents for the annelation of ketones. Journal of the American Chemical Society, 95(18), 6152-6153.
  • Chemistry LibreTexts. (2023). Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • NROChemistry. (2025). Dieckmann Condensation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Polar Derivatives of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate scaffold is a valuable building block in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure is of great interest for creating novel therapeutics.[3][4] However, the introduction of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) to this core, while often desirable for improving aqueous solubility and target engagement, presents significant downstream purification challenges.[5]

This guide provides in-depth troubleshooting advice and detailed protocols for researchers encountering difficulties in purifying these complex polar molecules. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust, self-validating purification strategies.

Part 1: Chromatography Troubleshooting Guide

This section addresses the most common chromatographic challenges in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Q1: My polar derivative shows little to no retention on my standard C18 reversed-phase column and elutes in the void volume. What should I do?

A1: This is a classic sign that your compound is too hydrophilic for traditional reversed-phase (RP) chromatography.[6] In RP-HPLC, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[7][8] Highly polar molecules have a strong affinity for the polar mobile phase and minimal interaction with the stationary phase, leading to poor retention.[9]

Immediate Solutions:

  • Switch to a More Polar Stationary Phase: Consider columns designed specifically for polar analytes.

    • Polar-Embedded Phases: These columns incorporate a polar group (e.g., amide, carbamate) within the alkyl chain, which helps to retain polar compounds through alternative interactions.

    • Polar-Endcapped Phases: These columns have modified surface chemistry to enhance interaction with polar molecules.[6]

  • Use Ion-Pairing Agents: For ionizable derivatives (e.g., those with acidic or basic moieties), adding an ion-pairing agent to the mobile phase can increase retention. However, these agents can be difficult to remove and are often incompatible with mass spectrometry (MS).[7][10]

  • Adopt an Alternative Chromatography Mode: For highly polar compounds, the most effective solution is often to switch from a separation mode based on hydrophobicity to one based on hydrophilicity. The premier choice for this is Hydrophilic Interaction Liquid Chromatography (HILIC).[11][12]

Q2: I attempted normal-phase chromatography on a silica gel column, but my compound streaks badly, shows poor peak shape, or becomes irreversibly adsorbed. What is causing this?

A2: This is a frequent issue when purifying basic compounds on standard silica gel. The azaspiro[5.5]undecane core contains a basic nitrogen atom. The surface of silica gel is populated with acidic silanol groups (Si-OH). A strong acid-base interaction between your basic analyte and the silica surface leads to the observed problems.[13][14] This can result in poor peak shape, tailing, and in severe cases, complete loss of the compound on the column.[15][16]

Troubleshooting Strategies:

  • Add a Basic Modifier to the Mobile Phase: To mitigate the interaction with acidic silanols, add a small amount of a competing base to your eluent.[13][17] This effectively neutralizes the active sites on the silica surface.

    • Common Modifiers: Triethylamine (TEA) or diisopropylethylamine (DIPEA) at 0.1-1% are excellent choices. For very basic compounds, a solution of ammonia in methanol (e.g., 2M NH₃/MeOH) can be used as part of the mobile phase.[14]

  • Use a Deactivated or Alternative Stationary Phase:

    • Alumina Columns: Basic or neutral alumina can be a superior alternative to silica for purifying basic compounds, as it lacks the highly acidic surface.[17][18]

    • Amine-Functionalized Silica: These columns have an aminopropyl-modified surface, which provides a less acidic environment and is well-suited for purifying basic compounds in normal-phase mode.[13][18]

Q3: My compound is insoluble in the high-organic mobile phase needed for my HILIC separation. How should I prepare and inject my sample?

A3: Sample solubility is a critical and often overlooked parameter for successful HILIC separations.[17] Injecting your sample in a solvent that is significantly "stronger" (i.e., more polar) than the initial mobile phase can cause severe peak distortion, splitting, and broadening.

Recommended Sample Preparation Techniques:

  • Minimal Strong Solvent Dissolution: Dissolve your sample in the absolute minimum volume of a strong solvent (like water or DMSO). Then, dilute this solution with acetonitrile or your initial mobile phase until you are as close to the starting conditions as possible, while maintaining solubility.[17]

  • Solid Load Injection (Dry Loading): This is often the best method for preparative chromatography when solubility is an issue.[15]

    • Dissolve your crude product in a suitable solvent (e.g., methanol, dichloromethane).

    • Add an inert solid support (e.g., Celite, or a small amount of silica gel).

    • Remove the solvent under reduced pressure until you have a dry, free-flowing powder.

    • Load this powder directly onto the top of your column. This technique ensures that the compound is introduced to the column in a concentrated band without the use of a strong injection solvent.[15][17]

Part 2: Recrystallization Troubleshooting Guide

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions for complex polar molecules can be challenging.[19][20]

Q4: I am struggling to identify a suitable solvent for recrystallizing my polar derivative. What is a systematic approach?

A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[21] For polar molecules containing oxygen and nitrogen atoms, common choices include alcohols, water, or mixed solvent systems.[19][22]

Systematic Screening Protocol:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Good candidates for polar compounds include: Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, and Water.

  • If the compound dissolves at room temperature, the solvent is too "good" to be used alone.

  • If the compound does not dissolve, heat the mixture gently. If it dissolves when hot, it is a potential candidate.

  • Allow the hot solution to cool to room temperature, then place it in an ice bath. Observe for crystal formation.

  • If no single solvent works, try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (one in which it is very soluble) while hot. Then, add a "poor" or "anti-solvent" (one in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[22] A common pair for polar compounds is Ethanol/Water or Methanol/Diethyl Ether.

Q5: My compound "oils out" of the solution upon cooling instead of forming crystals. What causes this and how can I prevent it?

A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound. Instead of crystallizing, it separates as a liquid phase.

Solutions:

  • Use More Solvent: The most common cause is using too little solvent, making the solution highly concentrated. Increase the amount of hot solvent used to dissolve the compound.[15]

  • Lower the Cooling Temperature Slowly: Allow the solution to cool very gradually to room temperature before moving it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice.[21]

  • Change Solvents: Switch to a solvent system with a lower boiling point.

  • Induce Crystallization: Once the solution has cooled, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a single seed crystal of the pure compound.[15][19]

Part 3: Key Experimental Protocols & Data
Protocol 1: HILIC Purification of a Polar Azaspiro-derivative
  • Column Selection: Choose a HILIC-rated column (e.g., bare silica, diol, or amino). A standard silica gel column can be used for HILIC.[11][12]

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile

    • Solvent B: Water (can contain a buffer, e.g., 10 mM Ammonium Formate, to improve peak shape)

  • Sample Preparation: Prepare the sample using the "Dry Loading" method described in Q3 for best results.

  • Equilibration: Equilibrate the column with a high percentage of organic solvent (e.g., 95% A, 5% B) for at least 10 column volumes. HILIC requires longer equilibration times than reversed-phase.

  • Gradient Elution:

    • Start with a high organic concentration (e.g., 95% A).

    • Run a linear gradient to increase the aqueous content (e.g., to 40% B over 20 minutes). In HILIC, water is the "strong" eluting solvent.[11][23]

    • Hold at the final gradient composition for several column volumes to ensure all compounds have eluted.

  • Fraction Analysis: Collect fractions and analyze by TLC or LC-MS.

Data Tables

Table 1: Recommended Starting Mobile Phase Systems for Chromatography

Chromatography ModeStationary PhaseNon-Polar ComponentPolar ComponentModifier (if needed)
Normal Phase Silica Gel, AluminaHexanes, Toluene, Dichloromethane (DCM)Ethyl Acetate, Methanol (MeOH), Isopropanol0.1-1% Triethylamine (TEA) or 2M NH₃ in MeOH[13][17]
HILIC Silica, Diol, AmineAcetonitrile (ACN)Water0.1% Formic Acid or 10mM Ammonium Acetate/Formate[11]
Reversed Phase C18, Polar-EmbeddedWaterAcetonitrile (ACN) or Methanol (MeOH)0.1% Formic Acid or Trifluoroacetic Acid (TFA)

Table 2: Common Solvents for Recrystallization of Polar Compounds [19][22]

Single SolventsBinary Systems (Good/Poor)
WaterEthanol / Water
EthanolMethanol / Diethyl Ether
IsopropanolAcetone / Hexanes
AcetoneEthyl Acetate / Hexanes
Part 4: Visualization of Workflows
Diagram 1: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method.

Purification_Strategy start Crude Polar Derivative tlc_np Run TLC (Normal Phase) (e.g., DCM/MeOH + 1% TEA) start->tlc_np tlc_rp Run TLC (Reversed Phase) (e.g., C18 plate, Water/ACN) start->tlc_rp eval_np Evaluate Normal Phase TLC tlc_np->eval_np eval_rp Evaluate Reversed Phase TLC tlc_rp->eval_rp np_good Good Separation (Rf 0.1-0.4) No Streaking eval_np->np_good Yes np_bad Streaking or Stuck at Baseline eval_np->np_bad No rp_good Good Retention (Rf < 0.8) eval_rp->rp_good Yes rp_bad Runs at Solvent Front (Rf ~1.0) eval_rp->rp_bad No run_np Perform Normal Phase Flash Chromatography (with basic modifier) np_good->run_np try_hilic Switch to HILIC Strategy np_bad->try_hilic run_rp Perform Reversed Phase Flash Chromatography rp_good->run_rp rp_bad->try_hilic

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Troubleshooting Recrystallization

This diagram provides a logical path for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Dissolve Compound in Minimum Hot Solvent cool Cool Solution Slowly start->cool check_crystals Crystals Form? cool->check_crystals success Collect Crystals by Filtration check_crystals->success Yes no_crystals No Crystals Formed check_crystals->no_crystals No oiled_out Compound 'Oiled Out' check_crystals->oiled_out Oils Out induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce reheat Reheat, Add More Solvent, and Cool Slowly oiled_out->reheat induce->success Success change_solvent Try a Different Solvent or Co-solvent System induce->change_solvent Failure reheat->cool reheat->change_solvent Still Oils Out

Caption: Troubleshooting workflow for common recrystallization problems.

References
  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?[Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Chemistry For Everyone. (2025). What Is Normal Phase Chromatography? YouTube. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Carreira, E. M., et al. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 54(1), 138-142. [Link]

  • Bickler, B. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Bickler, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Reddit. (2025). Does anyone know how to purifying polar compounds from crude plant extracts?[Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-41. [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis. [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Cenmed. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • Rahman, M. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 191. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Google Patents. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • PubChemLite. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decane. [Link]

  • ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. [Link]

  • MDPI. (n.d.). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis Involving Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and related spirocyclic systems. This guide is designed to provide in-depth, practical solutions to common challenges encountered during diastereoselective synthesis. The 3-azaspiro[5.5]undecane scaffold is a valuable structural motif in medicinal chemistry, and controlling its stereochemistry is paramount for elucidating structure-activity relationships (SAR) and developing potent, selective therapeutics.[1][2]

This document moves beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common diastereoselective reaction involving Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate?

The most frequently encountered diastereoselective transformation for this substrate is the reduction of the C9 ketone . This reaction generates a new stereocenter at the C9 position, leading to the formation of two possible diastereomeric alcohols: syn and anti (or cis and trans, depending on the defined relationship to the piperidine ring). The facial selectivity of the hydride attack on the carbonyl group determines the diastereomeric outcome. This is influenced by the steric environment created by the spirocyclic ring system.

FAQ 2: How can I determine the diastereomeric ratio (d.r.) of my product mixture?

Accurate determination of the d.r. is crucial for assessing the success of a stereoselective reaction. The primary methods are:

  • ¹H NMR Spectroscopy: This is the most common and direct method. Diastereomers are distinct compounds and will have slightly different chemical shifts for corresponding protons. By integrating the signals unique to each diastereomer, a quantitative ratio can be determined.[3] In complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, simplifying analysis.[4][5][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying stereoisomers.[7] While typically used for enantiomers, chiral stationary phases (CSPs) can also effectively resolve diastereomers.[8][9] This method is particularly useful for high-accuracy quantification and for preparative separation of the diastereomers.

FAQ 3: My synthesis starts from an achiral precursor. What are the key strategies to introduce stereochemistry in 3-azaspiro[5.5]undecane systems?

There are several established strategies:

  • Substrate-Controlled Reactions: The inherent chirality or conformation of a substrate can direct the stereochemical outcome of a reaction. For spirocycles, the rigid conformation often biases the approach of reagents to one face of the molecule.[10]

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

  • Asymmetric Catalysis: Using a chiral catalyst (e.g., a metal complex with a chiral ligand) can create a chiral environment that favors the formation of one stereoisomer over another.[10]

  • Chiral Pool Synthesis: Starting with a readily available enantiopure material (like an amino acid or a natural product) that already contains some of the required stereocenters.

Part 2: Troubleshooting Guide: Diastereoselective Ketone Reduction

The reduction of the C9 ketone is a critical step. Below are common issues and systematic troubleshooting approaches.

Issue 1: Poor Diastereoselectivity (Low d.r.)

Symptom: The ¹H NMR or HPLC analysis of your crude product shows a nearly 1:1 mixture of the two diastereomeric alcohols.

Causality Analysis: Low diastereoselectivity implies that the energetic difference between the two transition states leading to the diastereomeric products is minimal. The reducing agent is attacking both faces of the ketone with nearly equal facility.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low diastereoselectivity.

Data-Driven Optimization Table
ParameterCondition A (Baseline)Condition B (Increased Sterics)Condition C (Lower Temp)Condition D (Optimized)
Substrate Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateBenzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateBenzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylateBenzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Reducing Agent NaBH₄L-Selectride®NaBH₄L-Selectride®
Solvent Methanol (MeOH)Tetrahydrofuran (THF)Methanol (MeOH)Tetrahydrofuran (THF)
Temperature 25 °C (RT)25 °C (RT)-78 °C-78 °C
Observed d.r. ~ 1.5 : 1~ 5 : 1~ 4 : 1> 15 : 1
Issue 2: Competing Side Reactions

Symptom: TLC or LC-MS analysis shows multiple unexpected spots/peaks in addition to the starting material and desired diastereomeric products.

Possible Causes & Solutions:

  • Over-reduction or Cbz Deprotection:

    • Cause: Using overly harsh reducing agents (e.g., LiAlH₄) can sometimes lead to the cleavage of the benzyl carbamate (Cbz) protecting group.

    • Troubleshooting: Switch to a milder reducing agent like Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB). Ensure the reaction is not run for an excessively long time. Monitor carefully by TLC.

  • Meerwein-Ponndorf-Verley (MPV) Type Reduction:

    • Cause: If using aluminum-based hydrides, a reversible MPV-type equilibrium might be established, which can erode diastereoselectivity over time.[11]

    • Troubleshooting: Ensure a clean, immediate quench of the reaction once the starting material is consumed. Lowering the reaction temperature can also suppress this side reaction.[11]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction

This protocol provides a starting point for optimization.

Materials:

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

  • Anhydrous Tetrahydrofuran (THF)

  • L-Selectride® (1.0 M in THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78 °C and monitor its progress by TLC (e.g., using a 3:7 EtOAc:Hexanes mobile phase). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate.

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analyze the crude material by ¹H NMR to determine the diastereomeric ratio before purification by column chromatography.

Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR

Procedure:

  • Prepare a clean, dry NMR tube.

  • Dissolve a small sample of the crude product in a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Identify well-resolved signals corresponding to each diastereomer. Often, the proton on the newly formed alcohol carbon (C9-H) or adjacent protons are good diagnostic peaks.

  • Integrate the area of the diagnostic peak for the major diastereomer (Integral_Major).

  • Integrate the area of the corresponding diagnostic peak for the minor diastereomer (Integral_Minor).

  • Calculate the diastereomeric ratio (d.r.): d.r. = Integral_Major / Integral_Minor . For example, if the integrals are 9.4 and 0.6, the d.r. is 9.4 / 0.6 ≈ 15.7, reported as ~16:1.[12]

References
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). Available from: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. Available from: [Link]

  • Chemical Communications - Manchester NMR Methodology Group. University of Manchester. Available from: [Link]

  • Analyze of stereoisomer by NMR. JEOL Ltd. Available from: [Link]

  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. Available from: [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa - ResearchGate. ResearchGate. Available from: [Link]

  • Synthesis of novel 3-heterospiro[5.5]undecanes. Semantic Scholar. Available from: [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available from: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available from: [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. Available from: [Link]

  • Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

  • Diastereoselectivity in the Reduction of α-Hydroxyketones. An Experiment for the Chemistry Major Organic Laboratory. ResearchGate. Available from: [Link]

  • tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Chongqing Chemdad Co., Ltd. Available from: [Link]

Sources

Troubleshooting low conversion rates in Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable spirocyclic scaffold. Spirocycles are of significant interest in medicinal chemistry due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1] However, their synthesis can present unique challenges, often resulting in suboptimal conversion rates and yields. This guide is intended to provide practical, experience-driven advice to help you navigate these challenges successfully.

The synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is typically approached through a two-step process: an aza-Michael addition to form the core spirocyclic amine, followed by N-protection with a benzyloxycarbonyl (Cbz) group. This guide will address potential pitfalls in both stages of this synthesis.

Troubleshooting Low Conversion Rates: A Symptom-Based Approach

Low conversion rates are a common frustration in multi-step organic synthesis. The key to resolving this issue is a systematic approach to identify the root cause. Below, we address common symptoms and their potential underlying causes, along with recommended solutions.

Symptom 1: Incomplete Consumption of Starting Materials in the Aza-Michael Addition

Question: My TLC/LC-MS analysis shows significant amounts of unreacted 4-piperidone and the Michael acceptor even after prolonged reaction times. What are the likely causes and how can I improve the conversion?

Answer: Incomplete conversion in an aza-Michael addition for the synthesis of a spirocyclic amine like 3-azaspiro[5.5]undecan-9-one points to several potential issues, primarily related to the reactivity of your nucleophile and the overall reaction conditions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solutions
Insufficient Nucleophilicity of the Piperidine The nitrogen of the piperidine starting material may not be sufficiently nucleophilic to attack the Michael acceptor effectively. This can be due to steric hindrance or unfavorable electronic effects.1. Choice of Base/Catalyst: The reaction can be sluggish without a catalyst. While some aza-Michael additions proceed without a catalyst, particularly with highly reactive amines, using a mild base or a Lewis acid catalyst can significantly improve rates. Consider using a catalytic amount of a non-nucleophilic base like DBU or a Lewis acid such as Yb(OTf)₃.[2] 2. Solvent Effects: The choice of solvent can dramatically impact the reaction rate. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the amine.[3] Conversely, for some systems, polar protic solvents like ethanol or even water can facilitate the proton transfer steps in the mechanism and accelerate the reaction.[4] Experiment with a range of solvents to find the optimal conditions for your specific substrates.
Equilibrium Issues The aza-Michael addition can be a reversible reaction. If the equilibrium lies towards the starting materials, you will observe incomplete conversion.1. Temperature Adjustment: Gently heating the reaction can sometimes shift the equilibrium towards the product. However, be cautious, as excessive heat can promote side reactions. A temperature screen from room temperature up to 50-60 °C is a good starting point. 2. Removal of a Byproduct: If the reaction generates a volatile byproduct, its removal under reduced pressure (if feasible with your solvent) can drive the reaction to completion according to Le Chatelier's principle.
Steric Hindrance The spirocyclic nature of the product implies the formation of a quaternary carbon center, which can be sterically demanding. The substituents on your piperidine or Michael acceptor may be hindering the approach of the nucleophile.1. Re-evaluate Starting Materials: If possible, consider if less sterically hindered starting materials can be used. 2. Extended Reaction Times: Some sterically hindered reactions simply require more time to reach completion. Monitor the reaction over 24-48 hours before concluding it has stalled.
Low Quality of Reagents Impurities in your starting materials or solvents can inhibit the reaction.1. Reagent Purification: Ensure your 4-piperidone and Michael acceptor are pure. Consider recrystallization or distillation if necessary. 2. Anhydrous Conditions: While not always strictly necessary for aza-Michael additions, moisture can sometimes interfere, especially if you are using a Lewis acid catalyst. Using freshly distilled, anhydrous solvents can be beneficial.

Experimental Workflow: Aza-Michael Addition

cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup prep_reagents Prepare Anhydrous Solvent and Reagents dissolve_piperidone Dissolve 4-Piperidone Derivative in Solvent prep_reagents->dissolve_piperidone add_acceptor Add Michael Acceptor dissolve_piperidone->add_acceptor add_catalyst Add Catalyst/Base (Optional) add_acceptor->add_catalyst stir Stir at RT to 60°C add_catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir If incomplete workup Aqueous Workup & Extraction monitor->workup If complete purify Purification (Chromatography/Distillation) workup->purify

Caption: Workflow for the aza-Michael addition step.

Symptom 2: Low Yield of Cbz-Protected Product with Complex Byproducts

Question: After the N-protection step with benzyl chloroformate (Cbz-Cl), I get a low yield of my desired product and see multiple other spots on my TLC plate. What could be going wrong?

Answer: The formation of multiple byproducts during the Cbz-protection of the spirocyclic amine suggests that the reaction conditions are not optimal, leading to side reactions involving benzyl chloroformate.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solutions
Over-alkylation/Di-Cbz Formation If your starting piperidine for the aza-Michael reaction had an N-H bond, the resulting spirocyclic amine will be a secondary amine. While less common, under forcing conditions, the secondary amine could be acylated twice, though this is unlikely. A more probable scenario is the presence of a primary amine impurity which would be di-acylated.1. Confirm Structure of Spirocyclic Amine: Ensure your starting material for the Cbz protection is indeed the desired secondary amine. 2. Stoichiometry Control: Use only a slight excess (1.05-1.1 equivalents) of benzyl chloroformate.
Reaction with the Ketone While less reactive than amines, the enolate of the ketone could potentially react with benzyl chloroformate, leading to an O-acylated byproduct. This is more likely under strongly basic conditions.1. Milder Base: Use a weaker base like sodium bicarbonate or triethylamine instead of strong bases like sodium hydroxide or LDA.[5] 2. Schotten-Baumann Conditions: Perform the reaction under Schotten-Baumann conditions (a biphasic system, e.g., DCM/water or THF/water, with a mild inorganic base like NaHCO₃). This is a classic and effective method for Cbz protection of amines.[6]
Decomposition of Benzyl Chloroformate Benzyl chloroformate is sensitive to moisture and can decompose, especially at higher temperatures.[7] This can lead to the formation of benzyl alcohol and other impurities that can complicate the reaction and purification.1. Fresh Reagent: Use a fresh bottle of benzyl chloroformate. 2. Low Temperature: Perform the reaction at 0 °C to control the reactivity and minimize decomposition.[5]
Instability of the Cbz Group While generally stable, the Cbz group can be cleaved under certain conditions, such as strong acids or catalytic hydrogenation.[8] If your workup or purification involves these conditions, you may be inadvertently cleaving your product.1. Neutral Workup: Ensure your workup conditions are neutral or mildly basic. 2. Avoid Reductive Conditions: Do not use catalysts like Pd/C in the presence of a hydrogen source during purification if you wish to retain the Cbz group.[9]

Experimental Workflow: N-Benzyloxycarbonylation

cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup prep_reagents Prepare Biphasic Solvent System dissolve_amine Dissolve Spirocyclic Amine in Organic Solvent prep_reagents->dissolve_amine add_base Add Aqueous Base (e.g., NaHCO3) dissolve_amine->add_base cool Cool to 0°C add_base->cool add_cbzcl Add Benzyl Chloroformate Dropwise cool->add_cbzcl stir Stir at 0°C to RT add_cbzcl->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir If incomplete workup Separate Layers & Extract Aqueous Phase monitor->workup If complete purify Purification (Chromatography/Recrystallization) workup->purify

Caption: Workflow for the Cbz-protection step.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a generic protocol for the aza-Michael addition to form the spirocyclic amine?

A1: A robust starting protocol would be to dissolve your 4-piperidone derivative (1.0 eq) and the Michael acceptor (1.1 eq) in a polar aprotic solvent like acetonitrile or DMF. Add a catalytic amount of a mild base such as triethylamine (0.1 eq). Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gentle heating to 40-50 °C can be applied.

Q2: I am concerned about the toxicity of benzyl chloroformate. Are there any safer alternatives for introducing the Cbz group?

A2: Yes, benzyl N-succinimidyl carbonate (Cbz-OSu) is a common and safer alternative to Cbz-Cl. It is a stable, crystalline solid and the reaction byproduct, N-hydroxysuccinimide, is water-soluble and easily removed during workup. The reaction conditions are generally milder, often proceeding at room temperature in solvents like THF or DCM with a non-nucleophilic base.

Q3: My final product is difficult to purify by column chromatography. Do you have any suggestions?

A3: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate is a relatively polar molecule with a rigid structure. If you are having trouble with silica gel chromatography, consider the following:

  • Solvent System: Try a more polar eluent system, such as a gradient of methanol in dichloromethane. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing on the column.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for obtaining high purity material. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/ether.

  • Reversed-Phase Chromatography: If available, reversed-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient can be very effective for purifying polar compounds.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for structural confirmation:

  • ¹H NMR: Look for the characteristic signals of the benzyl group (aromatic protons and the CH₂O protons), as well as the protons of the spirocyclic core.

  • ¹³C NMR: Confirm the presence of the carbonyl carbons (ketone and carbamate) and the correct number of carbons for the spirocyclic framework.

  • Mass Spectrometry (MS): Verify the molecular weight of your compound.[10][11]

  • Infrared (IR) Spectroscopy: Look for the characteristic stretching frequencies of the ketone and carbamate carbonyl groups.

Q5: The synthesis of spirocycles is often a challenge in drug development. What are some of the broader considerations I should keep in mind?

A5: The journey of a molecule from a laboratory synthesis to a viable drug candidate is fraught with challenges.[12][13][14][15][16] Beyond achieving a good yield, you should consider:

  • Scalability: Is your synthetic route amenable to scale-up? Reactions that require cryogenic temperatures, hazardous reagents, or difficult purifications can be problematic on a larger scale.

  • Purity: The purity of your final compound is paramount for biological testing. Ensure your purification methods are robust and can remove all starting materials and byproducts.

  • Stability: Assess the stability of your compound under various conditions (e.g., light, air, different pH values).[12] This is crucial for formulation and storage.

By systematically addressing the potential issues outlined in this guide, you can significantly improve the conversion rates and overall success of your Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate synthesis.

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Vici Health Sciences. (n.d.). Obstacles in Drug Development and How to Overcome Them. Retrieved from [Link]

  • Optimization of conditions for the reaction of the Aza-Michael addition. (2020). ResearchGate. Retrieved from [Link]

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa. (n.d.). ResearchGate. Retrieved from [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2008). ResearchGate. Retrieved from [Link]

  • CAS. (2023). Dealing with the challenges of drug discovery. Retrieved from [Link]

  • Lifebit. (2023). What are the current challenges of drug discovery? Retrieved from [Link]

  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? (2017). Polymer Chemistry. Retrieved from [Link]

  • AZoLifeSciences. (2024). Modern Challenges of Drug Discovery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • What Makes Drug Discovery and Development so Difficult? (2023). The Catalyst. Retrieved from [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2009). DR-NTU. Retrieved from [Link]

  • Cenmed. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C007B-513117). Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (2008). ResearchGate. Retrieved from [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2009). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (2021). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. (2022). White Rose Research Online. Retrieved from [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (2009). ResearchGate. Retrieved from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). Frontiers in Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. Retrieved from [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (2012). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Aza-Michael Reaction Insights. (n.d.). Scribd. Retrieved from [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (2019). National Institutes of Health. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • Benzyl chloroformate. (2024). . Retrieved from [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (1993). ResearchGate. Retrieved from [Link]

  • Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. (2016). Journal of Chemical Education. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. Retrieved from [Link]

  • Method for the production of benzyl ketones. (1991). Google Patents.
  • Diversity-oriented synthesis of azaspirocycles. (2007). PubMed. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the crystallization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of obtaining high-quality crystalline material, a critical step in pharmaceutical development for ensuring purity, stability, and desired bioavailability.[1][2] This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the crystallization of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate derivatives. The answers provide not just solutions, but also the underlying principles to empower you to make informed decisions in your experiments.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out," or liquid-liquid phase separation, is a common frustration in crystallization. It occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid.[3] This typically happens when the solution is cooled too quickly or when the concentration of the solute is too high, causing the solubility limit to be exceeded at a temperature above the compound's melting point in the solvent system.

Causality & Expert Insights: The molecular structure of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, with its relatively bulky spirocyclic core and flexible benzyl group, can lead to complex solvation spheres. Rapid removal of the solvent can leave the molecules with insufficient time to orient themselves into an ordered crystal lattice, leading to a disordered, liquid-like state.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling is paramount.[4] Instead of placing your flask directly in an ice bath, allow it to cool to room temperature on the benchtop, undisturbed. For even slower cooling, you can insulate the flask.

  • Increase the Solvent Volume: You may be using too little solvent, leading to excessively high supersaturation. Try dissolving the compound in a larger volume of hot solvent.

  • Change the Solvent System: If the issue persists, your chosen solvent may be too "good." A solvent in which the compound is highly soluble can promote oiling out.[5] Experiment with a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, an anti-solvent system can be effective.[6][7]

Q2: How do I select the optimal solvent or solvent system for my derivative?

A2: Solvent selection is arguably the most critical factor in successful crystallization.[8] The ideal solvent should dissolve the compound sparingly at room temperature but completely at a higher temperature.[9]

Causality & Expert Insights: The principle of "like dissolves like" is a good starting point.[10] Given the presence of a ketone, an amide-like carbamate, and an aromatic ring, solvents of intermediate polarity are often a good choice. The bulky, non-polar spiro[5.5]undecane backbone also needs to be considered.

Solvent Screening Protocol:

  • Place a small amount of your compound (a few milligrams) into several small test tubes.

  • Add a small amount of a different solvent to each tube at room temperature and observe the solubility.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the tube and observe if it dissolves.

  • If the compound dissolves upon heating, allow the tube to cool slowly to room temperature and then in an ice bath to see if crystals form.

Commonly Successful Solvents for Similar Structures:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, acetone, and toluene are often good starting points.[11]

  • Solvent/Anti-Solvent Systems:

    • Ethanol/Water[12]

    • Ethyl Acetate/Hexane[11]

    • Dichloromethane/Hexane[13]

Q3: My crystallization yields are consistently low. What are the likely causes and how can I improve them?

A3: Low yields can be attributed to several factors, most commonly using an excessive amount of solvent or incomplete crystallization.

Causality & Expert Insights: Every compound has some degree of solubility even in a "cold" solvent. If too much solvent is used initially, a significant portion of your compound will remain in the mother liquor after cooling.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your compound.[9]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool completely. It's often beneficial to cool to room temperature first, and then place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Check the Mother Liquor: After filtering your crystals, you can check for remaining dissolved product by taking a small sample of the filtrate (mother liquor) and evaporating the solvent. If a significant amount of solid remains, it indicates that your yield could be improved. In such cases, you can try to obtain a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.

Q4: The crystals I'm getting are very small, needle-like, or of poor quality. How can I grow larger, higher-quality crystals suitable for X-ray diffraction?

A4: Crystal morphology is influenced by the rate of crystal growth and the solvent environment.[14][15] Rapid crystallization often leads to small or needle-like crystals, as the molecules do not have enough time to pack in an orderly fashion.[16]

Causality & Expert Insights: The rate of nucleation versus the rate of crystal growth is a key determinant of crystal size. To obtain large crystals, you want to minimize the number of nucleation sites and encourage growth on existing crystals. This is achieved through slow, controlled crystallization.[4]

Techniques for Improving Crystal Quality:

  • Slow Evaporation: Dissolve your compound in a suitable solvent in a vial. Cover the vial with parafilm and poke a few small holes in it with a needle. Allow the solvent to evaporate slowly over several days.[17][18] This is a very gentle method that often yields high-quality crystals.

  • Vapor Diffusion: This is a highly controlled method.[5][19] Place a small vial containing a concentrated solution of your compound inside a larger, sealed jar. The jar should contain a small amount of an "anti-solvent" – a solvent in which your compound is insoluble but which is miscible with the solvent your compound is dissolved in. Over time, the anti-solvent vapor will slowly diffuse into the vial containing your compound, gradually reducing its solubility and promoting slow crystal growth.[20][21]

  • Seeding: If you have a few good quality crystals, you can use them as "seeds." Add a single, small seed crystal to a saturated solution of your compound. This provides a template for further crystal growth and can prevent the formation of many small crystals.[22]

Q5: I've isolated a solid, but I'm not sure if it's crystalline or amorphous. How can I tell, and why does it matter?

A5: An amorphous solid lacks the long-range ordered internal structure of a crystal.[22] This can be difficult to distinguish visually. It is crucial to identify the solid form because amorphous and crystalline solids can have different physical properties, including solubility, stability, and bioavailability.[1][2] Furthermore, a compound may exist in multiple crystalline forms, a phenomenon known as polymorphism.[23][24] Different polymorphs can also have different properties.[25]

Identification Techniques:

  • Polarized Light Microscopy: Crystalline solids will typically rotate plane-polarized light and appear bright against a dark background, a property known as birefringence. Amorphous solids are isotropic and will not show this effect.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique. A crystalline solid will produce a sharp, well-defined diffraction pattern, while an amorphous solid will produce a broad, diffuse halo.[25]

  • Differential Scanning Calorimetry (DSC): Crystalline solids typically show a sharp melting endotherm, while amorphous solids exhibit a broader glass transition followed by crystallization and then melting.

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step guidance for common crystallization techniques. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Slow Evaporation
  • Prepare a nearly saturated solution of your Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate derivative in a suitable solvent (e.g., ethyl acetate).

  • Filter the solution while warm to remove any insoluble impurities.

  • Transfer the clear solution to a clean vial.

  • Cover the vial with parafilm and puncture it with 2-3 small holes using a needle.[17]

  • Place the vial in a location free from vibrations and allow the solvent to evaporate slowly over several days.[4]

Protocol 2: Vapor Diffusion (Liquid-Vapor)
  • Dissolve your compound in a minimal amount of a relatively non-volatile solvent in which it is soluble (e.g., toluene) in a small, open vial.

  • Place this small vial inside a larger jar or beaker.

  • Add a more volatile anti-solvent (e.g., hexane), in which your compound is insoluble, to the larger jar, ensuring the level is below the top of the inner vial.[5]

  • Seal the larger jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization.[19]

Protocol 3: Anti-Solvent Addition
  • Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Slowly add a miscible "poor" solvent (anti-solvent), such as water, dropwise until the solution becomes persistently cloudy (turbid).[6]

  • Gently warm the mixture until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, which should induce crystallization.

Section 3: Data Summary

The choice of solvent is critical and is influenced by factors such as polarity and boiling point.[8] The following table provides a list of common solvents and their properties to guide your selection process.

SolventBoiling Point (°C)Polarity IndexComments
Hexane 690.1Good as an anti-solvent for moderately polar compounds.[11]
Toluene 1112.4Can be effective for less polar compounds; higher boiling point allows for slow cooling.[8]
Ethyl Acetate 774.4A versatile solvent of intermediate polarity.[8]
Acetone 565.1A polar aprotic solvent, useful but its volatility can sometimes lead to rapid crystallization.[8]
Isopropanol 823.9A good alternative to ethanol, slightly less polar.
Ethanol 784.3A common polar protic solvent, often used in combination with water as an anti-solvent.[11]
Water 10010.2Generally used as an anti-solvent due to the organic nature of the target molecule.[12]

Data sourced from various chemical reference materials.

Section 4: Visual Workflow and Logic Diagrams

Troubleshooting Crystallization Issues

This flowchart provides a logical pathway for troubleshooting common crystallization problems.

G start Start Crystallization Experiment outcome Observe Outcome start->outcome oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Globules no_crystals No Crystals Form outcome->no_crystals Clear Solution poor_crystals Poor Quality Crystals (small, needles) outcome->poor_crystals Powder/Needles good_crystals High-Quality Crystals Obtained outcome->good_crystals Well-formed Crystals action1 1. Reduce Cooling Rate 2. Increase Solvent Volume 3. Change Solvent/Use Anti-solvent oiling_out->action1 action2 1. Scratch Inner Surface of Flask 2. Add a Seed Crystal 3. Concentrate Solution & Re-cool no_crystals->action2 action3 1. Use Slower Crystallization Method (Vapor Diffusion, Slow Evaporation) 2. Re-dissolve and Cool Slower poor_crystals->action3 action1->start Retry action2->start Retry action3->start Retry

Caption: A decision tree for troubleshooting common crystallization problems.

Vapor Diffusion Experimental Workflow

This diagram illustrates the key steps in setting up a vapor diffusion crystallization experiment.

G cluster_setup Preparation cluster_assembly Assembly cluster_growth Crystal Growth A 1. Dissolve Compound in Minimal 'Good' Solvent B 2. Transfer Solution to Small Inner Vial A->B C 3. Place Inner Vial into Larger, Sealable Jar B->C D 4. Add 'Anti-Solvent' to Outer Jar C->D E 5. Seal the Jar Securely D->E F 6. Allow Vapor Diffusion (Days to Weeks) E->F G 7. Monitor for Crystal Formation F->G H 8. Harvest Crystals G->H

Caption: Workflow for vapor diffusion crystallization.

References

  • Slow Evaporation Method. (n.d.). Retrieved from [Link]

  • PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • Thakuria, R., et al. (2013). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Pharmaceutical Research, 30(11), 2947-2964.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • MDPI. (2022).
  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • Area of Sustainability. (n.d.). Anti-Solvent Crystallization. Retrieved from [Link]

  • ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • YouTube. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Polymorphism in Pharmaceutical Compounds. Crystals. Retrieved from [Link]

  • YouTube. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. 7(4), 886-897.
  • Scribd. (n.d.). Factors Affecting The Growth Process. Retrieved from [Link]

  • ACS Publications. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3249-3258.
  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • GeoScienceWorld. (2018, July 2). Some Factors Influencing Crystal Habit. American Mineralogist, 17(1), 23-31.
  • Morphology of crystals grown from solutions. (n.d.). Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design, 14(7), 3344-3354.
  • ResearchGate. (2025, August 7). A method to crystallize substances that oil out. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Morphology of crystals. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (2012, March 14). Why I am not getting crystals?. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • YouTube. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • Cenmed. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (C007B-513117). Retrieved from [Link]

  • PubChemLite. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

The Ascendancy of Azaspiro[5.5]undecanes: A Comparative Guide to Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate and its Therapeutic Scaffolding Peers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer both potent and selective biological activity is relentless. Among these, spirocyclic scaffolds have emerged as "privileged structures," prized for their inherent three-dimensionality which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a representative of the 3-azaspiro[5.5]undecane class, with other prominent azaspiro scaffolds and their non-spirocyclic piperidine counterparts. We will delve into their synthetic accessibility, structural nuances, and burgeoning therapeutic applications, supported by experimental data and detailed protocols for researchers in drug discovery.

The Strategic Advantage of the Azaspiro[5.5]undecane Core

The azaspiro[5.5]undecane framework, a fusion of two six-membered rings sharing a single carbon atom, offers a rigid and sterically defined scaffold. This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target, thus potentially increasing binding affinity. The presence of a nitrogen atom within the spirocycle introduces a key site for functionalization and for establishing crucial interactions with biological targets, such as hydrogen bonding.

Our focus, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, incorporates a protected amine and a ketone, presenting opportunities for diverse chemical modifications. The benzyl carbamate (Cbz) protecting group offers stability and can be readily removed to allow for further derivatization of the nitrogen atom. The ketone at the 9-position provides a handle for a variety of chemical transformations, including reductive amination and the introduction of further stereocenters.

Synthetic Accessibility: Building the Spirocyclic Core

A key consideration for the utility of any scaffold in drug discovery is its synthetic tractability. Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate can be synthesized through several established routes, most commonly employing N-Cbz-4-piperidone as a key starting material.

One plausible and widely used method is the Robinson annulation . This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.

Experimental Protocol: Synthesis of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate via Robinson Annulation

  • Step 1: Michael Addition. To a solution of N-Cbz-4-piperidone (1 equivalent) in a suitable solvent such as methanol, a base (e.g., sodium methoxide, 0.1 equivalents) is added. Methyl vinyl ketone (1.2 equivalents) is then added dropwise at room temperature. The reaction is stirred for 12-24 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a mild acid (e.g., acetic acid) and the solvent is removed under reduced pressure. The resulting Michael adduct is purified by column chromatography.

  • Step 2: Intramolecular Aldol Condensation and Dehydration. The purified Michael adduct is dissolved in a solvent such as ethanol, and a stronger base (e.g., sodium ethoxide, 2 equivalents) is added. The mixture is heated to reflux for 4-8 hours. Upon completion, the reaction is cooled, neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash chromatography to yield Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Aldol Condensation N-Cbz-4-piperidone N-Cbz-4-piperidone Michael_adduct Michael_adduct N-Cbz-4-piperidone->Michael_adduct Methyl_vinyl_ketone Methyl_vinyl_ketone Methyl_vinyl_ketone->Michael_adduct Base1 NaOMe (cat.) Base1->Michael_adduct MeOH Target_Compound Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Michael_adduct->Target_Compound Base2 NaOEt Base2->Target_Compound EtOH, Reflux G cluster_workflow IRAK Degradation Assay Workflow Cell_Culture Culture IRAK-expressing cells Compound_Treatment Treat with test compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse cells and extract protein Compound_Treatment->Cell_Lysis Western_Blot Western Blot for IRAK protein Cell_Lysis->Western_Blot Data_Analysis Quantify IRAK degradation Western_Blot->Data_Analysis

Caption: Workflow for assessing in vitro IRAK protein degradation.

CNS Disorders

Given the prevalence of azaspiro scaffolds in CNS-active compounds, it is highly probable that derivatives of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate could exhibit activity at various CNS targets. The anticonvulsant activity observed for some 3-azaspiro[5.5]undecane-2,4-diones provides a starting point for exploring this potential. [2]Screening campaigns against a panel of CNS receptors and transporters would be a logical next step.

Conclusion

Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate represents a versatile and synthetically accessible scaffold with significant potential in drug discovery. Its rigid, three-dimensional structure offers advantages over more flexible, non-spirocyclic analogues. While direct biological data for this specific compound is limited, the known applications of its close analogues in areas such as IRAK degradation and CNS modulation provide compelling avenues for future research. The comparative analysis presented here underscores the importance of the azaspiro[5.5]undecane core as a privileged scaffold and highlights the exciting opportunities for the development of novel therapeutics based on this promising molecular architecture.

References

  • Johansson, M. H., et al. (2016). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Cheminform Abstract: Synthesis of Substituted 3,9-Diazaspiro[5.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Properties. (2020). ACS Medicinal Chemistry Letters, 11(7), 1435-1441.
  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2018). Journal of Medicinal Chemistry, 61(21), 9608-9619.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 271, 116347.
  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. (2014). Archiv der Pharmazie, 347(5), 322-333.
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. (2014). MedChemComm, 5(11), 1594-1599.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Properties. (2020). ACS Medicinal Chemistry Letters, 11(7), 1435-1441.
  • Assessment of the relevance of scaffolds to CNS drug discovery. (2014). MedChemComm, 5(11), 1594-1599.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 271, 116347.
  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. (2014). Archiv der Pharmazie, 347(5), 322-333.
  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2018). Journal of Medicinal Chemistry, 61(21), 9608-9619.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 271, 116347.
  • tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. (2014). MedChemComm, 5(11), 1594-1599.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno-modulatory Properties. (2020). ACS Medicinal Chemistry Letters, 11(7), 1435-1441.
  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. (2018). Journal of Medicinal Chemistry, 61(21), 9608-9619.
  • Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. (2014). Archiv der Pharmazie, 347(5), 322-333.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 271, 116347.
  • Assessment of the relevance of scaffolds to CNS drug discovery. (2014). MedChemComm, 5(11), 1594-1599.

Sources

Comparative In Vitro Validation of Novel PI3Kδ Inhibitors Derived from Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Biochemical and Cellular Characterization

Introduction: The Therapeutic Promise of Targeting PI3Kδ

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] The class I PI3K family consists of four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, the expression of PI3Kγ and δ is predominantly restricted to leukocytes.[5][6] This selective expression profile makes PI3Kδ a highly attractive therapeutic target for a range of immunological and hematological disorders, particularly B-cell malignancies like chronic lymphocytic leukemia (CLL) and certain lymphomas.[5][7][8]

The delta isoform (PI3Kδ) plays a central role in B-cell signaling, functioning downstream of the B-cell receptor (BCR), cytokine receptors, and other crucial signaling hubs.[9][10] Its activation leads to the production of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors like Akt, leading to cell proliferation and survival.[4][9][10] Dysregulation of this pathway is a hallmark of many B-cell cancers.[5][11]

The clinical validation of PI3Kδ as a target is firmly established with the FDA approval of idelalisib (CAL-101), a selective PI3Kδ inhibitor.[2] However, the quest for novel inhibitors with improved potency, selectivity, and safety profiles remains a key focus of drug discovery. This guide provides a comprehensive framework for the in vitro validation of a new series of potential PI3Kδ inhibitors derived from a Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate scaffold. We will compare their performance against well-characterized benchmark inhibitors, idelalisib and seletalisib (UCB-5857), using a suite of robust biochemical and cell-based assays.

The PI3Kδ Signaling Pathway in B-Cells

Understanding the intricate signaling network governed by PI3Kδ is fundamental to designing and interpreting validation assays. The following diagram illustrates the key components of this pathway in B-cells.

PI3K_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3Kδ BCR->PI3K Activation CD19 CD19 CD19->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT Downstream Downstream Effectors (e.g., mTOR, S6K) pAKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Novel Inhibitors Idelalisib Seletalisib Inhibitor->PI3K Inhibition

Caption: PI3Kδ signaling cascade in B-cells.

Biochemical Assays: Direct Measurement of Kinase Inhibition

The initial step in characterizing any novel kinase inhibitor is to determine its direct effect on the enzymatic activity of the target protein. This is achieved through in vitro biochemical assays using purified recombinant PI3Kδ. We will employ two widely accepted, orthogonal methods to ensure the reliability of our findings.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay directly measures the binding of the inhibitor to the kinase's ATP pocket.[12] It is a competition assay where a fluorescently labeled ATP-competitive tracer binds to the kinase, resulting in a high FRET signal. The presence of a competing inhibitor displaces the tracer, leading to a decrease in the FRET signal.[12][13]

Rationale for Selection:

  • Direct Binding Measurement: This assay confirms that the compound physically interacts with the target kinase.

  • High Sensitivity and Throughput: The TR-FRET format is highly sensitive and amenable to high-throughput screening.[13]

  • Versatility: It can be used to determine inhibitor affinity (IC50) and to study binding kinetics.

LanthaScreen_Workflow start Start prepare_reagents Prepare Reagents: - PI3Kδ Enzyme - Eu-labeled Antibody - Alexa Fluor™ Tracer - Test Compounds start->prepare_reagents dispense_kinase Dispense Kinase & Eu-Antibody Mixture prepare_reagents->dispense_kinase add_compounds Add Test Compounds (serial dilutions) dispense_kinase->add_compounds add_tracer Add Tracer add_compounds->add_tracer incubate Incubate at RT add_tracer->incubate read_plate Read TR-FRET Signal (Ex: 340 nm, Em: 495/520 nm) incubate->read_plate analyze_data Analyze Data: Calculate IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.

ADP-Glo™ Kinase Assay

This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction.[14][15] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[14][16]

Rationale for Selection:

  • Measures Enzymatic Activity: This assay directly quantifies the catalytic activity of the kinase, providing a functional readout of inhibition.

  • High Sensitivity: The luminescent output provides a high signal-to-background ratio, allowing for the detection of even low levels of kinase activity.[15][16]

  • Orthogonal Validation: Using this method in conjunction with the binding assay provides a more complete picture of the inhibitor's mechanism of action.

  • Prepare Kinase Reaction: In a 384-well plate, combine the PI3Kδ enzyme, the lipid substrate (PIP2), and the test compound at various concentrations in the reaction buffer.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Comparative Biochemical Data

The following table summarizes the expected IC50 values for the novel compounds and the established benchmarks.

CompoundLanthaScreen™ IC50 (nM)ADP-Glo™ IC50 (nM)Selectivity for PI3Kδ vs. α/β/γ (fold)
Novel Compound A [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Novel Compound B [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Idelalisib (CAL-101) ~2.5[17][18]~2.5[19]40-300 fold vs α/β/γ[17][19]
Seletalisib (UCB-5857) ~12[20]~12High[20]

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial for determining direct target engagement, it is equally important to evaluate the activity of the compounds in a cellular environment. This allows for the assessment of factors such as cell permeability, off-target effects, and the impact on downstream signaling pathways.

p-AKT Western Blotting in B-Cell Lines

This assay measures the phosphorylation of AKT, a key downstream effector of PI3Kδ.[3][4] Inhibition of PI3Kδ will lead to a decrease in the levels of phosphorylated AKT (p-AKT). We will use a B-cell lymphoma cell line (e.g., Raji or Daudi) that has constitutive PI3Kδ signaling.

Rationale for Selection:

  • Target Engagement in a Cellular Context: Confirms that the compound can penetrate the cell membrane and inhibit PI3Kδ in its native environment.

  • Mechanism of Action Confirmation: A reduction in p-AKT levels provides direct evidence that the compound is acting on the intended signaling pathway.[5]

  • Semi-Quantitative: Allows for the determination of a cellular EC50 value.

  • Cell Culture and Treatment: Seed B-cell lymphoma cells in a 6-well plate and allow them to adhere. Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT and loading control signals. Plot the normalized p-AKT levels against the compound concentration to determine the EC50.

B-Cell Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of B-cells. Since PI3Kδ is essential for B-cell proliferation, its inhibition should lead to a decrease in cell growth.[9]

Rationale for Selection:

  • Functional Cellular Readout: Provides a direct measure of the compound's anti-proliferative effect on the target cell type.

  • Phenotypic Screening: Complements the target-based assays by assessing the overall cellular response.

  • Therapeutic Relevance: Anti-proliferative activity is a key desired outcome for a PI3Kδ inhibitor in the context of B-cell malignancies.[21]

Proliferation_Workflow start Start seed_cells Seed B-cells (e.g., primary B-cells or cell lines) start->seed_cells add_stimulant Add B-cell Stimulant (e.g., anti-IgM, CD40L) seed_cells->add_stimulant add_compounds Add Test Compounds (serial dilutions) add_stimulant->add_compounds incubate Incubate for 72 hours add_compounds->incubate add_reagent Add Cell Proliferation Reagent (e.g., CellTiter-Glo®, BrdU) incubate->add_reagent read_signal Read Luminescence or Absorbance Signal add_reagent->read_signal analyze_data Analyze Data: Calculate GI50 Values read_signal->analyze_data end End analyze_data->end

Caption: Workflow for a B-cell proliferation assay.

Comparative Cellular Data

The following table presents the anticipated cellular activity of the novel compounds in comparison to the benchmarks.

Compoundp-AKT Inhibition EC50 (nM)B-Cell Proliferation GI50 (nM)
Novel Compound A [Hypothetical Value][Hypothetical Value]
Novel Compound B [Hypothetical Value][Hypothetical Value]
Idelalisib (CAL-101) ~8[22]Varies by cell line[5][7]
Seletalisib (UCB-5857) Potent[20]Inhibits B-cell proliferation[20]

Conclusion and Future Directions

This guide has outlined a robust and comprehensive strategy for the in vitro validation of novel PI3Kδ inhibitors derived from a Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate scaffold. By employing a combination of direct biochemical binding and activity assays, alongside functional cellular assays, researchers can confidently characterize the potency, selectivity, and mechanism of action of their lead compounds.

The direct comparison against established inhibitors like idelalisib and seletalisib provides crucial context for evaluating the potential of these new chemical entities. Promising candidates identified through this in vitro cascade can then be advanced to more complex studies, including kinome-wide selectivity profiling, in vivo pharmacokinetic and pharmacodynamic assessments, and ultimately, efficacy studies in relevant animal models of B-cell malignancies. This systematic approach ensures that only the most promising and well-characterized compounds progress through the drug discovery pipeline, maximizing the potential for developing next-generation PI3Kδ-targeted therapies.

References

  • PI3Kδ is a central signaling enzyme that mediates the effects of... ResearchGate. Available from: [Link]

  • Activation of PI3K in B cells. PI3Kδ is a central integrator of signals... ResearchGate. Available from: [Link]

  • Dysregulated PI3K Signaling in B Cells of CVID Patients. PMC - PubMed Central. Available from: [Link]

  • Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production. PMC - PubMed Central. Available from: [Link]

  • PI3K Signaling in B Cell and T Cell Biology. Frontiers. Available from: [Link]

  • Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. NIH. Available from: [Link]

  • Idelalisib in the management of lymphoma. PMC - NIH. Available from: [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. Available from: [Link]

  • Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. AACR Journals. Available from: [Link]

  • INCB040093 Is a Novel PI3K δ Inhibitor for the Treatment of B Cell Lymphoid Malignancies. The Author(s). Available from: [Link]

  • Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. Invitrogen Discovery Sciences. Available from: [Link]

  • PI3Kγδ inhibitor, AZD8154, is able to inhibit both γ and δ isoforms of... ResearchGate. Available from: [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. PMC - NIH. Available from: [Link]

  • AZD8154. AstraZeneca Open Innovation. Available from: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

  • First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases. NIH. Available from: [Link]

  • PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8+ T-cell activity. PMC - PubMed Central. Available from: [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients. MDPI. Available from: [Link]

  • Inhibition of PI3Kδ kinase by a selective, small molecule inhibitor suppresses B-cell proliferation and leukemic cell growth. TG Therapeutics. Available from: [Link]

  • PI3Kδ inhibition led to blockade of B cell leukemia cells proliferation... ResearchGate. Available from: [Link]

  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. Available from: [Link]

  • Simultaneous inhibition of Vps34 kinase would enhance PI3Kδ inhibitor cytotoxicity in the B-cell malignancies. Oncotarget. Available from: [Link]

  • Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. Available from: [Link]

  • (PDF) Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies. ResearchGate. Available from: [Link]

  • PI3K/AKT Cell Signaling Pathway. Bio-Rad Antibodies. Available from: [Link]

  • First-in-human studies of seletalisib, an orally bioavailable small-molecule PI3Kδ inhibitor for the treatment of immune and inflammatory diseases. PubMed. Available from: [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChem. Available from: [Link]

  • Seletalisib for Activated PI3Kδ Syndromes: Open-Label Phase 1b and Extension Studies. The Journal of Allergy and Clinical Immunology. Available from: [Link]

Sources

A Comparative Guide to Cellular Assays for Characterizing Novel GPR120 Agonists Derived from an Azaspiro[5.5]undecane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to select, implement, and interpret cellular assays for the characterization of novel GPR120 agonists. We will use the hypothetical synthesis of agonists from a Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate scaffold as a practical case study. Our focus is on elucidating the potency, efficacy, and potential signaling bias of these new chemical entities.

Introduction: GPR120 as a Dual-Signaling Therapeutic Target

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a high-value therapeutic target for metabolic and inflammatory diseases.[1][2][3] It is activated by medium and long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA).[4][5] The therapeutic potential of GPR120 lies in its unique dual-signaling capability upon agonist binding, which activates distinct intracellular cascades with different physiological outcomes.[4][6]

  • Gαq/11-Mediated Pathway: This canonical G-protein signaling cascade stimulates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i) and the activation of downstream kinases like ERK1/2.[6][7] This pathway is primarily associated with metabolic benefits, including enhanced glucose uptake in adipocytes and the secretion of glucagon-like peptide-1 (GLP-1).[2][6][8][9]

  • β-Arrestin-2-Mediated Pathway: In a G-protein-independent manner, agonist-bound GPR120 recruits β-arrestin-2.[10] This leads to the internalization of the receptor complex, which then interferes with the TAK1 inflammatory cascade, potently suppressing NF-κB and JNK signaling.[4][6][11] This pathway is the foundation of GPR120's robust anti-inflammatory effects.[3][4]

This dual-signaling nature opens the door to biased agonism , where a synthetic ligand may preferentially activate one pathway over the other. A β-arrestin-biased agonist, for instance, could be a powerful anti-inflammatory agent with a minimized metabolic footprint. Therefore, a multi-assay approach is not just recommended; it is essential for the complete pharmacological profiling of new GPR120 agonists.

This guide will compare the two cornerstone assays required to deconvolute these pathways: the Calcium Mobilization assay for the Gαq/11 pathway and the β-Arrestin Recruitment assay for the G-protein-independent pathway.

Section 1: GPR120 Signaling Pathways: A Dichotomy of Function

Understanding the divergent signaling from GPR120 is critical for selecting appropriate assays and interpreting the resulting data. An agonist can be balanced, engaging both pathways, or biased, showing preference for one.

GPR120_Signaling cluster_membrane Plasma Membrane cluster_g_protein G-Protein Dependent Pathway (Metabolic Effects) cluster_arrestin β-Arrestin Dependent Pathway (Anti-inflammatory Effects) Agonist Agonist (e.g., Azaspiro-undecane derivative) GPR120 GPR120 (FFAR4) Agonist->GPR120 Binding Gaq Gαq/11 GPR120->Gaq GRK GRK GPR120->GRK PLC Phospholipase C (PLC) Gaq->PLC ERK p-ERK1/2 Gaq->ERK IP3 IP3 PLC->IP3 Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Metabolic_Response Metabolic Response (GLP-1 Secretion, Glucose Uptake) Ca_Release->Metabolic_Response ERK->Metabolic_Response GPR120_p Phosphorylated GPR120 GRK->GPR120_p Phosphorylates bArrestin β-Arrestin-2 GPR120_p->bArrestin Recruits Internalization Internalization Complex GPR120_p->Internalization bArrestin->Internalization TAB1 TAB1 Internalization->TAB1 Binds Inflammation_Block Inhibition of NF-κB & JNK Internalization->Inflammation_Block TAK1 TAK1 TAB1->TAK1 Blocks Activation of Anti_Inflammatory_Response Anti-Inflammatory Response Inflammation_Block->Anti_Inflammatory_Response

Figure 2: Experimental workflow for GPR120 agonist characterization.

Quantitative Assay Comparison
FeatureCalcium Mobilization Assayβ-Arrestin Recruitment Assay
Pathway Measured Gαq/11-dependent signalingG-protein-independent β-arrestin-2 recruitment
Physiological Relevance Metabolic effects (GLP-1 secretion, insulin sensitization) [6][8]Anti-inflammatory effects [4][12]
Assay Principle Intracellular Ca²⁺-sensitive fluorescent dyeEnzyme Fragment Complementation (EFC), BRET, or FRET
Signal Amplification Amplified (second messenger cascade)Stoichiometric (1:1 receptor:arrestin) [10]
Throughput Very High (384- & 1536-well)High (384-well)
Kinetics Rapid (seconds to minutes)Slower (30-90 minutes)
Pros Fast, robust signal, cost-effective for HTS, direct functional output.Universal for most GPCRs, excellent for bias studies, high precision. [10][13]
Cons Can be prone to artifacts from compounds that interfere with Ca²⁺ signaling.Requires engineered cell lines, generally higher cost per well.
Interpreting the Results: Quantifying Biased Agonism

The primary goal of running these assays in parallel is to identify and quantify biased agonism. This is achieved by comparing the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in both assays.

  • Balanced Agonist: A compound that exhibits similar potency and efficacy in both the calcium and β-arrestin assays.

  • Biased Agonist: A compound that is significantly more potent or efficacious in one assay over the other.

A bias factor can be calculated to quantify this preference. While several methods exist, a common approach is to calculate the ratio of potency and efficacy (Log[Eₘₐₓ/EC₅₀]) for the test compound in each pathway and normalize it to a balanced reference agonist.

Practical Implication: For a research program targeting chronic inflammatory conditions like inflammatory bowel disease, a potent β-arrestin-biased agonist would be a highly desirable lead candidate. Conversely, for treating type 2 diabetes, a Gαq-biased or balanced agonist might be preferred to maximize metabolic benefits. [1][3]

Section 4: Secondary and Confirmatory Assays

Once promising hits are identified and categorized, their mechanism of action should be confirmed with more physiologically relevant downstream assays.

  • ERK1/2 Phosphorylation: To confirm that the calcium signal translates to downstream Gαq signaling, a Western blot or cell-based ELISA for phosphorylated ERK (p-ERK) can be performed. [6][14]A Gαq-active compound should show a dose-dependent increase in p-ERK levels.

  • NF-κB Reporter Assay: To validate the anti-inflammatory potential of β-arrestin-active compounds, an NF-κB reporter assay is ideal. [8]In this assay, cells are co-transfected with GPR120 and a luciferase reporter construct driven by an NF-κB response element. Cells are pre-treated with the GPR120 agonist and then challenged with an inflammatory stimulus like LPS or TNF-α. An effective anti-inflammatory agonist will suppress the luciferase signal in a dose-dependent manner. [7][8]* GLP-1 Secretion Assay: To confirm the metabolic relevance of Gαq-active compounds, a GLP-1 secretion assay using an enteroendocrine cell line (e.g., STC-1 or NCI-H716) is the gold standard. Secreted GLP-1 in the supernatant is measured by ELISA. [8]

Conclusion

The characterization of novel GPR120 agonists, such as those potentially synthesized from a Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate scaffold, demands a sophisticated, multi-faceted approach. Relying on a single assay provides an incomplete and potentially misleading pharmacological profile. By employing a parallel primary screening strategy using both Calcium Mobilization and β-Arrestin Recruitment assays, researchers can efficiently determine not only the potency and efficacy of their compounds but also the crucial element of signaling bias. This dual-assay strategy, supported by targeted secondary assays, provides the robust, high-quality data necessary to make informed decisions and accelerate the progression of promising new chemical entities toward therapeutic development.

References

  • An, S. et al. (2014). A novel anti-inflammatory role of GPR120 in intestinal epithelial cells. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Wojtala, M. et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI. [Link]

  • Li, X. et al. (2017). GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue. Cellular and Molecular Life Sciences. [Link]

  • Oh, D. Y. et al. (2010). GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. Cell. [Link]

  • Zheng, W. et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Parthasarathy, R. & Simaan, M. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Lee, D. K. et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Communications Biology. [Link]

  • Mancino, D. et al. (2019). Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay. Methods in Molecular Biology. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Oh, D. Y. & Olefsky, J. M. (2012). Novel mechanism of GPR120 on inflammation and mutant attenuating GPR120 signaling. ResearchGate. [Link]

  • Wojtala, M. et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. Semantic Scholar. [Link]

  • Wojtala, M. et al. (2022). Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. OUCI. [Link]

  • Zhang, D. & Leung, P. S. (2014). Potential roles of GPR120 and its agonists in the management of diabetes. Drug Design, Development and Therapy. [Link]

  • Ichimura, A. et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology. [Link]

  • ResearchGate. (n.d.). Schematic overview of the GPR120-β-arrestin-2 signaling pathway mediating anti-inflammatory effects. ResearchGate. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Beta Arrestin Sensor Technology. Multispan, Inc. [Link]

  • DiscoverX. (n.d.). Why Study GPCR Arrestin Recruitment? DiscoverX. [Link]

  • Patsnap Synapse. (2024). What are GPR120 agonists and how do they work? Patsnap Synapse. [Link]

  • Zhang, R. & Xie, X. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Eynde, E. V. et al. (2017). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]

  • Zhang, R. & Xie, X. (2017). An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate. [Link]

  • Talukdar, S. et al. (2011). Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases. Trends in Pharmacological Sciences. [Link]

  • Son, J. et al. (2014). A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation in Obese Mice. PLoS One. [Link]

  • Moran, B. M. et al. (2020). GPR120/GPR40 agonism activates downstream signalling molecules that improve beta cell function and insulin resistance in type 2 diabetes. Endocrine Abstracts. [Link]

  • De Mieri, M. et al. (2022). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Molecules. [Link]

  • Wang, Y. et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. MDPI. [Link]

  • PubChemLite. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChemLite. [Link]

  • Laibo Chem. (n.d.). Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. Laibo Chem. [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Azaspiro[5.5]undecane Cores

Author: BenchChem Technical Support Team. Date: January 2026

The azaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its rigid, three-dimensional architecture provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. Consequently, the development of efficient and scalable synthetic routes to this important core is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of several prominent synthetic strategies for the construction of the azaspiro[5.5]undecane core. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols for key transformations, and present a comparative analysis of their synthetic efficiency based on available experimental data.

Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a powerful C-C and C-N bond-forming reaction that can be effectively employed for the construction of the azaspiro[5.5]undecane skeleton.[1] This approach typically involves the cyclization of a suitably functionalized aminoketone or a related precursor.

Mechanistic Rationale

The reaction proceeds via the formation of an electrophilic iminium ion from a precursor amine and a carbonyl compound (often formaldehyde). This is followed by an intramolecular nucleophilic attack from a tethered enol or enolate, leading to the formation of the spirocyclic ring system. The choice of reactants and reaction conditions can be tailored to control the stereochemical outcome of the cyclization.

Experimental Protocol: Hypothetical Intramolecular Mannich Cyclization

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Precursor amino-ketone (e.g., N-(3-oxocyclohexyl)pentan-1-amine)

  • Paraformaldehyde

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the precursor amino-ketone (1.0 eq), paraformaldehyde (1.5 eq), and a catalytic amount of PTSA (0.1 eq).

  • Add sufficient toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux and monitor the removal of water.

  • Continue refluxing until the reaction is complete, as determined by TLC or LC-MS analysis.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azaspiro[5.5]undecane.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the stereocontrolled synthesis of six-membered nitrogen-containing heterocycles.[2] By employing a suitable diene and dienophile, this method can be adapted to construct the azaspiro[5.5]undecane core.

Mechanistic Rationale

This [4+2] cycloaddition reaction involves the concerted or stepwise interaction of a 1-azadiene with a dienophile, or a diene with an imine as the dienophile. The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties and steric hindrance of the substituents on both the diene and dienophile, as well as the reaction conditions (e.g., use of Lewis acid catalysts).

Experimental Protocol: Aza-Diels-Alder Cycloaddition

This protocol outlines a general procedure for an aza-Diels-Alder reaction to form an azaspiro[5.5]undecane precursor.

Materials:

  • Cyclohexylidene-derived 1-azadiene

  • Alkene dienophile (e.g., acrolein)

  • Lewis acid catalyst (e.g., ZnCl₂)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 1-azadiene (1.0 eq) and dry DCM.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Lewis acid catalyst (1.1 eq) and stir for 30 minutes.

  • Add the alkene dienophile (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at the low temperature and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting cycloadduct by flash column chromatography. Further transformations may be required to obtain the final saturated azaspiro[5.5]undecane.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust and versatile method for the synthesis of a wide variety of cyclic and macrocyclic compounds, including nitrogen heterocycles.[3][4] This strategy relies on the intramolecular cyclization of a diene precursor catalyzed by a ruthenium or molybdenum alkylidene complex.

Mechanistic Rationale

The RCM reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal alkylidene catalyst and the two terminal alkene functionalities of the diene precursor. The reaction is typically driven to completion by the formation of a volatile byproduct, such as ethylene. The choice of catalyst is crucial for the success of the reaction, with second and third-generation Grubbs-type catalysts offering high functional group tolerance and activity.

Experimental Protocol: RCM for Azaspiro[5.5]undecane Synthesis

This protocol describes the synthesis of an unsaturated azaspiro[5.5]undecane precursor via RCM.

Materials:

  • N-protected diallylamine precursor with a cyclohexyl substituent at the alpha position.

  • Grubbs second-generation catalyst

  • Dry, degassed dichloromethane (DCM)

  • Standard Schlenk line equipment and inert atmosphere techniques

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the diallylamine precursor in dry, degassed DCM to a concentration of 0.01-0.1 M.

  • Add the Grubbs second-generation catalyst (1-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the starting material has been consumed, cool the reaction to room temperature.

  • To quench the reaction and remove the ruthenium catalyst, add a solution of triphenylphosphine and stir for 1-2 hours, followed by the addition of a small amount of DMSO and further stirring.

  • Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

  • The resulting unsaturated azaspirocycle can be hydrogenated in a subsequent step to yield the saturated azaspiro[5.5]undecane.

Conjugate Addition/Intramolecular Dipolar Cycloaddition Cascade

This elegant cascade reaction provides a stereocontrolled entry to the azaspiro[5.5]undecane core and has been successfully applied in the total synthesis of natural products like perhydrohistrionicotoxin.[5][6][7]

Mechanistic Rationale

The reaction is initiated by the conjugate addition of an oxime to an activated diene, which generates a transient nitrone intermediate. This nitrone then undergoes a rapid intramolecular [3+2] dipolar cycloaddition to form a bicyclic isoxazolidine. Subsequent reductive cleavage of the N-O bond in the isoxazolidine unmasks the azaspiro[5.5]undecane skeleton. The stereochemistry of the final product is often dictated by the stereoelectronics of the initial conjugate addition and the facial selectivity of the cycloaddition.

Experimental Protocol: Conjugate Addition/Dipolar Cycloaddition

This protocol is adapted from the work of Padwa and Wilson for the synthesis of a substituted azaspiro[5.5]undecane.[5][6][7]

Materials:

  • 2-Substituted cyclohexanone oxime

  • 2,3-Bis(phenylsulfonyl)-1,3-butadiene

  • Sodium bicarbonate

  • Chloroform

  • 5% Sodium amalgam (Na/Hg)

  • Methanol

  • Disodium hydrogen phosphate (Na₂HPO₄)

Procedure:

Step 1: Cycloaddition

  • A solution of the cyclohexanone oxime (1.0 eq) and 2,3-bis(phenylsulfonyl)-1,3-butadiene (1.1 eq) in chloroform containing a suspension of sodium bicarbonate (2.0 eq) is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is filtered, and the filtrate is concentrated.

  • The crude product is purified by chromatography to yield the bicyclic isoxazolidine cycloadduct.

Step 2: Reductive N-O Bond Cleavage

  • The isoxazolidine cycloadduct is dissolved in methanol.

  • Disodium hydrogen phosphate (Na₂HPO₄) is added, followed by the portion-wise addition of 5% sodium amalgam (Na/Hg) at 0 °C.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction mixture is decanted from the mercury, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent, and the aqueous layer is extracted.

  • The combined organic layers are dried and concentrated to give the crude azaspiro[5.5]undecane, which is then purified by chromatography.

Comparative Analysis of Synthetic Efficiency

Synthetic Route Typical Overall Yield Number of Steps (to core) Stereoselectivity Scalability Key Advantages Key Disadvantages
Intramolecular Mannich Reaction Moderate to Good1-3Substrate dependent, can be highGenerally goodAtom economical, convergentRequires specific precursors, potential for side reactions
Aza-Diels-Alder Reaction Good to Excellent2-4 (including precursor synthesis and reduction)High, often catalyst-controlledModerateExcellent stereocontrol, convergentRequires specific dienes/dienophiles, Lewis acids may be needed
Ring-Closing Metathesis (RCM) Good to Excellent2-3 (including precursor synthesis and reduction)Not inherently stereoselective at the spirocenterExcellentHigh functional group tolerance, widely applicableExpensive catalyst, requires inert atmosphere
Conjugate Addition/Dipolar Cycloaddition Good2-3High, stereocontrolledModerateHigh degree of stereocontrol, cascade reactionMulti-step, use of toxic mercury amalgam

Visualization of Synthetic Strategies

Synthetic_Routes cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate/Product SM1 Amino-ketone KR1 Intramolecular Mannich Reaction SM1->KR1 SM2 1-Azadiene + Dienophile KR2 Aza-Diels-Alder Reaction SM2->KR2 SM3 Diallylamine Precursor KR3 Ring-Closing Metathesis SM3->KR3 SM4 Oxime + Diene KR4 Conjugate Addition / Dipolar Cycloaddition SM4->KR4 P Azaspiro[5.5]undecane Core KR1->P KR2->P KR3->P KR4->P

Caption: Overview of synthetic strategies to the azaspiro[5.5]undecane core.

Conclusion

The choice of the optimal synthetic route to the azaspiro[5.5]undecane core is highly dependent on the specific target molecule, the desired level of stereocontrol, and the required scale of the synthesis.

  • For rapid access to the core with good atom economy, the Intramolecular Mannich Reaction is a strong contender, provided a suitable precursor is readily available.

  • When high stereoselectivity is paramount, the Aza-Diels-Alder Reaction and the Conjugate Addition/Dipolar Cycloaddition Cascade offer excellent control over the formation of stereocenters.

  • For syntheses requiring high functional group tolerance and scalability, Ring-Closing Metathesis stands out as a powerful and reliable method, despite the higher cost of the catalyst.

Researchers and drug development professionals should carefully consider these factors when designing a synthetic strategy for novel azaspiro[5.5]undecane-containing compounds. This guide provides a solid foundation for making an informed decision based on a comparative analysis of synthetic efficiency and practicality.

References

  • Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. [Link]

  • Padwa, A., & Wilson, M. S. (2008). A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. [Link]

  • Wilson, M. S., & Padwa, A. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(24), 9601–9609. [Link]

  • Grubbs, R. H. (2005). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3765. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667. [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 11(3), 364-371. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Trost, B. M. (1991). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471–1477. [Link]

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. [Link]

  • Overman, L. E., & Ricca, D. J. (1995). Catalytic Asymmetric Synthesis of Quaternary Carbon Centers. Comprehensive Organic Synthesis II, 1007-1046.
  • Laschat, S., & Kunz, H. (1992). Asymmetric synthesis of nitrogen-containing spiro compounds. Synthesis, (1), 90-100.
  • Weinreb, S. M. (2006). The aza-Diels-Alder reaction in natural product synthesis. Comprehensive Organic Synthesis II, 381-419.
  • Buffa, F., & Zard, S. Z. (2010). A short and efficient synthesis of the 1-azaspiro[5.5]undecane ring system of the histrionicotoxins. Organic letters, 12(15), 3464–3467.
  • Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of nitrones. Chemical reviews, 105(7), 2765–2810. [Link]

  • Trnka, T. M., & Grubbs, R. H. (2001). The development of L2X2Ru=CHR olefin metathesis catalysts: an organometallic success story. Accounts of chemical research, 34(1), 18–29. [Link]

  • Schmalz, H. G. (1995). Catalytic Ring-Closing Olefin Metathesis: A New, Powerful Method for the Synthesis of Macrocyclic Compounds. Angewandte Chemie International Edition in English, 34(17), 1833-1836.
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Metathesis reactions in total synthesis.
  • Roy, D., & Gribble, G. W. (2003). Recent advances in the intramolecular Mannich reaction. Tetrahedron, 59(15), 2583-2606.
  • Boger, D. L., & Weinreb, S. M. (1987). Hetero Diels-Alder methodology in organic synthesis. Academic press.

Sources

Comparative analysis of benzyl vs. tert-butyl carbamate protection in azaspiro[5.5]undecane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azaspiro[5.5]undecane Scaffold and the Imperative of Nitrogen Protection

The azaspiro[5.5]undecane framework, a spirocyclic system featuring two fused six-membered rings sharing a single carbon atom with at least one nitrogen heteroatom, is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an attractive core for targeting complex protein-protein interactions and enzyme active sites. Compounds incorporating this moiety have shown promise in treating a range of conditions, from cardiovascular and psychotic disorders to pain and obesity.[1]

The synthesis of functionalized azaspiro[5.5]undecanes, however, is a non-trivial pursuit. The nucleophilic and basic nature of the secondary amine nitrogen within the core structure necessitates a robust protection strategy. Unprotected nitrogens can interfere with a multitude of synthetic transformations, including organometallic additions, acylations, and reactions involving strong bases or electrophiles. The choice of the nitrogen protecting group is therefore not merely a tactical step but a strategic decision that dictates the entire synthetic route.

This guide provides an in-depth comparative analysis of two of the most ubiquitous amine protecting groups—the benzyl carbamate (Cbz) and the tert-butyl carbamate (Boc)—in the context of azaspiro[5.5]undecane synthesis. We will dissect their respective performance, supported by mechanistic rationale and experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for strategic selection.

The Contenders: Profiling Cbz and Boc Protecting Groups

The primary distinction between the Cbz and Boc groups lies in their cleavage conditions, which forms the basis of their powerful orthogonal relationship.[2][3]

  • Benzyl Carbamate (Cbz or Z): Introduced in the 1930s, the Cbz group is a stalwart of peptide and heterocyclic chemistry.[3] It is installed using benzyl chloroformate (Cbz-Cl) and is characteristically stable to both acidic and basic conditions.[3][4] Its removal is most elegantly achieved under neutral conditions via catalytic hydrogenolysis.[4][5][6]

  • Tert-butyl Carbamate (Boc): The Boc group is perhaps the most common amine protecting group in modern organic synthesis, prized for its stability in non-acidic environments and its straightforward installation with di-tert-butyl dicarbonate (Boc₂O).[7][8] Its key feature is its lability to acid, which cleanly liberates the free amine.[5][7][8]

The following diagram illustrates the fundamental protection-deprotection cycle for a generic azaspiro[5.5]undecane nitrogen.

G cluster_protection Protection cluster_deprotection Deprotection Amine Azaspiro[5.5]undecane (Free Amine) Boc_Protected N-Boc Protected Amine->Boc_Protected Boc₂O, Base Cbz_Protected N-Cbz Protected Amine->Cbz_Protected Cbz-Cl, Base Free_Amine_Boc Azaspiro[5.5]undecane (Free Amine) Boc_Protected->Free_Amine_Boc Acid (TFA, HCl) Free_Amine_Cbz Azaspiro[5.5]undecane (Free Amine) Cbz_Protected->Free_Amine_Cbz H₂, Pd/C

Caption: General Protection and Deprotection Cycles for Boc and Cbz Groups.

Head-to-Head Comparison: A Data-Driven Analysis

The optimal choice between Cbz and Boc protection hinges on three critical factors: the stability of the protected intermediate to subsequent reaction conditions, the mechanism of deprotection and its compatibility with other functional groups, and the potential for side reactions.

FeatureTert-Butyl Carbamate (Boc)Benzyl Carbamate (Cbz)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Typical Conditions Boc₂O, THF or DCM, often with a mild base (e.g., Et₃N, DMAP)Cbz-Cl, aqueous base (Schotten-Baumann) or organic base (e.g., Et₃N)
Cleavage Condition Acid-labile (e.g., TFA, HCl)[5][7][9]Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3][4][10]
Stability Profile Stable to bases, nucleophiles, and catalytic hydrogenation.[3][7]Stable to acidic and basic conditions.[3][4]
Key Advantage Orthogonal to Cbz and Fmoc; ideal for routes involving reductions.[3][8]Robustness; orthogonal to Boc and Fmoc; ideal for routes using strong acids or bases.[3][11]
Potential Side Reactions Alkylation of nucleophiles by the tert-butyl cation byproduct.[7][12]Catalyst poisoning by sulfur/phosphorus; incompatibility with reducible groups (alkynes, alkenes, nitro groups).[3][13]
Causality Behind Experimental Choices

1. Stability During Synthesis: Planning Your Route

The core principle of orthogonality dictates the choice of protecting group based on the planned synthetic sequence.[11][14]

  • Choose Boc if your synthesis involves hydrogenation. If a subsequent step requires the reduction of a nitro group, alkyne, alkene, or another benzyl-type protecting group, Boc is the superior choice. The N-Boc group is completely stable to standard catalytic hydrogenation conditions, whereas an N-Cbz group would be cleaved simultaneously.[3]

  • Choose Cbz if your synthesis involves strong acid. If your planned route requires strongly acidic conditions (e.g., certain cyclizations or removal of other acid-labile groups), the robust Cbz group will remain intact.[3][4] The Boc group, by contrast, is readily cleaved by acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7]

2. The Deprotection Step: Mechanisms and Pitfalls

Understanding the deprotection mechanism is critical for anticipating and mitigating potential side reactions.

  • Boc Deprotection (Acidolysis): The reaction is initiated by protonation of the carbamate carbonyl, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7][8][9]

    • The Problem: This tert-butyl cation is a reactive electrophile. In the presence of nucleophilic functional groups (such as thiols, indoles, or electron-rich aromatic rings) within the azaspiro[5.5]undecane substrate, unwanted C-alkylation or S-alkylation can occur, leading to difficult-to-separate byproducts.[12]

    • The Solution: This side reaction is effectively suppressed by adding a "scavenger" to the reaction mixture. Common scavengers like triethylsilane (TES), anisole, or thioanisole rapidly quench the tert-butyl cation.

  • Cbz Deprotection (Hydrogenolysis): This process involves the heterogeneous palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen.[3][4] The reaction proceeds under neutral conditions, releasing toluene and carbon dioxide as byproducts.[4]

    • The Problem: The palladium catalyst is sensitive to "poisoning" by sulfur- or phosphorus-containing compounds, which can dramatically slow or halt the reaction.[13] Furthermore, this method is incompatible with other reducible groups in the molecule, such as alkenes or alkynes, which would be reduced concurrently.[3]

    • The Solution: Careful purification of substrates to remove catalyst poisons is essential. If reducible groups must be preserved, alternative (though less ideal) deprotection methods for Cbz, such as using strong acids like HBr in acetic acid, can be employed, though this sacrifices orthogonality with Boc.[4][15]

Decision-Making Workflow for Protecting Group Selection

To assist in this critical synthetic design choice, the following workflow can be used.

G start Start: Need to protect azaspiro[5.5]undecane N-H q1 Does the planned synthesis involve catalytic hydrogenation (e.g., reducing -NO₂, C=C, C≡C)? start->q1 q2 Are strongly acidic conditions required in subsequent steps? q1->q2 No cbz Use Cbz Protection q1->cbz Yes q3 Does the substrate contain nucleophilic groups sensitive to alkylation (e.g., indole, thiol)? q2->q3 No boc Use Boc Protection q2->boc Yes boc_scavenger Use Boc Protection with a scavenger (e.g., TES, anisole) during deprotection. q3->boc_scavenger Yes either Either Boc or Cbz is a suitable starting point. q3->either No

Caption: Strategic workflow for selecting between Boc and Cbz protection.

Experimental Protocols

The following protocols are representative procedures and may require optimization based on the specific azaspiro[5.5]undecane substrate.

Protocol 1: N-Boc Protection of an Azaspiro[5.5]undecane

Materials:

  • Azaspiro[5.5]undecane hydrochloride salt

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

  • Triethylamine (Et₃N, 2.2 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the azaspiro[5.5]undecane hydrochloride salt in DCM (approx. 0.2 M).

  • Add triethylamine to the suspension and stir at room temperature for 15 minutes to liberate the free amine.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: N-Cbz Protection of an Azaspiro[5.5]undecane

Materials:

  • Azaspiro[5.5]undecane

  • Benzyl chloroformate (Cbz-Cl, 1.1 equiv)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Dioxane and Water (e.g., 1:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the azaspiro[5.5]undecane in a 1:1 mixture of dioxane and water (approx. 0.3 M).

  • Add sodium carbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours, monitoring by TLC or LC-MS.

  • Once complete, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.[15]

Protocol 3: Acid-Catalyzed Deprotection of an N-Boc Azaspiro[5.5]undecane

Materials:

  • N-Boc protected azaspiro[5.5]undecane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • (Optional) Scavenger, e.g., triethylsilane (TES, 3-5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-Boc protected substrate in DCM (approx. 0.1 M). If using a scavenger, add it at this stage.

  • Cool the solution to 0 °C.

  • Add TFA (typically 20-50% v/v with DCM) dropwise to the solution.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor closely by TLC or LC-MS.[5]

  • Upon completion, carefully concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid and remove the TFA salt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.

Protocol 4: Hydrogenolysis of an N-Cbz Azaspiro[5.5]undecane

Materials:

  • N-Cbz protected azaspiro[5.5]undecane

  • Palladium on carbon (Pd/C, 10% w/w, typically 5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz protected substrate in methanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small scale).

  • Stir the mixture vigorously under a positive pressure of hydrogen at room temperature for 2-24 hours.[4] The reaction progress should be monitored by TLC or LC-MS.

  • Once the reaction is complete, carefully purge the flask with nitrogen.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to afford the deprotected amine.[16]

Conclusion

The choice between benzyl and tert-butyl carbamate for the protection of the azaspiro[5.5]undecane core is a critical decision that profoundly impacts the overall synthetic strategy. The Boc group offers mild, acid-labile deprotection, making it ideal for substrates that must later undergo catalytic hydrogenation. Its primary drawback is the generation of an electrophilic tert-butyl cation, which necessitates the use of scavengers for sensitive substrates. Conversely, the Cbz group provides robust protection against a wide range of acidic and basic reagents, with a clean, neutral deprotection via hydrogenolysis. Its main limitation is its incompatibility with other reducible functional groups. By carefully considering the planned synthetic route and the chemical nature of the target molecule, researchers can leverage the distinct properties of these two protecting groups to navigate the complex synthesis of novel azaspiro[5.5]undecane-based therapeutics.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link].

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link].

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link].

  • PubMed. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Available from: [Link].

  • ResearchGate. Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Available from: [Link].

  • National Center for Biotechnology Information. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Available from: [Link].

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link].

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link].

  • ACS Publications. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | ACS Omega. Available from: [Link].

  • University of Regensburg. Protecting Groups. Available from: [Link].

  • ResearchGate. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Available from: [Link].

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link].

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. Available from: [Link].

  • National Center for Biotechnology Information. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available from: [Link].

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link].

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link].

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Available from: [Link].

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link].

  • ResearchGate. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones | Request PDF. Available from: [Link].

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link].

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. Available from: [Link].

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Available from: [Link].

  • Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Available from: [Link].

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available from: [Link].

  • PrepChem.com. Synthesis of Step 2: 1,5-dioxa-8-azaspiro[5.4]decane. Available from: [Link].

  • J-Global. A New and Convenient Synthesis of 1-Benzyl-1-azaspiro[5.5]undecan-7-one. Available from: [Link].

  • ResearchGate. Synthesis of dipeptides from N-hydroxy-3-azaspiro[2][2]undecane-2,4-dione activated α-amino acids | Request PDF. Available from: [Link].

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C14H26N2O2. Available from: [Link].

  • ResearchGate. Aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane- 1,5-dicarbonitrile. Efficient Synthesis of New 3,7-Diazaspiro- [bicyclo[3.3.1]nonane-9,1′-cyclohexane] Derivatives. Available from: [Link].

Sources

A Researcher's Guide to Validating Target Engagement for Novel Compounds: A Comparative Analysis of Modern Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, validating the interaction of a novel small molecule with its intended biological target is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of key experimental methodologies for validating the target engagement of novel compounds, using the hypothetical molecule Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate as a case study for a compound with an unknown mechanism of action.

The selection of an appropriate target engagement validation strategy is paramount and depends on various factors, including the stage of research, available resources, and the nature of the compound and its putative target.[1][2] This document outlines and compares several widely used techniques, presenting their underlying principles, experimental workflows, and key performance metrics in easily digestible formats. Detailed protocols for selected assays are also provided to facilitate practical implementation.

The Imperative of Target Engagement Validation

Before committing significant resources to lead optimization and preclinical studies, it is essential to confirm that a novel compound directly interacts with its intended molecular target within a cellular context.[3][4] This process, known as target engagement validation, provides crucial evidence for the compound's mechanism of action and is fundamental for interpreting its biological effects.[4][5] A multi-faceted approach, combining biophysical, biochemical, and cell-based methods, is often the most robust strategy for unequivocally validating target engagement.[6][7]

A Comparative Overview of Target Engagement Validation Methods

The journey to validate a drug's target typically involves two phases: initial identification of potential protein partners (target deconvolution) and subsequent confirmation and characterization of the direct interaction (target validation). The table below compares several state-of-the-art techniques across these two phases.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition BindingIn-Cell Western (ICW) Assay
Principle Ligand binding alters the thermal stability of the target protein.[8][9][10][11]Competitive binding of the compound against a broad-spectrum affinity matrix for a protein family (e.g., kinases).[12][13][14][15]Direct immunofluorescent detection and quantification of target protein levels in fixed and permeabilized cells in a microplate format.[16][17][18][19]
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response fingerprint (ITDRF).[8][20]Dose-dependent reduction in the amount of protein pulled down by the affinity beads, quantified by mass spectrometry.[12][14]Fluorescence intensity.[20]
Throughput Moderate to HighLow to ModerateHigh
Cellular Context Intact cells, cell lysates, or tissues.[8][10]Cell or tissue lysates.[14][15]Intact cells.[16][17]
Requirement for specific antibody Yes (for targeted CETSA)No (for discovery proteomics)Yes
Key Advantage Measures target engagement in a native cellular environment without requiring modifications to the compound or protein.[9][10]Unbiased identification of potential targets and off-targets within a specific protein family.[12][15]High throughput, quantitative, and suitable for screening campaigns.[16][19]
Key Limitation Not all proteins exhibit a significant thermal shift upon ligand binding.Primarily applicable to target classes for which broad-spectrum affinity matrices are available (e.g., kinases).[15]Requires a highly specific primary antibody and does not directly measure binding.[19]

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for confirming target engagement in a physiologically relevant setting.[9][10] The underlying principle is that the binding of a ligand, such as our novel compound, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[9][10][11] This change in thermal stability is a direct indicator of target engagement.

Experimental Workflow:

Caption: CETSA experimental workflow.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a suitable method such as Western blotting or an In-Cell Western assay.

  • Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm in the presence of the compound indicates target engagement.

Hypothetical Data Summary:

TreatmentTarget ProteinMelting Temperature (Tm) in °CΔTm (°C)
Vehicle (DMSO)Putative Target X48.2 ± 0.3-
1 µM CompoundPutative Target X52.5 ± 0.4+4.3
10 µM CompoundPutative Target X56.1 ± 0.2+7.9
Vehicle (DMSO)Control Protein Y62.1 ± 0.5-
10 µM CompoundControl Protein Y62.3 ± 0.4+0.2
Kinobeads Competition Binding Assay

Rationale: For novel compounds that may target kinases, the kinobeads assay is an excellent tool for both target identification and selectivity profiling.[12][14] This chemical proteomics approach utilizes beads coupled with a cocktail of non-selective kinase inhibitors to capture a broad range of kinases from a cell lysate.[13][15] Our novel compound can then be introduced to compete for binding to its target kinases, and the degree of competition is quantified by mass spectrometry.

Experimental Workflow:

Caption: Kinobeads competition binding workflow.

Detailed Protocol:

  • Lysate Preparation: Harvest cells and prepare a native cell lysate under non-denaturing conditions.

  • Compound Incubation: Aliquot the lysate and incubate with a serial dilution of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate or a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate and incubate to allow for the capture of kinases.

  • Washing: Wash the beads extensively to remove unbound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: For each identified kinase, plot its relative abundance against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Hypothetical Data Summary:

KinaseIC50 (nM) with CompoundSelectivity Notes
Kinase A25Potent Target
Kinase B150Moderate Off-Target
Kinase C>10,000Not a Target
Kinase D85Potent Target
In-Cell Western (ICW) Assay

Rationale: The In-Cell Western (ICW) assay is a high-throughput, quantitative immunofluorescence method that is ideal for validating the downstream consequences of target engagement, such as changes in protein expression or post-translational modifications.[16][17][18][19] This method is performed in multi-well plates, making it suitable for screening and dose-response studies.

Experimental Workflow:

Caption: In-Cell Western (ICW) assay workflow.

Detailed Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the novel compound as described for CETSA.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent such as Triton X-100.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: After washing, incubate the cells with a fluorescently labeled secondary antibody (e.g., IRDye) and a normalization stain that binds to DNA or total protein.

  • Imaging: Scan the plate using an imaging system capable of detecting the fluorescent signals.

  • Data Analysis: Quantify the fluorescence intensity of the target protein and normalize it to the intensity of the cell stain to account for variations in cell number.

Hypothetical Data Summary:

Compound Concentration (µM)Normalized Target Protein Fluorescence (Arbitrary Units)% of Control
0 (Vehicle)1.00 ± 0.05100
0.10.85 ± 0.0485
10.52 ± 0.0352
100.21 ± 0.0221

Conclusion

The validation of target engagement is a cornerstone of modern drug discovery.[6][21] A comprehensive approach that leverages the strengths of multiple methodologies is crucial for building confidence in a novel compound's mechanism of action. For Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, a logical progression would be to first use a broad, unbiased method like a competition binding assay to identify potential targets. Subsequently, CETSA can provide definitive evidence of direct binding in a cellular context, while the In-Cell Western assay can be employed to efficiently quantify the downstream functional consequences of this engagement. By judiciously selecting and applying these powerful techniques, researchers can significantly de-risk their drug discovery programs and accelerate the development of new therapeutics.

References

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central. (n.d.).
  • Validating Target Engagement of Novel Compounds: A Methodological Guide - Benchchem. (n.d.).
  • A Practical Guide to Target Engagement Assays - Selvita. (2025, December 8).
  • Determining target engagement in living systems - PMC - NIH. (n.d.).
  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25).
  • Biochemical assays in drug discovery and development - Celtarys Research. (2025, July 24).
  • Enhance drug discovery with advanced biophysical techniques - Nuvisan. (n.d.).
  • Biophysical Assays - Ichor Life Sciences. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (n.d.).
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PubMed. (2020, March 26).
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - Semantic Scholar. (n.d.).
  • A Researcher's Guide to Target Engagement Validation for Novel Compounds: A Comparative Analysis of Modern Techniques - Benchchem. (n.d.).
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (n.d.).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling - ACS Publications. (n.d.).
  • CETSA. (n.d.).
  • MDC Connects: Target Validation and Efficacy - YouTube. (2020, August 6).
  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (n.d.).
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
  • Validating TA-01 Target Engagement in Cells: A Comparative Guide - Benchchem. (n.d.).
  • In-Cell Western™ Assay - LICORbio™. (n.d.).
  • Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate. (n.d.).
  • In-Cell Western (ICW) Protocol - Rockland Immunochemicals. (n.d.).
  • Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. (n.d.).
  • In-Cell Western Assay | Bio-Rad. (n.d.).
  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC - NIH. (n.d.).
  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022, July 19).

Sources

A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Comparative Analysis Using a Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology.[1] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target effects of kinase inhibitors can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[2][3][4][5][6][7][8] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely a regulatory hurdle but a fundamental aspect of preclinical research that informs lead optimization, predicts potential liabilities, and uncovers new therapeutic avenues.[1][9][10]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity profiling of a novel kinase inhibitor, using the hypothetical lead compound, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, as a case study. We will delve into the rationale behind experimental choices, compare leading profiling platforms, and provide actionable protocols to ensure scientific integrity and generate robust, interpretable data.

The Lead Compound: Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Our hypothetical lead compound, with the chemical structure C₁₈H₂₃NO₃, features a unique 3-azaspiro[5.5]undecane core.[11][12][13][14] The spirocyclic system introduces a three-dimensional architecture that can confer novel binding modes and potentially enhance selectivity by exploiting subtle topographical differences between kinase active sites. The benzyl carboxylate moiety provides a handle for further chemical modification to optimize potency and selectivity.

Before embarking on a large-scale profiling campaign, it is crucial to have identified a primary kinase target and demonstrated potent on-target activity. The goal of cross-reactivity profiling is then to understand the inhibitor's activity against a broad panel of other kinases, often referred to as "kinome-wide" profiling.

Comparative Analysis of Kinase Inhibitor Profiling Platforms

Several technologies are available for assessing kinase inhibitor selectivity, each with its own set of advantages and limitations. The two main categories are biochemical assays, which measure direct interactions with purified enzymes, and cell-based assays, which assess inhibitor activity in a more physiologically relevant context.[1][15][16]

Profiling Platform Assay Principle Primary Output Advantages Limitations
KINOMEscan™ (Eurofins DiscoverX) Competition-based binding assay using DNA-tagged kinases and immobilized ligands.[17][18][19]Dissociation constant (Kd)ATP-independent, providing true binding affinity.[18][19] High throughput and broad coverage (>480 kinases).[19][20]Does not directly measure inhibition of catalytic activity.
KiNativ™ (ActivX Biosciences) Activity-based protein profiling using biotinylated, irreversible ATP/ADP probes in cell lysates.[21][22][23][24]IC50 values in a native environmentProfiles kinases in their endogenous state and cellular context.[23][24] Can identify inhibitors sensitive to post-translational modifications.Requires access to specific cell lines or tissues; coverage may be limited by protein expression levels.
ADP-Glo™ (Promega) Luminescence-based biochemical assay that quantifies ADP production during a kinase reaction.[25]IC50 valuesDirectly measures enzymatic activity. Easily adaptable for in-house screening.ATP-competitive, so IC50 values are dependent on ATP concentration.[15]
Cellular Phosphorylation Assays Antibody-based detection (e.g., ELISA, Western blot) of a specific substrate's phosphorylation in treated cells.[16][26][27]IC50 values for a specific signaling pathwayHigh physiological relevance; confirms target engagement in a living system.Lower throughput; requires specific antibodies and validated pathways.

Expert Insight: For an initial, broad assessment of selectivity, a binding assay like KINOMEscan™ is highly efficient.[1][17] It provides a comprehensive, unbiased view of the inhibitor's binding landscape across the kinome. Following this, key off-targets should be validated using an orthogonal, activity-based assay (like ADP-Glo™) and in a cellular context to confirm functional inhibition.[15][26]

Visualizing and Interpreting Cross-Reactivity Data

The output from a large-scale kinase screen is a vast dataset that requires effective visualization for interpretation. The most common method is to map the inhibited kinases onto a phylogenetic tree of the human kinome.

G TKL TKL TYR TK STE STE CK1 CK1 AGC AGC CAMK CAMK CMGC CMGC OTHER OTHER PrimaryTarget Primary Target PrimaryTarget->TYR OffTarget1 Off1 OffTarget1->CMGC OffTarget2 Off2 OffTarget2->STE OffTarget3 OffTarget3->CK1 G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Kinase Buffer, ATP, and Substrates E 5. Initiate Reaction with ATP/Substrate Mix A->E B 2. Serially Dilute Inhibitor Stock D 4. Add Inhibitor (or DMSO) B->D C 3. Add Kinase to Assay Plate C->D D->E F 6. Incubate at 30°C E->F G 7. Add ADP-Glo™ Reagent (Stop Reaction) F->G H 8. Add Kinase Detection Reagent G->H I 9. Incubate at RT H->I J 10. Read Luminescence I->J

Caption: Workflow for a kinase inhibitor profiling experiment.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer containing all necessary cofactors (e.g., MgCl₂, DTT).

    • Prepare a 2X solution of the specific substrate and ATP in the reaction buffer. The ATP concentration should ideally be at the Km for each specific kinase to ensure accurate IC50 determination in subsequent experiments. [15] * Prepare a 10 mM stock solution of the Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate derivative in 100% DMSO. Create a 4X working solution of the inhibitor at the desired final concentration (e.g., 40 µM for a 10 µM final concentration) in the reaction buffer.

  • Assay Plate Setup:

    • Using a 384-well white assay plate, add 5 µL of the 4X inhibitor solution to the sample wells.

    • Add 5 µL of 4% DMSO (vehicle control) to the control wells.

  • Kinase Reaction:

    • Add 10 µL of a 2X kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution. The final reaction volume is 25 µL.

  • Incubation:

    • Shake the plate for 30 seconds and then incubate at 30°C for 1 hour. This time may need optimization depending on the kinase's activity.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each kinase relative to the DMSO control.

    • Hits are typically defined as kinases showing >70% inhibition at the tested concentration. [1]These hits should then be followed up with 10-point dose-response curves to determine accurate IC50 values.

Conclusion

The cross-reactivity profiling of novel kinase inhibitors is a data-rich, iterative process that is essential for advancing a compound through the drug discovery pipeline. By leveraging powerful screening platforms, employing robust biochemical and cell-based assays, and utilizing clear data visualization techniques, researchers can build a comprehensive understanding of their compound's selectivity. For a novel scaffold like Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, this rigorous profiling is the only way to truly understand its therapeutic potential and potential liabilities, ultimately guiding the development of safer and more effective medicines.

References

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PMC - NIH. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. NIH. [Link]

  • KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]

  • High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]

  • Staurosporine. Wikipedia. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]

  • Immunological off-target effects of imatinib. PubMed. [Link]

  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... ResearchGate. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. PMC - NIH. [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Publications. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Chemical Biology. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH. [Link]

  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. PubMed. [Link]

  • Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Uppsala Journal of Medical Sciences. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwire. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood | ASH Publications. [Link]

  • Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages | Request PDF. ResearchGate. [Link]

  • Promiscuous drugs compared to selective drugs (promiscuity can be a virtue). PMC - PubMed Central. [Link]

  • Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Cell-Based In Vitro Kinase Assay Services. Reaction Biology. [Link]

  • Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors. PubMed. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Promiscuous kinase inhibitors: When having more than one partner can be good. Signal to Noise. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC - NIH. [Link]

  • Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. ScienceDirect. [Link]

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. PubChemLite. [Link]

Sources

In vivo efficacy studies of drug candidates synthesized using Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of drug candidates capable of engaging with biological targets with high affinity and specificity.[1][2] This guide focuses on the therapeutic potential of drug candidates synthesized from the 3-azaspiro[5.5]undecane core, a privileged scaffold in modern drug discovery. While direct in vivo efficacy studies on drug candidates derived from Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate are not yet prevalent in published literature, a wealth of data on structurally related analogs provides a strong rationale for its investigation and allows for a comparative analysis of their potential therapeutic applications.

This guide will delve into the in vivo efficacy of drug candidates featuring the 3-azaspiro[5.5]undecane moiety and its bioisosteres, offering a comparative perspective on their performance against other therapeutic alternatives. We will explore the causality behind experimental designs, present detailed protocols for key in vivo studies, and provide a forward-looking perspective on the trajectory of this exciting class of molecules.

The 3-Azaspiro[5.5]undecane Scaffold: A Launchpad for Diverse Pharmacologies

The 3-azaspiro[5.5]undecane framework provides a versatile and synthetically accessible starting point for the generation of diverse chemical libraries. The spirocyclic nature of this scaffold imparts a defined three-dimensional geometry that can be exploited to probe the often-complex topographies of protein binding sites. Furthermore, the presence of the nitrogen atom at the 3-position offers a convenient handle for chemical modification, allowing for the introduction of a wide array of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Derivatives of the closely related 3,9-diazaspiro[5.5]undecane have been investigated as potent antagonists of the γ-aminobutyric acid type A (GABA-A) receptor, with potential applications in immunomodulation.[3] This highlights the potential for this scaffold to yield compounds with novel mechanisms of action in various therapeutic areas.

Comparative In Vivo Efficacy of 3-Azaspiro[5.5]undecane Derivatives

While specific in vivo data for derivatives of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate remains to be published, we can draw insightful comparisons from structurally analogous compounds that have progressed to in vivo testing. The following sections will detail the efficacy of these related compounds in relevant disease models.

Case Study 1: Dual µ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management

A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual-target ligands for the MOR and σ1R, a promising strategy for the development of novel analgesics with an improved side-effect profile compared to traditional opioids.[4]

Experimental Data Summary:

Compound IDMOR Affinity (Ki, nM)σ1R Affinity (Ki, nM)In Vivo ModelEfficacy
Compound X (hypothetical) 1.525.3Mouse Hot Plate TestSignificant increase in latency to response
Morphine 1.0>10,000Mouse Hot Plate TestSignificant increase in latency to response
Vehicle Control N/AN/AMouse Hot Plate TestNo significant change in latency

Experimental Protocol: Mouse Hot Plate Test for Analgesia

This protocol outlines a standard procedure for assessing the analgesic efficacy of a test compound.

Objective: To evaluate the central analgesic activity of a test compound by measuring the latency of a thermal stimulus-induced response.

Materials:

  • Hot plate apparatus (maintained at 55 ± 0.5 °C)

  • Test compound (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane derivative)

  • Vehicle control (e.g., saline, DMSO solution)

  • Positive control (e.g., Morphine)

  • Male Swiss Webster mice (20-25 g)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimate mice to the experimental room for at least 1 hour before testing.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time (in seconds) until the mouse exhibits a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. To prevent tissue damage, a cut-off time of 30 seconds is typically employed.

  • Compound Administration: Administer the test compound, vehicle, or positive control to the mice via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each mouse at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed analgesic effect compared to the vehicle control group.

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment Acclimatization Acclimatize Mice Baseline Measure Baseline Hot Plate Latency Acclimatization->Baseline Admin Administer Compound (Test, Vehicle, Positive Control) Baseline->Admin Post_Latency Measure Post-Treatment Hot Plate Latency Admin->Post_Latency Data_Analysis Calculate %MPE Post_Latency->Data_Analysis Stats Statistical Analysis Data_Analysis->Stats

Caption: Intrinsic apoptosis pathway potentially activated by spirocyclic antitumor agents.

Future Directions and Expert Opinion

The 3-azaspiro[5.5]undecane scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The conformational constraint imposed by the spirocyclic core is a key attribute that can lead to improved biological activity and selectivity. [1][2]While the development of spirocyclic compounds can be synthetically challenging, advancements in high-throughput synthesis and computational modeling are paving the way for more rapid and efficient exploration of this chemical space. [5] For drug candidates derived from Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, the immediate focus should be on establishing their in vitro pharmacological profile. This includes target identification and validation, assessment of potency and selectivity, and evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Promising candidates can then be advanced into the in vivo efficacy models detailed in this guide.

The comparative data from structurally related compounds provide a strong impetus for the continued investigation of this scaffold. The versatility of the 3-azaspiro[5.5]undecane core, coupled with the potential for fine-tuning its properties through chemical modification, positions it as a valuable building block in the development of next-generation therapeutics for a wide range of diseases, including pain, cancer, and neurological disorders.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Taylor & Francis Online. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

Sources

A Comparative Guide to the Physicochemical Properties of Substituted Azaspiro[5.5]undecane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The azaspiro[5.5]undecane scaffold, a unique three-dimensional structure, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its rigid framework provides a distinct advantage in drug design, allowing for precise orientation of substituents and potentially leading to high affinity and selectivity for biological targets.[1] This guide offers an in-depth comparison of the key physicochemical properties of different substituted azaspiro[5.5]undecane analogs, providing researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions in their work.

The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. Parameters such as lipophilicity, solubility, and ionization state (pKa) govern a molecule's absorption, distribution, metabolism, and excretion (ADME). Understanding how different substituents on the azaspiro[5.5]undecane core influence these properties is therefore crucial for the rational design of novel therapeutics.

This guide will explore the comparative physicochemical properties of various azaspiro[5.5]undecane analogs, with a focus on lipophilicity (LogP), aqueous solubility, acid dissociation constant (pKa), and melting point. We will delve into the structure-activity relationships (SAR) that dictate these properties and provide detailed, field-proven experimental protocols for their determination.

The Azaspiro[5.5]undecane Scaffold: A Structural Overview

The fundamental azaspiro[5.5]undecane structure consists of two six-membered rings joined by a single common carbon atom. The placement of nitrogen atoms within this framework gives rise to various isomers, such as 1,8-diaza, 3,9-diaza, and 1,4,9-triazaspiro[5.5]undecane, each offering unique opportunities for chemical modification.[2][3]

Caption: General structure of a disubstituted diazaspiro[5.5]undecane core.

Comparative Physicochemical Properties

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[4][5] For azaspiro[5.5]undecane analogs, the nature and position of substituents dramatically influence their LogP values.

Structure-Lipophilicity Relationships:

  • Alkyl and Aromatic Substituents: The addition of non-polar alkyl or aromatic groups generally increases the lipophilicity of the molecule. For instance, in a series of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, the presence of a meta-methylphenyl group was a key feature for high binding affinity, which is often correlated with optimal lipophilicity.[3][6]

  • Polar Functional Groups: Conversely, the introduction of polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), or additional amino (-NH2) groups tends to decrease lipophilicity and increase hydrophilicity.[7] This can be a deliberate strategy to improve aqueous solubility and reduce off-target effects.[7]

Illustrative Data for Substituted Azaspiro[5.5]undecane Analogs:

Compound ClassSubstituent (R)Predicted LogP*Biological TargetReference
3,9-Diazaspiro[5.5]undecanem-methylphenyl~3.5GABA-A Receptor[6]
1,9-Diazaspiro[5.5]undecanetert-butyl-pyrazole~4.2ACC1/ACC2[7]
1,4,9-Triazaspiro[5.5]undecan-2-oneVaries1.5 - 3.0METTL3[8]
Aqueous Solubility

Aqueous solubility is a prerequisite for the absorption of an orally administered drug. Poor solubility can lead to low bioavailability and hinder preclinical development.[9] The solubility of azaspiro[5.5]undecane analogs is highly dependent on their substitution pattern and the pH of the medium, especially given the basic nature of the nitrogen atoms.

Structure-Solubility Relationships:

  • Ionizable Groups: The presence of basic nitrogen atoms in the azaspiro core means that these compounds can form salts with acids, which are generally more water-soluble than the free base. The introduction of amino substituents has been shown to improve thermodynamic solubility at acidic pH.[7]

  • Polar vs. Non-polar Substituents: As with lipophilicity, polar substituents enhance aqueous solubility, while non-polar, bulky groups tend to decrease it.

Illustrative Data for Substituted Azaspiro[5.5]undecane Analogs:

Compound ClassSubstituent (R)Aqueous SolubilityKey ObservationReference
1,9-Diazaspiro[5.5]undecaneAmino-substituted aroylImproved at pH 1.2Introduction of amine improved solubility up to 10-fold.[7]
1,9-Diazaspiro[5.5]undecanetert-butyl-pyrazoleLowHigh lipophilicity correlates with lower aqueous solubility.[7]
Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH.[10][11] For azaspiro[5.5]undecane analogs, the basicity of the nitrogen atoms is a key characteristic. The pKa values will influence solubility, membrane permeability, and binding to the target protein.

Structure-pKa Relationships:

  • Electron-donating vs. Electron-withdrawing Groups: Electron-donating groups (e.g., alkyl groups) attached to or near the nitrogen atoms will increase their basicity (higher pKa). Conversely, electron-withdrawing groups (e.g., acyl groups) will decrease the basicity of the nitrogen atoms (lower pKa).[3]

  • Steric Hindrance: The steric environment around the nitrogen atoms can also influence their ability to be protonated, thereby affecting the pKa.

Illustrative Data for Substituted Azaspiro[5.5]undecane Analogs:

Compound ClassGeneral ObservationExpected pKa Range*Reference
1,5-Oxazaspiro[5.5]undecaneRelative acidities of cis and trans isomers determined by NMR.Varies with substitution[12]
3,9-Diazaspiro[5.5]undecaneThe two nitrogen atoms will have distinct pKa values.7.0 - 10.0General knowledge of piperidine-like structures

*Note: Specific pKa values for a broad range of these analogs are not compiled in the literature. The expected range is based on the pKa of similar cyclic amines.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.[13] It is a useful indicator of the purity of a compound and is influenced by the strength of the intermolecular forces in the crystal lattice.[14]

Structure-Melting Point Relationships:

  • Molecular Symmetry and Packing: More symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in a higher melting point.

  • Intermolecular Forces: The presence of hydrogen bond donors and acceptors (like the NH groups in the azaspiro core) leads to stronger intermolecular interactions and generally higher melting points.

  • Molecular Weight: In a homologous series, the melting point generally increases with increasing molecular weight due to stronger van der Waals forces.

Illustrative Data for Substituted Azaspiro[5.5]undecane Analogs:

CompoundMolecular FormulaMelting Point (°C)Reference
3-Azaspiro[5.5]undecane-2,4-dioneC₁₀H₁₅NO₂168-170[1]

Experimental Protocols

The following are detailed, step-by-step methodologies for the determination of the key physicochemical properties discussed.

Protocol 1: Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for LogP determination.[4] It involves partitioning a compound between n-octanol and water and measuring its concentration in each phase at equilibrium.

LogP_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Dissolve compound in pre-saturated n-octanol prep2 Add pre-saturated water prep1->prep2 equil1 Shake vigorously for a set period (e.g., 2 hours) prep2->equil1 equil2 Allow phases to separate (centrifugation if necessary) equil1->equil2 analysis1 Sample aqueous and n-octanol layers equil2->analysis1 analysis2 Quantify compound concentration in each phase (e.g., by HPLC-UV) analysis1->analysis2 analysis3 Calculate LogP = log([Compound]octanol / [Compound]water) analysis2->analysis3

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solvents: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

  • Sample Preparation: Accurately weigh a small amount of the azaspiro[5.5]undecane analog and dissolve it in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution in a sealed container.

  • Equilibration: Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours).[15]

  • Phase Separation: Allow the phases to separate completely. Centrifugation can be used to accelerate this process.

  • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Protocol 2: Determination of Aqueous Solubility

The equilibrium solubility is determined by creating a saturated solution of the compound and measuring its concentration.[16]

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid compound to a known volume of aqueous buffer (e.g., pH 7.4) equil1 Agitate at a constant temperature (e.g., 37 °C) for 24-48 hours prep1->equil1 analysis1 Separate undissolved solid (filtration or centrifugation) equil1->analysis1 analysis2 Quantify compound concentration in the supernatant (e.g., by HPLC-UV) analysis1->analysis2 analysis3 Report solubility in mg/mL or µM analysis2->analysis3

Caption: Workflow for determining aqueous solubility.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid azaspiro[5.5]undecane analog to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[17]

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37 °C) for an extended period (24-72 hours) to ensure equilibrium is reached.[17]

  • Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter) or centrifugation.

  • Quantification: Withdraw a known volume of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Protocol 3: Determination of pKa by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.[18]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve a known amount of compound in a suitable solvent (e.g., water or water/co-solvent) titration1 Titrate with a standardized acid or base prep1->titration1 titration2 Record pH as a function of titrant volume titration1->titration2 analysis1 Plot pH vs. volume of titrant titration2->analysis1 analysis2 Determine the inflection point(s) of the titration curve analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the azaspiro[5.5]undecane analog in a suitable solvent, typically purified water. A co-solvent may be necessary for poorly soluble compounds.

  • Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve.[18]

Protocol 4: Determination of Melting Point

The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it melts.[19]

Melting_Point_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_observation Observation prep1 Grind the solid compound into a fine powder prep2 Pack the powder into a capillary tube prep1->prep2 measurement1 Place the capillary tube in a melting point apparatus prep2->measurement1 measurement2 Heat the sample slowly (1-2 °C/min) measurement1->measurement2 observation1 Record the temperature at which melting begins (T1) measurement2->observation1 observation2 Record the temperature at which all solid has melted (T2) observation1->observation2 observation3 Report the melting point as a range (T1 - T2) observation2->observation3

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the azaspiro[5.5]undecane analog is a dry, finely ground powder.[20]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to fill it to a height of about 2-3 mm.[19]

  • Measurement: Place the capillary tube into the heating block of a melting point apparatus.[14]

  • Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[14]

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the last solid crystal disappears (the end of melting).[19][20]

  • Reporting: The melting point is reported as the range between these two temperatures. A narrow melting range (1-2 °C) is indicative of a pure compound.

Conclusion

The physicochemical properties of substituted azaspiro[5.5]undecane analogs are highly tunable through synthetic modification. A thorough understanding and experimental determination of lipophilicity, solubility, pKa, and melting point are essential for optimizing the ADME properties and overall developability of drug candidates based on this promising scaffold. The strategic introduction of various substituents allows for the fine-tuning of these parameters, enabling the rational design of molecules with desired biological activities and pharmacokinetic profiles. The protocols provided in this guide offer a robust framework for obtaining reliable and reproducible data to support these drug discovery efforts.

References

  • Van den Bergh, T., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(75), 47646-47668. [Link]

  • Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. YouTube. [Link]

  • University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

  • Department of Chemistry, University of California, Irvine. (n.d.). Determination of Melting Point. [Link]

  • Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. JoVE (Journal of Visualized Experiments), (120), e55432. [Link]

  • Van den Bergh, T., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. RSC Advances. [Link]

  • Al-Ghorbani, M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 643-659. [Link]

  • Slideshare. (n.d.). pKa and log p determination. [Link]

  • PharmaeliX. (2021). pKa Value Determination Guidance 2024. [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(42), 15891-15903. [Link]

  • Kord, A. S., & Zarei, A. (2004). Determination of pKa Values by Liquid Chromatography. LCGC North America, 22(10), 1024-1029. [Link]

  • World Health Organization. (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. [Link]

  • Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

  • Chebib, M., et al. (2019). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ACS Medicinal Chemistry Letters, 10(12), 1676-1681. [Link]

  • Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

  • Ishihara, K., et al. (1994). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 37(10), 1432-1445. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738-12760. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Protheragen Lab. (n.d.). LogP/LogD/pKa Analysis. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem Compound Summary for CID 15296367. [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. [Link]

  • Contreras, R., et al. (2010). Relative acidities and structure analysis of cis and trans isomers of 1,5-oxazaspiro[5.5] undecane derivatives by multinuclear magnetic resonance. Magnetic Resonance in Chemistry, 48(5), 356-361. [Link]

  • Wang, Z., et al. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JoVE (Journal of Visualized Experiments). [Link]

  • Bera, S. (2005). An Enantioselective Synthesis of 1-Azaspiro[5.5]undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES, 65(12), 2919. [Link]

  • ResearchGate. (2017). Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. [Link]

  • Husson, H. P., et al. (1985). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 50(14), 2780-2784. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxa-9-azaspiro[5.5]undecane. PubChem Compound Summary for CID 39871984. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Assessment and Waste Classification

The foundational step in any chemical disposal procedure is a thorough understanding of the potential hazards. In the absence of a dedicated SDS for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate, we will infer its hazard profile from the known characteristics of its core functional groups and data from structurally similar compounds.

Inferred Hazard Profile:

A close structural analog, tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 873924-08-4), provides significant insight. According to its safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this analog is "Warning" and it is associated with the GHS07 pictogram (exclamation mark), indicating moderate hazards. Given the structural similarity, it is prudent and scientifically sound to handle Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate as a compound with a comparable hazard profile.

Furthermore, the molecule contains two key functional groups that inform its classification as hazardous waste:

  • Ketone: Organic ketones are often classified as ignitable hazardous waste due to their potential for low flash points.[2]

  • Carbamate: Carbamate-containing compounds can be toxic and are often incompatible with strong acids, bases, and oxidizing agents.[3][4]

Waste Classification:

Based on this analysis, waste containing Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate must be classified as Hazardous Chemical Waste . It should be treated as toxic, an irritant, and potentially ignitable. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7][8] Evaporation in a fume hood is also an unacceptable method of disposal.[7][9]

Parameter Classification & Rationale
Physical State Solid (as typically supplied)
Inferred Hazards Harmful if swallowed, Skin Irritant, Eye Irritant, Respiratory Irritant.
Functional Group Hazards Ketone (Potential Ignitability), Carbamate (Potential Toxicity, Reactivity).
EPA Waste Code (Probable) D001 (Ignitability) if it has a flashpoint <140°F, though this is unconfirmed. Regardless, it must be managed as hazardous due to toxicity and irritant properties.
Final Classification Hazardous Chemical Waste
Part 2: Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation to the final collection by Environmental Health & Safety (EHS) personnel. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

1. Personal Protective Equipment (PPE):

Before handling the chemical for disposal, ensure a complete set of PPE is worn to mitigate exposure risks.[2]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.[10]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

2. Waste Segregation and Container Selection:

Proper segregation is a cornerstone of safe chemical waste management, preventing dangerous reactions.[5][11]

  • Waste Stream: This compound should be disposed of in a "Non-halogenated Organic Solids" waste stream. Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[6]

  • Container: Use a designated hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[12] The container must be in good condition, with no leaks or cracks.

G cluster_generation Waste Generation Point cluster_ppe Operator Safety cluster_container Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A Benzyl 9-oxo-3-azaspiro[5.5] undecane-3-carboxylate Waste B Wear Full PPE: Goggles, Gloves, Lab Coat A->B Handling C Select Compatible Container (HDPE or Glass) B->C Preparation D Affix Hazardous Waste Label C->D Labeling E Store in Satellite Accumulation Area (SAA) D->E Placement F Segregate from Incompatibles (Acids, Bases, Oxidizers) E->F Safety G Request EHS Pickup (When Full or at Time Limit) F->G Procedure

Caption: Decision workflow for handling Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate waste.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage waste generated from Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate with confidence, ensuring the safety of personnel, maintaining regulatory compliance, and protecting the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? Maratek. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab? Needle.Tube. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • MSDS of Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate. Capot Chemical. [Link]

Sources

Comprehensive Safety and Handling Guide for Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate. As a structurally complex spirocyclic compound containing a carbamate functional group, meticulous adherence to safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Based on the analysis of similar chemical structures, Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate should be handled as a potentially hazardous substance. The primary hazards are anticipated to be:

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation, particularly if handled as a dust or aerosol.[2][3]

The spirocyclic nature of the molecule imparts a rigid three-dimensional structure, which may influence its biological activity and toxicological properties.[5] The carbamate group is also a well-known functional group in various bioactive molecules and requires careful handling.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_sds Review Analogous SDS prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace handle_weigh Weigh in Ventilated Enclosure prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer with Care handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate After Experiment cleanup_waste Segregate & Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_wash Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: A logical workflow for the safe handling of Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate from preparation to disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shield.[6]To prevent eye contact, which can cause serious irritation. Standard safety glasses do not provide a sufficient seal.
Hand Protection Nitrile or neoprene gloves.[7]To prevent skin contact and irritation. Leather or cloth gloves are not appropriate as they can absorb the chemical.[8]
Body Protection A lab coat or chemical-resistant apron.To protect against splashes and spills. For larger quantities, chemical-resistant coveralls may be necessary.[9]
Respiratory Protection A NIOSH-approved respirator with a P3 filter.[4]Required if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation

  • Documentation Review: Before commencing any work, thoroughly review this safety guide and any available data on analogous compounds.

  • Workspace Setup: All handling of solid Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.

3.2. Handling the Compound

  • Weighing and Transfer:

    • When weighing, use a ventilated balance enclosure or perform the task in a chemical fume hood.

    • Avoid generating dust.[11] If the compound is a fine powder, handle it with care to prevent it from becoming airborne.

    • Use appropriate tools (e.g., spatulas) for transfers.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers tightly closed when not in use.[3]

3.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory.[4]

  • Clothing: Contaminated work clothing should not be taken out of the workplace and should be laundered separately before reuse.[1]

Experimental Workflow Diagram

start Start prep Preparation Review SDS Don PPE Prepare Fume Hood start->prep handling Handling Weigh Compound Prepare Solution Perform Reaction prep:f2->handling:f0 cleanup Cleanup & Disposal Decontaminate Dispose Waste Wash Hands handling:f2->cleanup:f0 end End cleanup->end

Caption: A streamlined experimental workflow for working with Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spills: In case of a spill, evacuate the area. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[11] For larger spills, contact your institution's environmental health and safety department.

Disposal Plan

All waste containing Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled hazardous waste container. Do not pour any waste down the drain.[3]

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations.[3] Contact your institution's environmental health and safety department for specific guidance on waste disposal procedures.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
  • BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
  • Apollo Scientific. (n.d.). Benzyl carbamate Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Benzyl N-(2-aminoethyl)carbamate hydrochloride Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • BASF. (n.d.). Safety data sheet.
  • MedChemExpress. (2026). Benzyl (3-aminopropyl)carbamate hydrochloride-SDS.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Extension Publications. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators.
  • MedChemExpress. (2025). tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate-SDS.
  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.